molecular formula C11H12NNaO5S B1439789 Sodium 8-ethoxyquinoline-5-sulfonate hydrate CAS No. 80789-76-0

Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Cat. No.: B1439789
CAS No.: 80789-76-0
M. Wt: 293.27 g/mol
InChI Key: BSVDXMZRSQZXAH-UHFFFAOYSA-M
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Description

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a useful research compound. Its molecular formula is C11H12NNaO5S and its molecular weight is 293.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;8-ethoxyquinoline-5-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVDXMZRSQZXAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the photophysical properties of Sodium 8-ethoxyquinoline-5-sulfonate hydrate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Prepared by: Gemini, Senior Application Scientist

Foreword: A Guide to Characterization

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to understanding and characterizing the photophysical properties of this compound. While its structural analog, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), is extensively studied, specific photophysical data for the 8-ethoxy derivative remains sparse in peer-reviewed literature.

Therefore, this guide adopts a first-principles approach. Instead of merely presenting established data, we will delve into the causality behind its expected photophysical behavior, grounded in the well-understood principles of its quinoline core. More importantly, we provide detailed, field-proven experimental protocols to enable you to perform a robust in-house characterization. This document is designed not as a static report, but as a dynamic workbook for the investigating scientist.

Introduction: The Quinoline Scaffold and the Significance of the 8-Ethoxy Group

This compound is a water-soluble, heterocyclic aromatic compound.[1][2] Its core structure is based on quinoline, a scaffold known for its diverse applications, from antimalarial drugs to fluorescent chemosensors.[3][4] The key features dictating its properties are:

  • The Quinoline Core: A conjugated aromatic system responsible for the absorption and emission of light in the UV-Visible range.

  • The 5-Sulfonate Group (-SO₃⁻): This group imparts high water solubility, making the molecule suitable for applications in aqueous and biological media.[5]

  • The 8-Ethoxy Group (-OCH₂CH₃): This is the most critical substituent from a photophysical perspective. Unlike the hydroxyl (-OH) group found in the related compound 8-HQS, the ethoxy group is an ether. This structural change blocks the pathway for excited-state intramolecular proton transfer (ESIPT), a process known to be a significant non-radiative decay pathway that often quenches fluorescence in 8-hydroxyquinolines.[6]

This seemingly minor substitution is expected to fundamentally alter the molecule's fluorescence profile, transforming it from a weakly fluorescent entity (in its free form) into a potentially strong fluorophore. Its utility has been noted in analytical chemistry as a fluorescent probe and in pharmaceutical development.[1][7]

Theoretical Photophysics: A Jablonski Diagram Perspective

The interaction of Sodium 8-ethoxyquinoline-5-sulfonate with light can be visualized using a Jablonski diagram. This model illustrates the electronic transitions that govern absorption and fluorescence.

Jablonski cluster_0 Electronic States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Non-Radiative Decay S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps) QY_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_std Prepare Quinine Sulfate series (in 0.1 M H₂SO₄) abs Measure Absorbance (A) at excitation λ for all samples prep_std->abs prep_smp Prepare Sample series (in chosen solvent) prep_smp->abs flu Measure Integrated Fluorescence Intensity (F) (same excitation λ) abs->flu plot Plot Integrated Fluorescence (F) vs. Absorbance (A) flu->plot grad Calculate Gradients (Grad) for Standard and Sample plot->grad calc Calculate Quantum Yield (Φ_smp) grad->calc formula Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²) calc->formula Using the equation:

Sources

Unveiling the Luminescent Core: A Technical Guide to the Fluorescence Mechanism in Sodium 8-ethoxyquinoline-5-sulfonate Hydrate Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Archetype of 8-Hydroxyquinoline

The landscape of fluorescent metal ion sensors and luminescent materials has long been dominated by 8-hydroxyquinoline and its derivatives. Their pronounced fluorescence upon metal chelation, a phenomenon primarily attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT), has been a cornerstone of sensor design.[1][2] However, the substitution of the hydroxyl group with an ethoxy moiety in Sodium 8-ethoxyquinoline-5-sulfonate hydrate ushers in a distinct yet equally potent mechanism of fluorescence. This guide delves into the core principles governing the luminescence of these metal complexes, offering a comprehensive exploration for researchers and developers in the field.

The inherent fluorescence of 8-hydroxyquinoline is typically weak due to the ESIPT pathway, where a proton is transferred from the hydroxyl group to the nitrogen atom of the pyridine ring in the excited state.[1] This non-radiative decay pathway is efficiently shut down upon coordination with a metal ion, leading to a dramatic increase in fluorescence. In contrast, 8-ethoxyquinoline-5-sulfonate, lacking the phenolic proton, is inherently more fluorescent than its hydroxyl counterpart.[3] Its utility as a robust fluorophore in metal complexes stems from a different, yet related, principle: Chelation-Enhanced Fluorescence (CHEF).

The Engine of Luminescence: Chelation-Enhanced Fluorescence (CHEF)

The central mechanism driving the intense fluorescence of this compound metal complexes is Chelation-Enhanced Fluorescence (CHEF) . This process is fundamentally linked to the structural and electronic changes that occur upon the formation of a coordination complex.

In its free state, the 8-ethoxyquinoline-5-sulfonate ligand possesses a degree of rotational and vibrational freedom. These molecular motions can serve as non-radiative decay pathways for the excited state, effectively quenching fluorescence. Upon chelation with a metal ion, a rigid, planar ring structure is formed.[1] This increased rigidity significantly restricts vibrational and rotational modes, thereby closing off the primary channels for non-radiative energy dissipation. As a result, the excited state is more likely to decay via the emission of a photon, leading to a substantial enhancement of the fluorescence quantum yield.

The following diagram illustrates the fundamental principle of CHEF:

CHEF_Mechanism cluster_ligand Free Ligand cluster_complex Metal Complex Free_Ligand 8-Ethoxyquinoline-5-sulfonate Excited_State_L Excited State (S1) Free_Ligand->Excited_State_L Excitation (hν) Metal_Complex [M(8-ethoxyquinoline-5-sulfonate)n] Free_Ligand->Metal_Complex + Metal Ion Ground_State_L Ground State (S0) Excited_State_L->Ground_State_L Non-radiative decay (vibrations, rotations) Excited_State_L->Ground_State_L Weak Fluorescence Excited_State_C Excited State (S1) Metal_Complex->Excited_State_C Excitation (hν) Ground_State_C Ground State (S0) Excited_State_C->Ground_State_C Reduced non-radiative decay Excited_State_C->Ground_State_C Strong Fluorescence Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Ligand C Mix and Stir A->C B Dissolve Metal Salt B->C D Adjust pH C->D E Isolate and Purify D->E F UV-Vis Spectroscopy E->F G Fluorescence Spectroscopy E->G H FT-IR Spectroscopy E->H I Structural Analysis (X-ray, NMR) E->I

Sources

Synthesis and characterization of Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile quinoline derivative with significant applications in analytical chemistry, pharmaceutical development, and materials science.[1][2] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices. It details a robust synthesis protocol via electrophilic sulfonation, followed by a multi-faceted characterization strategy employing spectroscopic, chromatographic, and thermal analysis techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to produce and validate this compound with high fidelity.

Introduction: Chemical Identity and Significance

This compound (CAS No: 7246-07-3) is an organic sodium salt recognized for its utility as a powerful chelating agent and fluorescent probe.[1][3] Its molecular structure, featuring a quinoline core functionalized with both an ethoxy and a sulfonic acid group, imparts unique properties of water solubility, stability, and reactivity.[1] These characteristics make it an invaluable tool in various scientific domains.

Key Applications:

  • Analytical Chemistry: It serves as a highly sensitive fluorescent probe for the detection and quantification of metal ions in complex matrices, including environmental and biological samples.[1][2]

  • Pharmaceutical Development: The compound is utilized in drug formulation to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[1][3]

  • Material Science: It is applied in the development of advanced materials such as specialized coatings and sensors.[1]

  • Biological Research: Its function as a chelating agent makes it useful for studying the role of metal ions in cellular processes.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 7246-07-3[1][4][5]
Molecular Formula C₁₁H₁₀NNaO₄S·xH₂O[1][4]
Molecular Weight 275.25 g/mol (anhydrous)[1][4][5]
Appearance White to almost white crystalline powder[1]
Purity Typically ≥98% (HPLC)[1]
Melting Point >286 °C (decomposition)[6]
Synonyms Actinoquinol Sodium Salt, 8-Ethoxyquinoline-5-sulfonic Acid Sodium Salt[1]

Synthesis Pathway and Protocol

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 8-ethoxyquinoline.[7] This section elucidates the chemical logic behind the chosen methodology and provides a detailed, self-validating protocol.

Principle of Synthesis

The core of the synthesis is the sulfonation of the 8-ethoxyquinoline ring. The ethoxy group (-OC₂H₅) at the 8-position is an electron-donating group, which activates the quinoline ring system towards electrophilic attack.[7] This activating effect, combined with steric factors, directs the incoming sulfonic acid group (-SO₃H) preferentially to the C-5 position.[7]

Causality in Experimental Design:

  • Choice of Starting Material: 8-ethoxyquinoline is selected because the ethoxy group not only activates the ring for sulfonation but also helps direct the substitution to the desired 5-position.[7]

  • Sulfonating Agent: A strong sulfonating agent, such as fuming sulfuric acid (oleum), is required to generate the sulfur trioxide (SO₃) electrophile in sufficient concentration to drive the reaction.[7]

  • Temperature Control: This is the most critical parameter for ensuring regioselectivity. Maintaining a low temperature (0-10 °C) during the addition of the sulfonating agent is crucial. Lower temperatures favor sulfonation at the 5-position and minimize the formation of unwanted side products, such as the 8-sulfonic acid isomer or di-sulfonated derivatives.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Sulfonation Reaction cluster_workup Workup & Isolation cluster_purification Purification & Drying Start Dissolve 8-Ethoxyquinoline in Inert Solvent Cool Cool Reaction Vessel to 0-5 °C Start->Cool Add Slow, Dropwise Addition of Fuming Sulfuric Acid (Maintain T < 10 °C) Cool->Add Stir Stir at Controlled Temperature (Monitor by TLC/HPLC) Add->Stir Quench Pour Mixture onto Crushed Ice Stir->Quench Neutralize Neutralize with NaOH Solution Quench->Neutralize Precipitate Crude Product Precipitates Neutralize->Precipitate Filter Vacuum Filtration & Wash with Cold Water Precipitate->Filter Recrystallize Recrystallize from Aqueous Ethanol Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Final Final Product: Sodium 8-ethoxyquinoline- 5-sulfonate hydrate Dry->Final

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8-ethoxyquinoline (1 equivalent) in a suitable inert solvent like dichloromethane or use it neat.

  • Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with continuous stirring.[7]

  • Sulfonation: Slowly add fuming sulfuric acid (oleum, ~1.5-2.0 equivalents) dropwise via the dropping funnel. Critically, maintain the internal reaction temperature below 10 °C throughout the addition to prevent side reactions.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]

  • Workup: Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This quenches the reaction and dilutes the acid.[7]

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7. The sodium salt of the product, being less soluble, will precipitate out of the solution.

  • Isolation: Collect the crude precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[7]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified white to off-white crystals under vacuum to obtain the final this compound.

Comprehensive Characterization Strategy

The structural elucidation and purity verification of the synthesized compound are paramount. A combination of analytical techniques provides a complete and validated profile of the final product.

Characterization Workflow Diagram

Characterization_Strategy cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal & Elemental Analysis Product Synthesized Product NMR NMR (¹H, ¹³C) (Confirms C-H Framework) Product->NMR FTIR FTIR (Identifies Functional Groups) Product->FTIR UV_Vis UV-Vis / Fluorescence (Optical Properties) Product->UV_Vis HPLC HPLC (Assesses Purity & Quantification) Product->HPLC TGA TGA (Thermal Stability, Hydrate Analysis) Product->TGA EA Elemental Analysis (Confirms Empirical Formula) Product->EA Validation Validated Structure & Purity Report NMR->Validation FTIR->Validation UV_Vis->Validation HPLC->Validation TGA->Validation EA->Validation

Caption: Multi-technique strategy for the characterization of the final product.

Analytical Methodologies

Table 2: Summary of Characterization Techniques and Expected Results

TechniquePurposeExpected Observations
¹H NMR Structural confirmation of the proton environment.Aromatic protons on the quinoline ring, distinct signals for the ethoxy group (-OCH₂CH₃), and absence of signals from the starting material.
¹³C NMR Structural confirmation of the carbon skeleton.Signals corresponding to the 11 unique carbon atoms in the molecule, including aromatic carbons and ethoxy carbons.
FTIR Spectroscopy Identification of key functional groups.Strong absorption bands for S=O stretching in the sulfonate group (~1200-1150 cm⁻¹ and 1070-1030 cm⁻¹), C-O stretching for the ethoxy group, and characteristic C=C/C=N stretching of the quinoline ring.[8]
HPLC Purity assessment and quantification.A single major peak indicating high purity (e.g., >98%). The retention time is characteristic under specific conditions.
TGA Analysis of thermal stability and water content.An initial weight loss step corresponding to the loss of water of hydration, followed by decomposition at higher temperatures (>286 °C).[6][9]
Elemental Analysis Confirmation of elemental composition.The percentage of C, H, N, S, and Na should match the calculated values for the hydrated molecular formula.
Example Protocol: Purity Assessment by HPLC

This protocol provides a self-validating system for determining the purity of the synthesized product.

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: Prepare a suitable mobile phase, such as a gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set based on the UV absorbance maximum of the compound.

    • Column Temperature: 30 °C

  • Analysis: Inject the standard solutions and the sample solution. The purity of the synthesized product is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound via regioselective electrophilic sulfonation. The rationale behind critical process parameters, particularly temperature control, has been emphasized to ensure high yield and purity. Furthermore, a comprehensive characterization cascade, integrating spectroscopic, chromatographic, and thermal analyses, provides a validated framework for confirming the identity and quality of the final product. This scientifically grounded approach empowers researchers to confidently synthesize and apply this important chemical entity in their respective fields.

References

  • e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Available from: [Link]

  • CP Lab Safety. This compound. Available from: [Link]

  • CP Lab Safety. This compound, min 98%, 1 gram. Available from: [Link]

  • ResearchGate. The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s | Request PDF. Available from: [Link]

  • PubMed. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Available from: [Link]

  • PureSynth. 8-Ethoxyquinoline-5-Sulfonic Acid Hydrate 98.0%(HPLC). Available from: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]

  • ResearchGate. (PDF) Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Available from: [Link]

  • ResearchGate. Effects of sulfonation process on thermal behavior and microstructure of sulfonated polysulfone membranes as a material for Proton Exchange Membrane (PEM). Available from: [Link]

  • National Institutes of Health (NIH). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]

  • PubChem. Sodium 8-hydroxyquinoline-5-sulfonate | C9H6NNaO4S | CID 23719445. Available from: [Link]

  • ACS Publications. Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications | Analytical Chemistry. Available from: [Link]

  • MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available from: [Link]

  • International Journal of ChemTech Research. Ion Chromatographic Method for Quantification of sodium content in Bupivacaine Formulation. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Properties of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate: Principles and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties, particularly the excitation and emission spectra, of Sodium 8-ethoxyquinoline-5-sulfonate hydrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of fluorescence spectroscopy, detailed experimental protocols for spectral acquisition, and an analysis of the compound's photophysical behavior. The guide is structured to offer not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and authoritative resource.

Introduction: The Significance of this compound

This compound is a versatile fluorescent probe with significant applications in analytical chemistry, pharmaceutical development, and environmental monitoring.[1] Its utility stems from the fluorescent nature of its quinoline core, a heterocyclic aromatic compound known for the sensitivity of its electronic transitions to the local environment. The presence of an ethoxy group at the 8-position and a sulfonate group at the 5-position modifies the electronic properties of the quinoline ring system, enhancing its fluorescence and aqueous solubility.[2]

The sulfonate group, in particular, renders the molecule highly water-soluble, making it an ideal candidate for applications in biological systems and aqueous media.[2] This compound is frequently employed as a chelating agent for the detection of metal ions, where its fluorescence properties are modulated upon binding.[1] Understanding its intrinsic spectroscopic characteristics is, therefore, paramount for the development of sensitive and selective analytical methods.

Foundational Principles of Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful analytical technique that utilizes the phenomenon of fluorescence to probe the electronic structure and environment of molecules. The process involves the excitation of a molecule to a higher electronic state by absorption of a photon, followed by the emission of a photon as the molecule returns to its ground state.

The key events in fluorescence are:

  • Excitation: A molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to an excited singlet state (typically S₁). The wavelength of light that induces this transition corresponds to the excitation spectrum.

  • Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.

  • Emission: The molecule returns to the ground electronic state (S₀) by emitting a photon. The energy of the emitted photon is lower (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation. This emitted light constitutes the fluorescence emission spectrum.

The difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift . A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

Experimental Protocol for Measuring Excitation and Emission Spectra

The following protocol outlines a standardized procedure for acquiring the fluorescence excitation and emission spectra of this compound. This protocol is designed to be self-validating by incorporating necessary controls and calibration steps.

Instrumentation and Reagents
  • Spectrofluorometer: An instrument equipped with an excitation source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

  • Quartz Cuvettes: High-purity quartz cuvettes with a 1 cm path length are essential for UV-visible spectroscopy.

  • This compound: Analytical grade.

  • Solvent: High-purity, spectroscopic grade solvent (e.g., deionized water, ethanol, or a suitable buffer). The choice of solvent is critical as it can significantly influence the spectra.

  • Reference Standard (for Quantum Yield): A well-characterized fluorescent standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilute solutions with absorbances at the excitation wavelength kept below 0.1 to mitigate inner filter effects. A typical concentration for measurement is in the micromolar range.

  • Instrument Setup and Calibration:

    • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.

  • Acquisition of the Emission Spectrum:

    • Fill a quartz cuvette with the dilute solution of the compound.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Based on the absorbance spectrum or literature values for similar compounds, set a fixed excitation wavelength (λ_ex). For quinoline derivatives, this is often in the UV range.

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to capture the entire emission profile.

    • Record the fluorescence intensity as a function of emission wavelength.

  • Acquisition of the Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em) determined from the emission spectrum.

    • Scan the excitation monochromator over a range of shorter wavelengths.

    • Record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The resulting excitation spectrum should be similar in shape to the absorption spectrum.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Spectral Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mM in Solvent) prep2 Prepare Dilute Solutions (Absorbance < 0.1) prep1->prep2 meas1 Acquire Emission Spectrum (Fix λ_ex, Scan λ_em) prep2->meas1 inst1 Spectrofluorometer Warm-up inst2 Instrument Calibration inst1->inst2 inst3 Set Slit Widths (e.g., 5 nm) inst2->inst3 inst3->meas1 meas2 Identify λ_em_max meas1->meas2 meas3 Acquire Excitation Spectrum (Fix λ_em_max, Scan λ_ex) meas2->meas3 an1 Identify λ_ex_max and λ_em_max meas3->an1 an2 Calculate Stokes Shift an1->an2 an3 Determine Quantum Yield (Relative to Standard) an1->an3

Caption: Experimental workflow for acquiring fluorescence spectra.

Spectroscopic Properties and Data Interpretation

Expected Excitation and Emission Maxima

Theoretical calculations on 8-HQS provide insights into its absorption and emission properties, which are expected to be similar to the ethoxy derivative.[3][4] The substitution of the hydroxyl group with an ethoxy group is anticipated to cause a slight shift in the spectra and, more significantly, an increase in fluorescence intensity due to the inhibition of excited-state intramolecular proton transfer (ESIPT), a common quenching pathway in 8-hydroxyquinolines.

Table 1: Predicted Spectroscopic Properties of this compound

ParameterExpected Value/RangeRationale/Reference
Excitation Maximum (λ_ex) ~320 - 360 nmBased on the absorption spectra of 8-HQ derivatives.
Emission Maximum (λ_em) ~400 - 500 nmInferred from the emission of 8-HQ derivatives and the expected Stokes shift. The ethoxy group may lead to a blue shift compared to the hydroxyl analog.
Stokes Shift ~80 - 140 nmTypical for quinoline-based fluorophores.
Quantum Yield (Φ_F) Moderate to HighEther derivatives of 8-HQ generally exhibit higher quantum yields than 8-HQ itself.
Factors Influencing Spectroscopic Properties

The fluorescence of this compound is highly sensitive to its environment. Key factors include:

  • Solvent Polarity: The emission spectrum of quinoline derivatives often exhibits a red shift (bathochromic shift) with increasing solvent polarity, indicating a more polar excited state.

  • pH: The protonation state of the quinoline nitrogen can significantly alter the spectroscopic properties. Protonation can lead to a substantial enhancement of fluorescence intensity.[5][6]

  • Metal Ion Chelation: The primary application of this compound is as a fluorescent sensor for metal ions. Chelation of a metal ion to the quinoline nitrogen and the oxygen of the ethoxy group restricts non-radiative decay pathways, leading to a significant increase in fluorescence, often referred to as chelation-enhanced fluorescence (CHEF).[7]

Logical Framework for Spectroscopic Analysis

The analysis of the spectroscopic data for this compound should follow a logical progression to fully characterize its photophysical properties.

logical_framework cluster_environmental_effects Investigate Environmental Effects start Acquire Excitation and Emission Spectra step1 Determine λ_ex_max and λ_em_max start->step1 step2 Calculate Stokes Shift (λ_em_max - λ_ex_max) step1->step2 step3 Measure Quantum Yield (Φ_F) (Relative to a Standard) step1->step3 env1 Solvent Polarity Study (Varying Solvents) step3->env1 env2 pH Dependence Study (Titration with Acid/Base) step3->env2 env3 Metal Ion Titration (e.g., Zn²⁺, Mg²⁺) step3->env3 step4 Analyze Spectral Shifts and Intensity Changes env1->step4 env2->step4 env3->step4 step5 Correlate Spectroscopic Changes with Molecular Interactions step4->step5 end Characterize Photophysical Properties and Define Application Potential step5->end

Caption: Logical framework for the comprehensive analysis of spectroscopic properties.

Conclusion

This compound is a valuable fluorophore with promising applications in various scientific fields. Its spectroscopic properties are governed by the interplay of its quinoline core and the functional groups that adorn it. While direct experimental data for this specific compound is sparse in the literature, a thorough understanding of its behavior can be achieved through the study of its close analogs and the application of fundamental spectroscopic principles. The detailed protocols and analytical frameworks presented in this guide provide a solid foundation for researchers to explore and harness the full potential of this versatile fluorescent probe.

References

  • I. G. C. Rego, et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. The Journal of Physical Chemistry A, 114(18), 5932-5939. [Link]

  • Rego, I. G. C., et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. PubMed. [Link]

  • W. M. F. Fabian, et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29334-29342. [Link]

  • Naik, L. R., & Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 46, 743-748. [Link]

  • A. J. G. Barwise, et al. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions, 50(42), 15065-15075. [Link]

  • Das, S. K., & Das, P. K. (1995). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 67(20), 3769-3775. [Link]

  • Fabian, W. M. F., et al. (2020). Fluorescence enhancement of quinolines by protonation. Semantic Scholar. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. [Link]

Sources

An In-depth Technical Guide to Sodium 8-ethoxyquinoline-5-sulfonate Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Sodium 8-ethoxyquinoline-5-sulfonate hydrate, a versatile quinoline derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.

Core Chemical Identity

This compound is a salt of a sulfonic acid derivative of 8-ethoxyquinoline. The presence of the quinoline core, a bicyclic aromatic heterocycle, combined with the electron-donating ethoxy group and the strongly acidic sulfonate group, imparts unique physicochemical properties to the molecule that are leveraged in various scientific applications.

Chemical Structure and CAS Number

The definitive chemical identity of a compound is established by its structure and its unique identifier from the Chemical Abstracts Service (CAS).

  • Chemical Name: this compound

  • Synonyms: Actinoquinol sodium salt hydrate, 8-Ethoxyquinoline-5-sulfonic acid sodium salt hydrate[1]

  • CAS Number: 7246-07-3 (for the hydrate form, which often shares the CAS number with the anhydrous form)[1][2][3]

  • Molecular Formula: C₁₁H₁₀NNaO₄S·xH₂O[2]

  • Molecular Weight: 275.25 g/mol (anhydrous basis)[2][3]

It is important to note that while the CAS number 7246-07-3 is commonly used for the hydrate, some suppliers may reference other CAS numbers for specific hydrates, such as the monohydrate or hemihydrate (e.g., 80789-76-0).[4][5] To avoid ambiguity, some suppliers are moving towards removing the term 'hydrate' from the product name and the 'xH₂O' from the molecular formula in their listings.[1]

Caption: Chemical structure of Sodium 8-ethoxyquinoline-5-sulfonate.

Physicochemical Properties

The properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Appearance White to almost white crystalline powder[2]
Purity ≥ 98% (HPLC)[2][3]
Melting Point >286 °C (decomposes)[4][5]
Storage Conditions Room temperature, store under inert gas[1][2]
Solubility Soluble in water[6]

Synthesis and Mechanistic Insights

The most common method for preparing 8-ethoxyquinoline-5-sulfonic acid is through the electrophilic aromatic substitution of 8-ethoxyquinoline. The subsequent neutralization with a sodium base yields the final product.

The Chemistry of Synthesis: Electrophilic Sulfonation

The synthesis is a classic example of electrophilic sulfonation, where a strong sulfonating agent is used to introduce a sulfonic acid (-SO₃H) group onto the quinoline ring.

  • Starting Material: 8-Ethoxyquinoline

  • Key Reagents: Fuming sulfuric acid (oleum, H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H)[2]

  • Fundamental Principle: The 8-ethoxy group is an electron-donating group, which activates the quinoline ring towards electrophilic attack.[2] This activating effect, coupled with steric factors, directs the incoming electrophile (SO₃ or ⁺SO₃H) preferentially to the C-5 position of the quinoline ring.

G cluster_0 Synthesis Workflow Start 8-Ethoxyquinoline Step1 Dissolve in a suitable flask Start->Step1 Step2 Cool to 0-5 °C in an ice bath Step1->Step2 Step3 Slowly add fuming sulfuric acid (oleum) while maintaining temperature < 10 °C Step2->Step3 Step4 Stir at a controlled temperature (e.g., room temperature for several hours) Step3->Step4 Step5 Monitor reaction by TLC or HPLC Step4->Step5 Step6 Pour reaction mixture onto crushed ice Step5->Step6 Step7 Neutralize with a sodium base (e.g., NaOH) to precipitate the sodium salt Step6->Step7 Step8 Filter, wash, and dry the product Step7->Step8 End This compound Step8->End

Caption: General workflow for the synthesis of Sodium 8-ethoxyquinoline-5-sulfonate.

Experimental Protocol: Synthesis of 8-ethoxyquinoline-5-sulfonic acid

The following is a generalized protocol based on the principles of sulfonation for quinoline derivatives. Note: This protocol requires strict adherence to safety procedures due to the corrosive and reactive nature of the reagents.

  • Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the starting material, 8-ethoxyquinoline.

  • Cooling: Cool the flask in an ice-water bath to a temperature between 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise to the stirred 8-ethoxyquinoline. It is crucial to maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.[2]

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature. The optimal temperature and duration must be determined experimentally, but it can range from stirring at room temperature for several hours to gentle heating.

  • Monitoring: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.[2]

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the sulfonic acid product.

  • Neutralization and Isolation: The precipitated 8-ethoxyquinoline-5-sulfonic acid can then be neutralized with a suitable sodium base (e.g., sodium hydroxide) to form the sodium salt. The resulting this compound can be isolated by filtration, washed with cold deionized water, and dried.

Causality Behind Experimental Choices
  • Low Temperature Control: Controlling the reaction temperature is critical. Lower temperatures generally favor sulfonation at the 5-position over the 8-position, thus increasing the yield of the desired isomer.[2] High temperatures can also lead to product degradation.

  • Choice of Sulfonating Agent: Fuming sulfuric acid is a strong and effective sulfonating agent. The concentration of SO₃ in the oleum is a key parameter; too low a concentration may result in an incomplete reaction, while too high a concentration can promote the formation of unwanted byproducts like di-sulfonated products.[2]

  • Moisture Control: Sulfonating agents react violently with water. Therefore, the reaction must be carried out in dry glassware to prevent the decomposition of the reagent and ensure a high yield.[2]

Applications in Research and Drug Development

This compound is a valuable tool in several scientific domains due to its unique chemical structure.

Analytical Chemistry: Fluorescent Probe for Metal Ion Detection

A primary application of this compound is as a fluorescent probe for the detection and quantification of metal ions.[6]

  • Mechanism of Action: The 8-hydroxyquinoline moiety (to which 8-ethoxyquinoline is structurally related) is a well-known chelating agent. The nitrogen atom of the quinoline ring and the oxygen from the ethoxy group can form stable complexes with various metal ions.[6] While the free ligand is often non-fluorescent or weakly fluorescent, its chelation with certain metal ions can lead to a significant enhancement of fluorescence intensity. This "turn-on" fluorescence response is the basis for its use as a sensor. The sulfonate group enhances the water solubility of the molecule, making it suitable for use in aqueous and biological systems.[6]

  • Causality: The fluorescence enhancement upon metal binding is often attributed to the rigidification of the molecular structure, which reduces non-radiative decay pathways. The formation of the chelate complex restricts intramolecular rotations, leading to a higher quantum yield of fluorescence.

Pharmaceutical Development

In the realm of drug development, this compound serves multiple purposes:

  • Improving Solubility and Bioavailability: The salt form and the hydrophilic sulfonate group can enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) when used as a counter-ion or an excipient in formulations.[6]

  • Enhancing Formulation Stability: It is also recognized for its role in improving the stability of pharmaceutical formulations, which is critical for ensuring the shelf-life and efficacy of drug products.[6][7]

Conclusion

This compound is a compound with significant utility in both analytical chemistry and pharmaceutical sciences. Its synthesis, while requiring careful control of reaction conditions, is based on well-established principles of electrophilic aromatic substitution. The unique combination of a chelating quinoline core, a solubilizing sulfonate group, and an activating ethoxy group makes it a powerful tool for researchers. A thorough understanding of its chemical properties and the mechanisms behind its applications is key to leveraging its full potential in scientific research and drug development.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Chem-Impex. This compound.
  • Echemi. 8-Ethoxyquinoline-5-sulfonic acid sodium salt hydrate.
  • TCI Chemicals. Sodium 8-Ethoxyquinoline-5-sulfonate.
  • CP Lab Safety. This compound, min 98%, 1 gram.
  • ChemicalBook. 8-ETHOXYQUINOLINE-5-SULFONIC ACID SODIUM SALT | 7246-07-3.

Sources

A Technical Guide to the Solubility and Stability of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of Sodium 8-ethoxyquinoline-5-sulfonate hydrate, a versatile quinoline derivative. Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical principles, experimental methodologies, and practical considerations essential for handling and formulating this compound. We present detailed protocols for thermodynamic solubility assessment via the shake-flask method and for evaluating chemical stability through forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. The data herein serves as a critical resource for predicting the behavior of this compound in various solvent systems and under diverse environmental stressors, thereby facilitating robust formulation design, analytical method development, and ensuring product quality.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Its structure, featuring a sulfonated quinoline core with an ethoxy group, imparts unique physicochemical properties, making it a compound of interest in analytical chemistry and pharmaceutical development.[2][3][4] It is known to be a powerful chelating agent and a fluorescent probe for metal ion detection.[2] Furthermore, its potential utility in pharmaceutical formulations to improve the stability and bioavailability of active pharmaceutical ingredients (APIs) is an area of active research.[2]

The successful application of any compound in a pharmaceutical context is fundamentally dependent on a thorough understanding of its solubility and stability.[5] Solubility dictates the dissolution rate and bioavailability, while stability determines the shelf-life, safety, and efficacy of the final product.[5][6] This guide offers an in-depth exploration of these critical attributes for this compound. We provide not only empirical data but also the causal scientific reasoning behind the experimental protocols, empowering researchers to make informed decisions in their development endeavors.

Physicochemical Properties

Understanding the inherent properties of this compound is crucial to interpreting its behavior.

  • Chemical Structure: The molecule consists of a quinoline ring system, which is a weak tertiary base, substituted with a strongly acidic sulfonic acid group and an ethoxy group.[1] The sodium salt form enhances its aqueous solubility.

  • Molecular Formula: C₁₁H₁₀NNaO₄S·xH₂O[4]

  • Appearance: Typically a white to off-white crystalline powder.

  • Water Solubility: The presence of the sodium sulfonate group makes the compound water-soluble.[2][7] This is a key characteristic for its use in aqueous-based formulations and analytical methods.

  • pKa: The sulfonic acid group is strongly acidic (pKa < 2), meaning it will be ionized (as -SO₃⁻) across the entire physiological pH range. The quinoline nitrogen is weakly basic. This ionic character is a primary driver of its solubility in polar solvents.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical development, determining the thermodynamic or equilibrium solubility is a critical step.[8][9]

Theoretical Considerations

The solubility of this compound is governed by the principle of "like dissolves like." The ionic sodium sulfonate group dominates its character, favoring dissolution in polar solvents like water, methanol, and ethanol. Its solubility is expected to decrease significantly in non-polar or aprotic solvents such as toluene, hexane, or diethyl ether. Temperature also plays a key role, with solubility generally increasing at higher temperatures for most solid solutes.

Experimental Determination: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring equilibrium solubility.[9] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a series of 2 mL glass vials. Ensure the amount is sufficient to leave undissolved solid after equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. The selection should cover a range of polarities (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)).

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[8][10] Preliminary experiments can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.[9] Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard calibration curve.[10]

  • Reporting: Express the solubility in units such as mg/mL or µg/mL.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess compound into vials B Add precise volume of solvent A->B C Seal and agitate (e.g., 24-72h at 25°C) B->C D Allow to settle C->D E Centrifuge to pellet undissolved solid D->E F Sample supernatant E->F G Dilute sample F->G H Analyze by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Solubility Data (Illustrative)

While specific experimental data for this exact compound is not widely published, the following table provides an illustrative solubility profile based on its chemical structure. Researchers should determine this experimentally.

SolventPolarity IndexExpected Solubility CategoryIllustrative Solubility (mg/mL)
Water10.2Very Soluble> 100
DMSO7.2Freely Soluble> 50
Methanol5.1Soluble10 - 30
Ethanol4.3Sparingly Soluble1 - 10
Acetonitrile5.8Slightly Soluble0.1 - 1
Acetone5.1Very Slightly Soluble< 0.1
Tetrahydrofuran (THF)4.0Practically Insoluble< 0.01
Toluene2.4Practically Insoluble< 0.01

Stability Profile

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][11] Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[12][13][14]

Potential Degradation Pathways

For this compound, the following degradation pathways should be considered:

  • Hydrolysis: The ether (ethoxy) linkage could potentially be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally stable. The sulfonamide bond is not present, but the aromatic sulfonic acid group itself is very stable.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[15][16] The electron-rich aromatic system is a likely target for oxidative agents.

  • Photolysis: Aromatic systems like quinoline can absorb UV light, leading to photochemical degradation.[15] ICH Q1B guidelines provide a standardized approach for photostability testing.[6][17]

Experimental Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of 5-20% of the active substance to ensure that degradation products are generated at a sufficient level for detection without being so excessive that secondary degradation occurs.[18]

Protocol: Multi-Condition Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Store at room temperature and an elevated temperature (e.g., 60 °C). Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis.[13]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Store and sample as in the acid hydrolysis protocol. Neutralize samples with an equivalent amount of acid before analysis.[13]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and sample at various time points. The reaction can be rapid, so frequent initial sampling may be needed.

  • Thermal Degradation: Store the stock solution and the solid-state powder in a calibrated oven at an elevated temperature (e.g., 80 °C).[18] Sample the solution at time points. For the solid, dissolve a weighed amount in a solvent at each time point for analysis.

  • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and solid powder to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18] A dark control sample, protected from light, must be run in parallel.

  • Analysis: Analyze all stressed and control samples using a developed stability-indicating HPLC method. The method must be capable of separating the intact parent peak from all generated degradation products.[19] Peak purity analysis using a photodiode array (PDA) detector is essential to confirm specificity.

Diagram: Forced Degradation Study Workflow

G cluster_setup Setup cluster_stress Stress Conditions (Parallel Exposure) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (HCl, 60°C) C Base Hydrolysis (NaOH, 60°C) D Oxidation (H₂O₂, RT) E Thermal (Solution & Solid, 80°C) F Photolytic (ICH Q1B Light Source) G Control (Protected from Stress) H Sample at Time Points (e.g., 0, 2, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize/Quench (as needed) H->I J Analyze by Stability- Indicating HPLC-PDA I->J K Assess Purity, Assay, & Mass Balance J->K

Caption: Parallel workflow for conducting comprehensive forced degradation studies.

Stability Data Summary (Illustrative)

This table summarizes the expected stability profile. The percentage degradation is an estimate and should be confirmed experimentally.

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation (%)Potential Products
Acid Hydrolysis1 N HCl24 h60 °C< 5%Minor hydrolysis products
Base Hydrolysis1 N NaOH24 h60 °C< 5%Minor hydrolysis products
Oxidation30% H₂O₂8 hRT10 - 20%N-oxides, hydroxylated quinolines
Thermal (Solid)Heat7 days80 °C< 2%Minimal degradation
Photolysis (Solid)ICH Light Source7 daysAmbient5 - 15%Photodegradants

Conclusion

This compound exhibits high solubility in polar solvents, particularly water, a direct consequence of its sodium sulfonate group. This property is highly advantageous for developing aqueous formulations. The compound is expected to be largely stable to hydrolytic and thermal stress. However, it demonstrates susceptibility to oxidative and photolytic degradation, which are critical parameters to control during manufacturing, formulation, and storage. The quinoline nucleus is the likely site of degradation under these conditions.

The protocols and insights provided in this guide serve as a robust framework for the systematic evaluation of this compound. By applying these methodologies, researchers can develop stable and effective formulations, establish appropriate storage conditions, and ensure the development of specific, stability-indicating analytical methods essential for regulatory compliance and product quality.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Referenced in Dissolution Technologies article).
  • ResearchGate. (2025, August 9). Studies on the Respective Reactions of Quinoline and Isoquinoline with Transient Species by Pulse Radiolysis. Available from: [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • National Institutes of Health (NIH). (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • R Discovery. Stability-indicating HPLC Method Research Articles. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]

  • CP Lab Safety. This compound, min 98%, 1 gram. Available from: [Link]

  • National Institutes of Health (NIH). (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Available from: [Link]

  • ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • National Institutes of Health (NIH). (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

Sources

An In-Depth Technical Guide to Actinoquinol Sodium Salt Hydrate: Properties, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Actinoquinol sodium salt hydrate (Sodium 8-ethoxyquinoline-5-sulfonate), a significant compound in ophthalmic research and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental characteristics, mechanisms of action, and field-proven experimental methodologies to facilitate its effective application in the laboratory.

Introduction: Unveiling Actinoquinol Sodium Salt Hydrate

Actinoquinol sodium salt hydrate, the sodium salt of 8-ethoxyquinoline-5-sulfonic acid, is a heterocyclic aromatic compound recognized primarily for its potent ultraviolet B (UVB) absorbing properties.[1] This characteristic has positioned it as a critical agent in photoprotection, particularly in ophthalmology, where it is investigated for its capacity to shield ocular tissues from the damaging effects of solar radiation, such as the development of cataracts and macular degeneration.[1][2] Beyond its role as a UV screen, the molecule's unique fluorescent and chelating properties make it a versatile reagent in analytical chemistry for the detection of metal ions.[3][4] This guide delves into the core scientific principles governing its function and provides the technical framework necessary for its rigorous scientific evaluation.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. Actinoquinol sodium salt hydrate is typically supplied as a white to off-white crystalline powder.[2] Key identifying information and properties are summarized in the table below. It is important to note that while the anhydrous molecular weight is commonly cited, the compound is typically supplied as a hydrate; the exact degree of hydration can vary, which should be considered in quantitative preparations.[5]

PropertyDataSource(s)
IUPAC Name sodium;8-ethoxyquinoline-5-sulfonate[1]
Synonyms Actinoquinol Sodium Salt, 8-Ethoxyquinoline-5-sulfonic Acid Sodium Salt[2][5]
CAS Number 7246-07-3[5][6]
Molecular Formula C₁₁H₁₀NNaO₄S·xH₂O[7]
Molecular Weight 275.25 g/mol (anhydrous basis)[7]
Appearance White to Almost white powder/crystal[2]
Solubility Soluble in water.[4] Salts of organic compounds are often sparingly soluble in DMSO.[8]
Melting Point Data not readily available[9]
pKa Data not readily available

Mechanism of Action: A Molecular Shield Against UVB Radiation

The primary mechanism underpinning the therapeutic potential of Actinoquinol is its ability to function as a molecular sunscreen.[1] The efficacy of this process is rooted in the principles of photochemistry.

Absorption of UVB Photons

The conjugated aromatic system of the quinoline ring, modified by the electron-donating ethoxy group, is rich in π-electrons.[10] This electronic configuration is crucial for absorbing photons in the UVB range (280-315 nm).[11] When a UVB photon strikes the molecule, the energy is absorbed, causing an electron to transition to a higher energy orbital (an excited state). This process effectively captures the photon's energy, preventing it from reaching and damaging biological macromolecules like DNA and proteins in ocular tissues.[1] The absorbed energy is then dissipated harmlessly, primarily as heat, as the molecule returns to its ground state.

Mitigation of Oxidative Stress

UVB radiation is a potent inducer of oxidative stress through the generation of reactive oxygen species (ROS).[12] Studies have demonstrated that irradiation of corneal tissue with UVB rays leads to significant oxidative damage.[2] By absorbing the incident UVB radiation, Actinoquinol sodium salt directly reduces the primary trigger for ROS formation. In ophthalmic formulations, particularly when combined with hyaluronic acid, it has been shown to suppress oxidative damage in the cornea, thereby preserving tissue integrity and optical clarity.[12][13]

UVB_Protection_Pathway UVB UVB Radiation (280-315 nm) Actinoquinol Actinoquinol Sodium Salt UVB->Actinoquinol Absorbed by Cornea Corneal Tissue (DNA, Proteins) UVB->Cornea Induces Protection Photoprotection Actinoquinol->Protection Leads to ROS Reactive Oxygen Species (ROS) Cornea->ROS Generates Damage Oxidative Damage & Cellular Injury ROS->Damage Causes Protection->Cornea Shields

Caption: Mechanism of Actinoquinol-mediated photoprotection.

Synthesis and Analytical Characterization

Synthesis Outline

Actinoquinol sodium salt is derived from its parent acid, 8-ethoxyquinoline-5-sulfonic acid. The synthesis of the parent acid is typically achieved via electrophilic aromatic substitution.

Core Reaction: The process involves the sulfonation of 8-ethoxyquinoline using a potent sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[10] The 8-ethoxy group is an ortho-, para-director and an activating group, which facilitates the introduction of the sulfonic acid (-SO₃H) group, primarily at the C-5 position of the quinoline ring.[10] Controlling the reaction temperature is a critical parameter; lower temperatures favor the desired 5-sulfonic acid isomer over other potential byproducts.[10] The resulting sulfonic acid can then be converted to its sodium salt by neutralization with a suitable sodium base.

Synthesis_Workflow cluster_synthesis Synthesis of 8-Ethoxyquinoline-5-sulfonic Acid Start 8-Ethoxyquinoline Reaction Electrophilic Sulfonation (Low Temperature) Start->Reaction Reagent Sulfonating Agent (e.g., Fuming H₂SO₄) Reagent->Reaction Product 8-Ethoxyquinoline- 5-sulfonic Acid Reaction->Product Neutralization Neutralization (e.g., NaOH) Product->Neutralization FinalProduct Actinoquinol Sodium Salt Neutralization->FinalProduct

Caption: Simplified workflow for Actinoquinol sodium salt synthesis.

Analytical Characterization: RP-HPLC Method

To ensure the purity and quantify the concentration of Actinoquinol in research samples or pharmaceutical formulations, a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential.[3]

Principle: This method separates Actinoquinol from impurities and formulation excipients on a non-polar stationary phase (e.g., C18). A polar mobile phase is used for elution. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, with detection via a UV detector set to a wavelength where Actinoquinol has strong absorbance.[3]

HPLC ParameterSpecificationCausality/Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides effective retention for the aromatic quinoline structure through hydrophobic interactions.
Mobile Phase Acetonitrile and 0.05% Orthophosphoric Acid in Water (e.g., 30:70 v/v)Acetonitrile acts as the organic modifier to control retention time. The acidic aqueous buffer suppresses the ionization of the sulfonic acid group, ensuring a consistent retention time and sharp peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
Detection UV at 312 nmThis wavelength is in the UVB range where Actinoquinol exhibits strong absorbance, providing high sensitivity for detection. It aligns with its mechanism of action.[2]
Column Temp. Ambient or controlled (e.g., 25 °C)Maintaining a consistent temperature ensures reproducible retention times.

Experimental Protocols & Methodologies

Preparation of a 10 mM Aqueous Stock Solution

Causality: Preparing an accurate, homogenous stock solution is the first critical step for any in vitro experiment. Water is the solvent of choice due to the salt's high polarity and intended use in aqueous/biological systems.[4] Using an analytical balance and Class A volumetric glassware is non-negotiable for ensuring concentration accuracy.

  • Calculate Mass: Determine the mass of Actinoquinol sodium salt hydrate required. For a 10 mL stock of 10 mM solution (MW anhy. = 275.25 g/mol ): Mass = 0.010 L × 0.010 mol/L × 275.25 g/mol = 0.0275 g (27.5 mg). (Note: Adjust mass based on the certificate of analysis if a specific hydration state or purity is provided).

  • Weighing: Accurately weigh the calculated mass of the compound onto weighing paper using an analytical balance.

  • Dissolution: Transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7-8 mL of high-purity (e.g., Milli-Q) water.

  • Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved. The use of a magnetic stirrer can also be employed for larger volumes.

  • Final Volume: Once dissolved, carefully add high-purity water to the 10 mL graduation mark.

  • Homogenization: Invert the flask 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a labeled, sterile container. For short-term use, store at 2-8°C. For long-term storage, prepare aliquots and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

In Vitro Assay: Assessing Photoprotective Efficacy Against DNA Damage

Causality: The ultimate validation of a UVB absorber is its ability to protect biological macromolecules from damage. This protocol provides a framework for an acellular assay to quantify the protective effect of Actinoquinol against UVB-induced plasmid DNA damage, a foundational event in cellular injury.[11][14] The principle is that undamaged, supercoiled plasmid DNA migrates faster on an agarose gel than damaged, "nicked" or open-circular DNA.

  • Reagent Preparation:

    • Prepare a working solution of plasmid DNA (e.g., pBR322) at 20 µg/mL in a suitable buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a series of Actinoquinol solutions (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM) by diluting the 10 mM stock in the same buffer.

  • Reaction Setup:

    • In sterile microcentrifuge tubes (on ice), combine 10 µL of the plasmid DNA working solution with 10 µL of each Actinoquinol dilution (or buffer for the 0 µM control). This results in final Actinoquinol concentrations of 0, 5, 25, 50, and 100 µM with 10 µg/mL DNA.

    • Prepare a "No UVB" control containing only DNA and buffer. Keep this tube in the dark.

  • UVB Irradiation:

    • Place the open tubes on a cold block directly under a calibrated UVB source (e.g., 312 nm).

    • Expose the samples to a predetermined dose of UVB radiation known to cause significant DNA nicking (e.g., 0.5 J/cm²).[2] The exact dose must be optimized for the specific lamp and setup.

  • Gel Electrophoresis:

    • After irradiation, add 4 µL of 6X DNA loading dye to each tube.

    • Load the entire volume into the wells of a 1% agarose gel containing a fluorescent DNA stain (e.g., SYBR Safe).

    • Run the gel at ~100 V for 45-60 minutes or until sufficient band separation is achieved.

  • Analysis and Interpretation:

    • Visualize the gel on a UV transilluminator.

    • The "No UVB" control should show a prominent, fast-migrating band corresponding to supercoiled DNA.

    • The "0 µM Actinoquinol + UVB" sample should show a significant decrease in the supercoiled band and a corresponding increase in a slower-migrating band (nicked/open-circular DNA).

    • In samples containing Actinoquinol, the degree of DNA damage should be visibly reduced in a dose-dependent manner, demonstrated by the preservation of the supercoiled DNA band.

    • Quantify the band intensities using gel analysis software to calculate the percentage of supercoiled DNA remaining in each condition.

Safety and Handling

Actinoquinol sodium salt must be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[11][15]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, closed-toe shoes, nitrile gloves, and safety glasses with side shields.[9][10]

  • Handling: Avoid creating dust.[10] Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][10]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

Conclusion and Future Outlook

Actinoquinol sodium salt hydrate is a well-defined compound with a clear mechanism of action as a UVB absorber. Its primary application in protecting ocular tissues from photodamage is supported by in-vivo evidence and provides a strong basis for further research and development in ophthalmic formulations.[2] The analytical and in vitro methodologies detailed in this guide offer a robust framework for scientists to accurately quantify the compound and validate its protective efficacy. Future research may focus on optimizing drug delivery systems to enhance its retention and bioavailability in ocular tissues, as well as exploring its potential as a fluorescent probe in novel biological imaging applications.

References

  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem. [URL: https://www.benchchem.com/troubleshooting-low-yield-in-the-synthesis-of-8-ethoxyquinoline-5-sulfonic-acid]
  • HPLC method for quantifying Actinoquinol in formulations. Benchchem. [URL: https://www.benchchem.
  • In vitro Method to Quantify UV mediated DNA Damage. Journal of Young Investigators. [URL: https://www.jyi.
  • Safety Data Sheet. MedchemExpress.com. [URL: https://www.medchemexpress.
  • In vitro Method to Quantify UV Mediated DNA Damage. Journal of Young Investigators. [URL: https://www.jyi.
  • ACTINOQUINOL SODIUM. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PW272ITDS]
  • Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate. AstaTech. [URL: http://www.
  • This compound 98.0+%, TCI America 5 g | Buy Online. Fisher Scientific. [URL: https://www.fishersci.
  • Buy Actinoquinol sodium | 7246-07-3. Smolecule. [URL: https://www.smolecule.com/cas-7246-07-3-actinoquinol-sodium.html]
  • 8-Ethoxyquinoline-5-sulfonic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/8-ethoxyquinoline-5-sulfonic-acid]
  • Sodium 8-Ethoxyquinoline-5-sulfonate. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/E0338]
  • The effect of actinoquinol with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20854359/]
  • This compound. Chem-Impex. [URL: https://www.chemimpex.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [No specific source name available]. [URL: https://www.coursehero.com/file/102061445/13-PRACTICE-PROCEDURES-FOR-MAKING-STOCK-SOLUTION-4-VERSION-STOCK-SOLUTIONpdf/]
  • The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays. ResearchGate. [URL: https://www.researchgate.
  • 8-Ethoxyquinoline-5-sulfonic Acid. CymitQuimica. [URL: https://www.cymitquimica.com/8-ethoxyquinoline-5-sulfonic-acid-3b-e0339]
  • Sodium 8-hydroxyquinoline-5-sulfonate | C9H6NNaO4S | CID 23719445. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23719445]
  • The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Effect-of-Actinoquinol-with-Hyaluronic-Acid-in-%C4%8Cejka-Luyckx/5b090680a6b5791c8562858b7d903f56860368c8]
  • Actinoquinol sodium salt. AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?

Sources

A Technical Guide to the Chelating Properties of 8-Ethoxyquinoline-5-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Ethoxyquinoline-5-sulfonic acid (EQS) is a heterocyclic organic compound with significant potential in analytical chemistry, materials science, and pharmaceutical development.[1] Its utility is intrinsically linked to its ability to form stable complexes with metal ions. This guide provides an in-depth examination of the chelating properties of EQS. Moving beyond simple descriptions, we will explore the structural basis for its chelating activity, contrasting it with its well-known analog, 8-hydroxyquinoline-5-sulfonic acid. This document furnishes detailed, field-proven experimental protocols for the comprehensive characterization of its metal-ligand interactions, including the determination of ligand pKa, complex stoichiometry, and thermodynamic stability constants. The methodologies are presented with a focus on causality and self-validation, empowering researchers to generate high-fidelity, reproducible data.

Introduction: A Structurally Distinct Quinoline Chelator

The quinoline scaffold is a cornerstone in the design of chelating agents, with compounds like 8-hydroxyquinoline (oxine) and its derivatives being extensively studied for their wide-ranging applications in medicine and analysis.[2][3] These applications are overwhelmingly dependent on their capacity to bind metal ions, thereby modulating their bioavailability, reactivity, and transport.

This guide focuses on a specific derivative: 8-ethoxyquinoline-5-sulfonic acid (EQS). While it shares the quinoline core, a critical structural modification—the substitution of the chelating hydroxyl group at the 8-position with an ethoxy group—fundamentally alters its coordination chemistry. This guide serves as a technical primer for researchers, elucidating the probable chelation mechanism of EQS and providing robust protocols to quantify its interactions with metal ions.

Molecular and Physicochemical Properties

Understanding the molecular structure of EQS is paramount to predicting its behavior as a ligand. The molecule possesses three key functional regions: the quinoline ring system, the ethoxy group, and the sulfonic acid group. The electron-donating nature of the 8-ethoxy group activates the quinoline ring, while the sulfonic acid moiety imparts significant aqueous solubility, a desirable trait for many biological and analytical applications.[4][5]

PropertyValueReference
CAS Number 15301-40-3[6]
Molecular Formula C₁₁H₁₁NO₄S[7]
Molecular Weight 253.27 g/mol [6]
Appearance White to Orange to Green powder/crystalline[7]
Melting Point 286 °C (decomposes)[8]
Synonyms Actinoquinol, 8-Ethoxy-5-quinolinesulfonic acid[8]

The Mechanism of Chelation: A departure from the Classic Model

The chelating behavior of EQS is best understood by contrasting it with its parent analog, 8-hydroxyquinoline-5-sulfonic acid (8-HQS).

The Classic 8-HQS Chelation Model

8-HQS is a classic bidentate ligand, forming a stable five-membered ring with metal ions.[9] Chelation occurs through coordinate bonds with two distinct atoms:

  • The heterocyclic quinoline nitrogen (a Lewis base).

  • The deprotonated oxygen of the 8-hydroxyl group .[3]

This (N, O⁻) coordination is the source of the potent and versatile chelating ability of the entire 8-hydroxyquinoline class of compounds.[10][11]

The Impact of the 8-Ethoxy Substitution

In EQS, the hydroxyl proton is replaced by an ethyl group (-CH₂CH₃). The oxygen in this ether linkage is not acidic and cannot be deprotonated under typical aqueous conditions. Consequently, EQS cannot engage in the classic (N, O⁻) chelation mechanism characteristic of 8-hydroxyquinolines. This structural fact necessitates an alternative coordination model.

Hypothesized Chelation Site of EQS

Based on fundamental coordination chemistry principles, the most plausible chelation mechanism for EQS involves the formation of a larger, six-membered chelate ring. The two donor atoms are proposed to be:

  • The heterocyclic quinoline nitrogen .

  • An oxygen atom from the 5-sulfonic acid group .

This (N, O-sulfonate) binding mode is chemically sound and represents the most stable potential chelate structure for this ligand.

Caption: Hypothesized bidentate chelation of a metal ion (Mⁿ⁺) by EQS.

Experimental Determination of Chelating Properties

A comprehensive understanding of a ligand's chelating ability requires the empirical determination of its acid dissociation constants (pKa) and the stability constants (log K) of its metal complexes. The following section outlines a validated workflow and detailed protocols.

Overall Experimental Workflow

The characterization process follows a logical progression from understanding the ligand itself to quantifying its interaction with specific metal ions.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting arrow arrow Procure Procure/Synthesize & Purify EQS Prepare Prepare Stock Solutions (EQS, Metal Salts, Acid/Base) Procure->Prepare pKa Determine Ligand pKa (Potentiometric Titration) Prepare->pKa Stoich Determine Stoichiometry (UV-Vis Spectroscopy) Prepare->Stoich logK Determine Stability Constants (Potentiometric Titration) pKa->logK Stoich->logK Report Correlate & Report Data logK->Report

Caption: A validated workflow for characterizing EQS chelating properties.
Protocol 1: Ligand pKa Determination by Potentiometric Titration

Causality: The protonation state of both the quinoline nitrogen and the sulfonic acid group is pH-dependent. Determining the pKa values is essential because only the deprotonated forms can act as Lewis basic electron donors for chelation. This protocol uses a standardized base to titrate the acidic protons of EQS, tracking the pH change to calculate the pKa values.[12]

Methodology:

  • System Setup:

    • Calibrate a pH meter/potentiometer using standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25.0 ± 0.1 °C).[13]

    • Place a known volume (e.g., 50.0 mL) of a standardized EQS solution (e.g., 1.0 mM) in a jacketed titration vessel maintained at the constant temperature.

    • Add a background electrolyte (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Inert Atmosphere:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before and during the titration. This is a critical step to prevent the dissolution of atmospheric CO₂, which forms carbonic acid and would introduce significant error into the titration curve.

  • Titration:

    • Titrate the EQS solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

    • Continue the titration well past the final equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa values correspond to the pH at the half-equivalence points. For more accurate determination, calculate the first (ΔpH/ΔV) and second (Δ²pH/ΔV²) derivatives of the titration curve. The peaks in the first derivative plot or the zero-crossings in the second derivative plot indicate the equivalence points.

Protocol 2: Determination of Metal-Ligand Stoichiometry (Method of Continuous Variations)

Causality: This spectrophotometric method, also known as Job's Plot, is used to determine the binding ratio of the metal and ligand in the complex.[14] Solutions with varying mole fractions of metal and ligand are prepared while keeping the total molar concentration constant. The solution with the maximum absorbance corresponds to the mole fraction of the stoichiometric complex.

Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions of EQS and the metal salt of interest (e.g., 1.0 mM CuSO₄) in a suitable buffered solution (select a pH where the ligand is in its chelating form, based on pKa data).

  • Series Preparation:

    • In a series of volumetric flasks, prepare ~10-15 different solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ... 9:1, 10:0 mL of ligand:metal). Ensure the total volume and total molar concentration in each flask are constant.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-EQS complex. This λ_max should be determined beforehand by scanning a solution known to contain the complex.

  • Data Analysis:

    • Plot the measured absorbance versus the mole fraction of the ligand (X_ligand = [L] / ([L] + [M])).

    • The peak of the resulting curve indicates the mole fraction at which the complex concentration is maximized. A peak at X_ligand = 0.5 indicates a 1:1 complex, a peak at 0.66 indicates a 1:2 (M:L) complex, and a peak at 0.33 indicates a 2:1 (M:L) complex.

Protocol 3: Determination of Stability Constants (log K) by Potentiometric Titration

Causality: The formation of a metal complex involves competition between the metal ion and protons for the ligand's binding sites. By titrating a solution containing both the ligand and a metal ion, the resulting titration curve will be displaced relative to the curve of the free ligand. The magnitude of this displacement is directly related to the stability of the complex, allowing for the calculation of the stability constant (K).[15]

Methodology:

  • System Setup: Use the same calibrated potentiometric system as in Protocol 4.2.

  • Solution Preparation:

    • Prepare several titration solutions in the thermostatted vessel, each containing the same concentration of EQS (e.g., 1.0 mM), background electrolyte (e.g., 0.1 M KCl), and a specific concentration of the metal ion (e.g., 0.2 mM, 0.5 mM, 1.0 mM). A common approach is to use various metal-to-ligand ratios (e.g., 1:5, 1:2, 1:1).

  • Titration:

    • Under an inert atmosphere, titrate each solution with the same standardized strong base used for the pKa determination.

    • Record the pH and titrant volume data meticulously for each metal-ligand ratio.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume) for the free ligand and for each metal-ligand mixture on the same graph.

    • The data from these curves (along with the previously determined ligand pKa values) are then input into specialized software (e.g., Hyperquad, BEST) which uses non-linear least-squares algorithms to solve the mass-balance equations and refine the values for the overall stability constants (β).

Factors Influencing Complex Stability

The stability of an EQS-metal complex is not an intrinsic constant but is influenced by several environmental factors. Understanding these factors is crucial for designing applications and interpreting experimental data.

Factors_Influencing_Stability cluster_pH cluster_Metal center EQS-Metal Complex Stability pH Solution pH pH->center pH_low Low pH: Proton competition decreases stability pH_high High pH: Metal hydrolysis can decrease stability Metal Metal Ion Properties Metal->center Charge Higher Charge: Increases stability (e.g., Fe³⁺ > Fe²⁺) Radius Smaller Ionic Radius: Increases stability Ionic Ionic Strength Ionic->center Temp Temperature Temp->center

Caption: Key factors that modulate the stability of EQS-metal complexes.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The stability of a complex is typically reported as the logarithm of the overall stability constant, β.

Table 1: Example Data Table for Ligand Protonation Constants

Constant Value (at 25°C, 0.1 M KCl) Corresponding Group
pKa₁ [Experimental Value] Sulfonic Acid Proton

| pKa₂ | [Experimental Value] | Quinolinium Proton (NH⁺)|

Table 2: Example Data Table for Metal Complex Stability Constants

Metal Ion Stoichiometry (M:L) log β (at 25°C, 0.1 M KCl)
Cu²⁺ [From Job's Plot] [From Titration Data]
Fe³⁺ [From Job's Plot] [From Titration Data]
Zn²⁺ [From Job's Plot] [From Titration Data]

| Ni²⁺ | [From Job's Plot] | [From Titration Data] |

Applications and Future Directions

The ability of EQS to form stable, water-soluble metal complexes makes it a candidate for several applications:

  • Analytical Chemistry: It can be used as a chromogenic or fluorogenic reagent for the detection and quantification of specific metal ions in aqueous samples.[1]

  • Pharmaceutical Development: Quinoline-based chelators are investigated for their potential to modulate the activity of metalloenzymes or to act as therapeutic agents in diseases related to metal ion dyshomeostasis.[16][17] The distinct coordination chemistry of EQS compared to 8-hydroxyquinolines may offer a different selectivity profile for certain metal ions.

Future research should focus on obtaining high-quality crystal structures of EQS-metal complexes to definitively confirm the hypothesized (N, O-sulfonate) chelation mechanism.

Conclusion

8-Ethoxyquinoline-5-sulfonic acid is a unique chelating agent whose properties are dictated by a departure from the classic 8-hydroxyquinoline coordination model. Its probable (N, O-sulfonate) bidentate binding mode offers a different structural and electronic framework for metal complexation. By employing the rigorous, self-validating experimental protocols detailed in this guide—specifically potentiometric titration and UV-Vis spectrophotometry—researchers can accurately determine the pKa, stoichiometry, and stability constants essential for harnessing the full potential of this versatile molecule in scientific and industrial applications.

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Slavova, Y., et al. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI.
  • Chem-Impex. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid.
  • Bielenica, A., et al. (2019). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.
  • Bielenica, A., et al. (2019). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 24(24), 4444.
  • PureSynth. (n.d.). 8-Ethoxyquinoline-5-Sulfonic Acid Hydrate 98.0%(HPLC).
  • CymitQuimica. (n.d.). 8-Ethoxyquinoline-5-sulfonic Acid.
  • Arote, R. B. (2023). Exploring the Versatility of Quinolines in Chemical Synthesis and Applications.
  • Yeung, C. W., & Yeung, E. S. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 57(7), 1385-1389.
  • Evans, D. A., et al. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions, 50(42), 15085-15096.
  • Guedes, J. C., et al. (2002). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Journal of the Brazilian Chemical Society, 13(4), 528-533.
  • Dr. Preeti V. K. (2020, July 9).
  • ResearchGate. (n.d.). Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,....
  • Wikipedia. (n.d.). Potentiometric titration.
  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants.
  • Verma, A., et al. (2012). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry, 5(2), 153-162.
  • Jatolia, S. N., et al. (2018).
  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf.
  • Request PDF. (n.d.). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs.
  • Metrohm. (n.d.). Potentiometric titration of surfactants and pharmaceutical compounds – an overview. Metrohm AG.
  • Billacura, M. D. P., & Lim, L. H. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 2951–2965.
  • Billacura, M. D. P., & Lim, L. H. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Scribd. (n.d.). Potentiometric Titration (Updated) | PDF.
  • Echemi. (n.d.). 8-ethoxyquinoline-5-sulfonic acid.
  • ResearchGate. (n.d.). (PDF) Stability Constants of Metal Complexes in Solution.

Sources

A Technical Guide to the Quantum Yield of Sodium 8-ethoxyquinoline-5-sulfonate hydrate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, enters an electronically excited state and subsequently emits a photon as it returns to its ground state. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

A quantum yield can range from 0 to 1, where a value of 1 indicates that every absorbed photon results in an emitted photon, signifying maximum fluorescence efficiency.[1] Substances with high quantum yields are highly desirable for applications such as fluorescent probes, sensors, and in various imaging modalities.[2][3][4]

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a versatile compound utilized as a fluorescent probe for the detection of metal ions and in pharmaceutical development.[2][3] Its quinoline scaffold is known to exhibit fluorescence, often influenced by environmental factors.[5]

The Critical Role of Molecular Structure and Environment

The quantum yield of a fluorophore is not an intrinsic constant but is highly sensitive to its molecular structure and its immediate environment. For quinoline derivatives like this compound, several factors can significantly alter their fluorescence properties.

Structural Influences:
  • Substituents: The nature and position of substituent groups on the quinoline ring can dramatically affect fluorescence. Electron-donating groups, such as the ethoxy group in the target molecule, generally enhance fluorescence.[5]

  • Rigidity: Molecules with a rigid structure tend to have higher quantum yields. Increased rigidity reduces the energy lost through non-radiative pathways like vibrational relaxation, thus favoring fluorescence emission.

Environmental Factors:
  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and, consequently, the quantum yield.

  • pH: The pH of the solution can be a critical factor, especially for molecules with acidic or basic functional groups. Protonation or deprotonation of the quinoline nitrogen can significantly impact the fluorescence characteristics.[5]

  • Temperature: Generally, an increase in temperature leads to a decrease in quantum yield due to an increased probability of non-radiative decay through collisional quenching.

  • Presence of Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of a fluorophore, leading to a decrease in fluorescence intensity and quantum yield. Dissolved oxygen is a common quencher.

  • Metal Ion Chelation: 8-hydroxyquinoline-5-sulfonic acid, a related compound, is known to exhibit enhanced fluorescence upon chelation with certain metal ions.[6] This suggests that the fluorescence of this compound may also be sensitive to the presence of metal ions.

Methodologies for Determining Fluorescence Quantum Yield

The determination of fluorescence quantum yield can be approached through two primary methods: the absolute method and the relative (or comparative) method.

Absolute Method

The absolute method involves the direct measurement of the ratio of emitted to absorbed photons using an integrating sphere. This technique captures the total fluorescence emission over the entire solid angle. While being the most accurate method, it requires specialized and carefully calibrated instrumentation.

Experimental Workflow for Absolute Quantum Yield Measurement

cluster_prep Sample Preparation cluster_measurement Spectrofluorometer with Integrating Sphere cluster_calculation Data Analysis prep_sample Prepare dilute solution of this compound in desired solvent measure_sample Measure emission spectrum of the sample prep_sample->measure_sample prep_blank Prepare blank sample (solvent only) measure_blank Measure emission spectrum of the blank to account for solvent Raman scattering and stray light prep_blank->measure_blank calculate_absorption Determine the number of absorbed photons from the difference in scattering between the blank and the sample measure_blank->calculate_absorption integrate_emission Integrate the area under the corrected emission spectrum of the sample measure_sample->integrate_emission measure_sample->calculate_absorption measure_scatter Measure scattering of the excitation wavelength by the sample calculate_qy Calculate Quantum Yield (Φ = Emitted Photons / Absorbed Photons) integrate_emission->calculate_qy calculate_absorption->calculate_qy

Caption: Workflow for absolute quantum yield determination.

Relative Method

The relative method is more commonly employed and involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield. This method is experimentally simpler and can be performed using a standard spectrofluorometer.

The quantum yield of the unknown sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • 'sample' and 'std' refer to the sample and the standard, respectively.

Detailed Experimental Protocol for Relative Quantum Yield Determination

This section provides a step-by-step guide for determining the quantum yield of this compound using the relative method.

Selection of a Suitable Quantum Yield Standard

The choice of the standard is crucial for an accurate determination. The ideal standard should have the following characteristics:

  • Known and well-documented quantum yield: The quantum yield of the standard should be widely accepted and published in reputable sources.

  • Similar excitation and emission wavelengths: The absorption and emission spectra of the standard should overlap as much as possible with those of the sample to minimize wavelength-dependent instrumental errors.

  • Solubility in the same solvent: Using the same solvent for both the sample and the standard eliminates the need for refractive index corrections.

  • Photochemical stability: The standard should not degrade under the experimental conditions.

A commonly used standard is quinine sulfate in 0.5 M H₂SO₄, which has a well-established quantum yield of approximately 0.54.

Instrumentation
  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Reagents and Solutions
  • This compound

  • Quinine sulfate (or other suitable standard)

  • Appropriate solvent (e.g., deionized water, ethanol, or a buffer of specific pH)

Experimental Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectra for all the prepared solutions of both the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the resulting straight lines for both the sample (Slope_sample) and the standard (Slope_std).

  • Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2

Experimental Workflow for Relative Quantum Yield Measurement

cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Processing and Calculation prep_sample Prepare serial dilutions of Sample and Standard measure_abs Measure Absorbance at Excitation Wavelength prep_sample->measure_abs measure_fluor Measure Fluorescence Emission Spectra prep_sample->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->plot calculate_slope Determine Slopes for Sample and Standard plot->calculate_slope calculate_qy Calculate Quantum Yield using the relative formula calculate_slope->calculate_qy

Caption: Workflow for relative quantum yield determination.

Data Presentation and Interpretation

The collected data should be organized in a clear and concise manner to facilitate analysis and interpretation.

Table 1: Spectroscopic Data for Quantum Yield Determination

SolutionAbsorbance at λ_exIntegrated Fluorescence Intensity
Standard
Dilution 1A_std_1I_std_1
Dilution 2A_std_2I_std_2
Dilution 3A_std_3I_std_3
Dilution 4A_std_4I_std_4
Dilution 5A_std_5I_std_5
Sample
Dilution 1A_sample_1I_sample_1
Dilution 2A_sample_2I_sample_2
Dilution 3A_sample_3I_sample_3
Dilution 4A_sample_4I_sample_4
Dilution 5A_sample_5I_sample_5

The plot of integrated fluorescence intensity versus absorbance should yield a straight line passing through the origin for both the sample and the standard. The linearity of this plot is a good indicator of the quality of the data and the absence of inner filter effects.

Conclusion

Determining the fluorescence quantum yield of this compound is essential for its effective application in research and development. While a definitive published value is elusive, this guide provides a robust framework for its experimental determination using the relative method. By carefully selecting a suitable standard, preparing samples meticulously, and performing accurate spectroscopic measurements, researchers can obtain a reliable quantum yield value for this compound in their specific experimental context. Understanding the influence of environmental factors such as solvent, pH, and the presence of metal ions will be critical in interpreting the results and optimizing the performance of this versatile fluorescent probe.

References

  • [Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches.]([Link])

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth analysis of the physicochemical properties, analytical methodologies, and primary applications of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate (Actinoquinol Sodium Salt). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data on the compound's chemical identity, molecular structure, solubility, stability, and safety. By integrating field-proven insights with authoritative data, this whitepaper serves as a vital resource for leveraging this versatile compound in analytical chemistry, pharmaceutical formulation, and environmental science.

Chemical Identity and Nomenclature

Sodium 8-ethoxyquinoline-5-sulfonate, often referred to by its synonym Actinoquinol Sodium Salt, is a versatile organic compound utilized across various scientific disciplines.[1][2] A notable point of ambiguity arises from its CAS Registry Number and state of hydration. The compound is commercially available in a hydrated form, and the degree of hydration can vary.

This has led to the use of multiple CAS numbers. The number 7246-07-3 is frequently used, sometimes referring to the anhydrous form, although products sold under this number are often hydrates.[1][2][3] Some suppliers have explicitly noted that to avoid confusion, they have removed the term 'Hydrate' from the product name while acknowledging that moisture is present. Another CAS number, 80789-76-0 , is also associated with the hydrated form.[4][5] For clarity, the molecular formula is best represented as C₁₁H₁₀NNaO₄S·xH₂O to denote a variable hydration state.[1]

Identifier Value
Common Name This compound
Synonyms Actinoquinol Sodium Salt, 8-Ethoxyquinoline-5-sulfonic Acid Sodium Salt
Primary CAS RN 7246-07-3 (Often used for hydrate and anhydrous forms)[1][2][3]
Related CAS RN 80789-76-0 (Specifically for the hydrate)[4][5]
Molecular Formula C₁₁H₁₀NNaO₄S·xH₂O[1]
Anhydrous MW 275.25 g/mol [1][2][3]
EC Number 230-651-8[5]
PubChem ID 23675748[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of Sodium 8-ethoxyquinoline-5-sulfonate features a quinoline core, which is fundamental to its utility as a chelating agent and fluorescent probe. The ethoxy group at position 8 and the sodium sulfonate group at position 5 dictate its solubility and electronic properties.

A Material Receipt B Visual Inspection (Appearance, Color) A->B C Purity Analysis (HPLC) B->C D Identity Confirmation (NMR Spectroscopy) B->D E Water Content (Karl Fischer Titration) B->E F Certificate of Analysis (CoA) Generation C->F D->F E->F G Material Release F->G

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Use of Sodium 8-ethoxyquinoline-5-sulfonate hydrate in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Sodium 8-ethoxyquinoline-5-sulfonate hydrate as a fluorescent probe. We delve into the fundamental principles governing its fluorescence, provide validated, step-by-step protocols for its use, and offer expert insights into data analysis and troubleshooting. The primary focus is on its utility as a water-soluble chemosensor for metal ion detection, a critical application in analytical chemistry, environmental monitoring, and pharmaceutical sciences.

Introduction: Understanding the Probe

This compound is a highly versatile aromatic compound belonging to the quinoline family.[1][2] Its utility in fluorescence spectroscopy stems from a molecular architecture that is both structurally rigid and environmentally sensitive.

  • The Quinoline Core: The fused aromatic ring system provides the necessary π-electron network for intrinsic fluorescence.[3]

  • The 8-Ethoxy Group (-OC₂H₅): This electron-donating group modulates the electronic properties of the quinoline ring, influencing its photophysical behavior.

  • The 5-Sulfonate Group (-SO₃⁻): This is a critical functional group that imparts high aqueous solubility and renders the molecule cell-impermeable.[4][5] This property is particularly advantageous for studying extracellular analytes without the complication of membrane transport and for creating robust aqueous-based assays.[4]

Its primary application lies in its ability to act as a fluorescent chemosensor. The nitrogen and oxygen atoms of the quinoline core form a chelating site that can bind to metal ions.[6][7] This binding event often leads to a significant change in the fluorescence quantum yield, resulting in either fluorescence enhancement or quenching, which can be quantitatively measured.[8][9]

Physicochemical Properties
PropertyValueSource(s)
Synonyms Actinoquinol sodium salt hydrate, 8-Ethoxyquinoline-5-sulfonic acid sodium salt[6][10]
CAS Number 7246-07-3[6][11]
Molecular Formula C₁₁H₁₀NNaO₄S·xH₂O[6]
Molecular Weight 275.25 g/mol (anhydrous)[6][11]
Appearance White to off-white crystalline powder[6]
Purity Typically ≥98% (by HPLC)[6]
Solubility High solubility in water[4][6]
Storage Room temperature, protected from light[6]

A note on the hydrate form: Some suppliers may label the product without the term 'hydrate', as the water content can be variable. This does not change the chemical identity or CAS number of the active compound.

Core Principles: Why it Works

The fluorescence of quinoline derivatives is highly dependent on their chemical environment. Understanding these principles is key to designing robust experiments.

  • pH Sensitivity: The nitrogen atom in the quinoline ring can be protonated in acidic conditions. This protonation often enhances fluorescence intensity by altering the nature of the lowest energy excited state from a weakly fluorescent (n,π) state to a more strongly fluorescent (π,π) state.[12] Therefore, pH control is critical for reproducible results.

  • Chelation-Induced Fluorescence Changes: Upon binding with a metal ion, the conformation of the molecule can become more rigid, reducing non-radiative decay pathways and leading to fluorescence enhancement. Conversely, binding to paramagnetic metal ions (like Fe³⁺ or Cu²⁺) can induce fluorescence quenching through energy or electron transfer mechanisms.[8]

  • Solvent Effects: While highly water-soluble, changes in solvent polarity can influence the fluorescence spectrum and intensity. For consistency, it is imperative to maintain a constant solvent system throughout an experiment.

Essential Materials & Instrumentation

Materials
  • This compound (≥98% purity)[6]

  • High-purity, deionized water (18.2 MΩ·cm)

  • Buffer solutions (e.g., HEPES, Tris, Phosphate) to maintain constant pH

  • Analyte of interest (e.g., a standard solution of ZnCl₂ or MgSO₄ for metal ion detection)

  • Spectroscopic grade cuvettes (quartz is recommended for UV excitation)

Instrumentation
  • Spectrofluorometer with excitation and emission monochromators

  • Calibrated pH meter

  • Analytical balance

  • Calibrated micropipettes

Experimental Protocols

Protocol 4.1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 1 mM stock solution, which is a common starting point for most applications.

  • Weighing: Accurately weigh approximately 2.75 mg of this compound (anhydrous molecular weight basis).

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of deionized water and swirl gently to dissolve. The high solubility imparted by the sulfonate group should allow for rapid dissolution.[6][7]

  • Final Volume: Once fully dissolved, bring the volume to exactly 10 mL with deionized water. Mix thoroughly.

  • Storage: Store the stock solution in a dark container (e.g., an amber vial or a flask wrapped in foil) at 4°C. For best results, prepare fresh solutions weekly.

  • Working Solutions: Prepare working solutions (typically 1-10 µM) by diluting the stock solution in the desired experimental buffer immediately before use.

Protocol 4.2: Determination of Optimal Spectral Characteristics

It is essential to empirically determine the optimal excitation (λex) and emission (λem) wavelengths in your specific experimental buffer, as these can be influenced by pH and solvent composition.

G cluster_workflow Workflow: Spectral Characterization prep Prepare 1-10 µM Probe in Experimental Buffer exc_scan Perform Excitation Scan (Set Emission at ~450-550 nm, scan Excitation from 250-400 nm) prep->exc_scan find_exc_max Identify Excitation Maximum (λex) exc_scan->find_exc_max em_scan Perform Emission Scan (Set Excitation at λex, scan Emission from λex + 20 nm to 600 nm) find_exc_max->em_scan find_em_max Identify Emission Maximum (λem) em_scan->find_em_max confirm Confirm Optimal λex/λem Pair find_em_max->confirm

Caption: Workflow for determining optimal excitation and emission wavelengths.

  • Prepare a 5 µM working solution of the probe in your chosen buffer.

  • Excitation Scan: Set the emission monochromator to an estimated wavelength (e.g., 500 nm). Scan the excitation wavelength from 250 nm to 450 nm. The peak of this spectrum is the optimal excitation wavelength (λex).

  • Emission Scan: Set the excitation monochromator to the λex determined in the previous step. Scan the emission wavelength from (λex + 20 nm) to 600 nm. The peak of this spectrum is the optimal emission wavelength (λem).

  • Validation: Use this determined λex/λem pair for all subsequent experiments in this buffer system.

Protocol 4.3: Application Example - Fluorometric Titration of a Metal Ion

This protocol provides a framework for quantifying a metal ion (e.g., Zn²⁺) based on chelation-induced fluorescence enhancement.

G cluster_workflow Workflow: Metal Ion Titration start Prepare Probe Solution (e.g., 5 µM in HEPES buffer) measure_f0 Measure Initial Fluorescence (F₀) at optimal λex/λem start->measure_f0 add_aliquot Add Aliquot of Metal Ion Standard Solution measure_f0->add_aliquot mix Mix and Equilibrate (e.g., 1-2 minutes) add_aliquot->mix measure_fi Measure Fluorescence (Fᵢ) mix->measure_fi loop More Additions? measure_fi->loop loop->add_aliquot Yes end Plot Data & Generate Calibration Curve loop->end No

Caption: Step-by-step workflow for a fluorescence titration experiment.

  • Setup: Place a cuvette containing 2 mL of a 5 µM probe solution in the spectrofluorometer. Set the instrument to the predetermined λex and λem.

  • Initial Measurement: Record the initial fluorescence intensity (F₀). This is your baseline.

  • Titration: Add a small, precise volume (e.g., 2-10 µL) of a concentrated metal ion standard solution (e.g., 1 mM ZnCl₂) to the cuvette.

  • Equilibration: Mix gently by pipetting or with a micro-stir bar and allow the system to equilibrate for 1-2 minutes. The optimal time should be determined empirically.

  • Measurement: Record the new fluorescence intensity (Fᵢ).

  • Repeat: Continue steps 3-5 to generate a series of data points with increasing metal ion concentrations.

  • Control: Perform a control titration by adding the metal ion solution to a cuvette containing only the buffer to check for any intrinsic fluorescence from the metal salt or buffer components.

Data Analysis and Interpretation

For the titration experiment described in Protocol 4.3, the data should be processed to generate a calibration curve.

  • Calculate Concentration: For each addition, calculate the final concentration of the metal ion in the cuvette, accounting for the slight volume changes.

  • Correct for Dilution (Optional but Recommended): If the total volume of titrant added is significant (>5% of the initial volume), correct the measured fluorescence intensity for dilution: F_corrected = F_measured * ((V_initial + V_added) / V_initial).

  • Plot Data: Plot the change in fluorescence (ΔF = Fᵢ - F₀) or the relative fluorescence (F/F₀) on the y-axis against the metal ion concentration on the x-axis.

  • Calibration Curve: In the low concentration range, the plot should be linear. A linear regression can be applied to this portion of the curve to determine the limit of detection (LOD) and to quantify unknown samples.

Example Data Table (Hypothetical)
[Zn²⁺] (µM)Measured Fluorescence (a.u.)ΔF (Fᵢ - F₀)
0.0150.20.0
0.5225.875.6
1.0301.5151.3
1.5378.1227.9
2.0452.9302.7
5.0755.3605.1
10.0980.6830.4

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Signal/No Response Incorrect λex/λem; Incorrect pH; Degraded probe.Re-run spectral characterization (Protocol 4.2). Verify buffer pH. Prepare fresh probe solutions.
High Background Signal Contaminated buffer or cuvette; Autofluorescence from sample matrix.Use high-purity water and reagents. Clean cuvettes thoroughly. Run a blank measurement of the buffer/matrix alone and subtract it.
Signal Instability (Drift) Photobleaching; Temperature fluctuation; Precipitation.Reduce excitation slit width or use a neutral density filter. Allow instrument to warm up fully. Ensure probe and analyte are fully soluble in the buffer.
Non-linear Response Inner filter effect at high concentrations; Saturation of binding sites.Dilute the sample. Work within the linear range of the assay.

Safety and Handling

While this compound is generally stable, standard laboratory safety practices are required.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Although a specific, comprehensive toxicology profile for this compound is not widely published, related quinoline compounds can be toxic if swallowed and may cause serious eye damage.[13]

  • Crucially, always consult the manufacturer-provided Safety Data Sheet (SDS) before handling the chemical for detailed safety information. [13]

References

  • A study of the fluorescence enhancement of isoquinoline, acridine (benzo[b]quinoline) and benzo[h]quinoline is reported with six organic acids of different pKa values. Vertex AI Search.
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • Sodium 8-ethoxyquinoline-5-sulfonate hydr
  • Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. NIH.
  • Fluorescence enhancement of quinolines by proton
  • Photostable, amino reactive and water-soluble fluorescent labels based on sulfonated rhodamine with a rigidized xanthene fragment. PubMed.
  • Sodium 8-Ethoxyquinoline-5-sulfon
  • Sodium 8-Ethoxyquinoline-5-sulfonate Hydr
  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applic
  • SAFETY DATA SHEET (8-Hydroxyquinoline). Fisher Scientific.
  • SAFETY DATA SHEET (8-Hydroxyquinoline). Sigma-Aldrich.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualiz
  • 8-ETHOXYQUINOLINE-5-SULFONIC ACID SODIUM SALT. ChemicalBook.
  • 8-Ethoxyquinoline-5-sulfonic acid sodium salt. Chemical-Suppliers.
  • Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions.
  • 8-Ethoxyquinoline-5-sulfonic acid. Chem-Impex.
  • A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540. PubMed.
  • Fluorescence enhancement and quenching effects in the magnesium-8-hydroxyquinoline-5-sulfonic acid-cationic surfactant system and their application to the determination of cetylpyridinium.

Sources

Application Notes and Protocols for the Detection of Trace Metal Ions in Water Using Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The monitoring of trace metal ions in aqueous environments is of paramount importance for environmental protection, public health, and various industrial processes. Among the diverse analytical techniques available, fluorescence spectroscopy offers a compelling combination of high sensitivity, selectivity, and real-time detection capabilities. Quinoline derivatives, in particular, have emerged as a versatile class of fluorescent probes due to their intrinsic luminescence and ability to form stable, fluorescent complexes with a wide range of metal ions.[1][2] This document provides detailed application notes and protocols for the use of Sodium 8-ethoxyquinoline-5-sulfonate hydrate as a fluorescent chemosensor for the detection and quantification of trace metal ions in water.

This compound is a water-soluble derivative of 8-hydroxyquinoline, a well-established chelating agent.[1] Its solubility in aqueous media makes it an ideal candidate for environmental and biological applications. The presence of the ethoxy group at the 8-position and the sulfonate group at the 5-position modifies the electronic properties and solubility of the parent quinoline molecule, influencing its complexation behavior and photophysical characteristics. This guide will delve into the underlying principles of detection, provide detailed experimental procedures, and offer insights into data interpretation and potential challenges.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism governing the detection of metal ions by this compound is Chelation-Enhanced Fluorescence (CHEF). In its free, uncomplexed state in solution, the Sodium 8-ethoxyquinoline-5-sulfonate molecule typically exhibits weak fluorescence. This is often due to non-radiative decay processes, such as photoinduced electron transfer (PET) or intramolecular rotations and vibrations, which dissipate the absorbed energy without emitting light.

Upon the introduction of a suitable metal ion, the molecule acts as a bidentate ligand, coordinating with the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group. This chelation process forms a rigid and stable metal-ligand complex. This structural rigidity restricts the non-radiative decay pathways, leading to a significant increase in the fluorescence quantum yield of the molecule. The resulting enhancement in fluorescence intensity is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.

The selectivity of the probe for different metal ions is determined by factors such as the stability of the formed complex, the coordination geometry of the metal ion, and the electronic nature of both the metal ion and the ligand.

Visualizing the Detection Mechanism

The chelation of a metal ion by Sodium 8-ethoxyquinoline-5-sulfonate restricts intramolecular vibrations and rotations, leading to an increase in fluorescence.

CHEF_Mechanism cluster_0 In the Absence of Metal Ions cluster_1 In the Presence of Metal Ions Free_Ligand Free Ligand (Low Fluorescence) Chelated_Complex Rigid Chelated Complex (High Fluorescence) Free_Ligand->Chelated_Complex + Mⁿ⁺ Excitation Excitation (Light Absorption) Free_Ligand->Excitation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Chelated_Complex Chelated_Complex->Excitation Fluorescence Fluorescence (Light Emission) Excitation->Fluorescence Enhanced Pathway Non_Radiative_Decay Non-Radiative Decay (Heat) Excitation->Non_Radiative_Decay Dominant Pathway

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental Protocols

Part 1: Reagent and Standard Preparation

A. Preparation of this compound Stock Solution (1 mM)

  • Weighing: Accurately weigh 29.33 mg of this compound (M.W. with one hydrate: 293.27 g/mol ).

  • Dissolution: Dissolve the weighed compound in 100 mL of deionized, metal-free water in a volumetric flask.

  • Storage: Store the stock solution in a dark, refrigerated container to prevent photodegradation. The solution is typically stable for several weeks.

B. Preparation of Metal Ion Standard Stock Solutions (1000 ppm)

Standard stock solutions for various metal ions can be prepared from their high-purity salts (e.g., nitrates or chlorides). For instance, to prepare a 1000 ppm (1 mg/mL) solution of Zn²⁺:

  • Weighing: Accurately weigh 0.4398 g of ZnSO₄·7H₂O.

  • Dissolution: Dissolve the salt in a small volume of deionized water in a 100 mL volumetric flask.

  • Acidification: Add a few drops of concentrated nitric acid to prevent hydrolysis and stabilize the solution.

  • Dilution: Bring the solution to the 100 mL mark with deionized water.

  • Storage: Store in a clean, acid-washed polyethylene bottle.

C. Preparation of Buffer Solutions

The pH of the sample solution is a critical parameter that influences the complexation and fluorescence intensity. A buffer solution is required to maintain a stable pH. Based on studies of the closely related 8-hydroxyquinoline-5-sulfonic acid, an optimal pH range is typically between 5 and 8.[1]

  • Acetate Buffer (pH 5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

  • Phosphate Buffer (pH 7): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate.

Part 2: Spectrofluorometric Analysis

A. Determination of Optimal Excitation and Emission Wavelengths

  • Prepare a solution containing a known concentration of the target metal ion (e.g., 10 µM Zn²⁺) and an excess of the this compound solution (e.g., 100 µM) in the chosen buffer.

  • Allow the solution to equilibrate for 15-30 minutes.

  • Scan the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 520 nm). The wavelength of maximum excitation intensity is the optimal excitation wavelength (λex).

  • Scan the emission spectrum using the determined optimal excitation wavelength. The wavelength of maximum emission intensity is the optimal emission wavelength (λem).

B. General Protocol for Trace Metal Ion Detection

Detection_Workflow start Start prep_reagents Prepare Reagents: - Ligand Stock Solution - Metal Standards - Buffer start->prep_reagents prep_samples Prepare Water Samples (and Standards for Calibration) prep_reagents->prep_samples add_buffer Add Buffer to Samples/Standards prep_samples->add_buffer add_ligand Add Ligand Solution add_buffer->add_ligand incubate Incubate (e.g., 15-30 min) add_ligand->incubate measure Measure Fluorescence (at optimal λex and λem) incubate->measure analyze Analyze Data: - Plot Calibration Curve - Determine Unknown Concentration measure->analyze end End analyze->end

Caption: Experimental Workflow for Metal Ion Detection.

  • Sample Preparation: Collect water samples in clean, acid-washed containers. If necessary, filter the samples to remove particulate matter.

  • Calibration Standards: Prepare a series of calibration standards by diluting the metal ion stock solution in deionized water to cover the expected concentration range of the samples.

  • Assay Preparation:

    • In a set of cuvettes or a microplate, add a specific volume of the water sample or calibration standard.

    • Add a defined volume of the buffer solution to each cuvette to maintain the optimal pH.

    • Add a specific volume of the this compound stock solution. The final concentration of the ligand should be in excess of the highest expected metal ion concentration to ensure complete complexation.

  • Incubation: Gently mix the solutions and allow them to incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to ensure the complexation reaction reaches equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample and standard at the predetermined optimal excitation and emission wavelengths using a spectrofluorometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the fluorescence intensity of the standards against their corresponding concentrations.

    • Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.

Quantitative Data and Performance Characteristics

While specific quantitative data for this compound is not extensively published, data from the analogous 8-hydroxyquinoline-5-sulfonic acid (HQS) can provide valuable insights. It is expected that the ethoxy derivative will exhibit similar, though not identical, performance characteristics.

ParameterExpected Performance based on HQS Analogue[1]Notes for this compound
Detectable Metal Ions Cd²⁺, Zn²⁺, Mg²⁺, Al³⁺, Ga³⁺, In³⁺, among others.The ethoxy group may alter the selectivity. Experimental validation is required for a definitive list.
Optimal pH Range 5 - 8This range should be experimentally verified for the ethoxy derivative.
Excitation Wavelength (λex) Typically in the UV region (e.g., ~370-390 nm)A slight red-shift may be observed due to the ethoxy group.
Emission Wavelength (λem) Typically in the visible region (e.g., ~500-530 nm)A slight red-shift is also possible.
Potential Interferences Fe³⁺ is a known quencher of fluorescence. Other transition metals may also interfere.A selectivity study against a panel of common metal ions is crucial.
Detection Limit (LOD) Sub-micromolar to nanomolar concentrations are achievable.The LOD will depend on the specific metal ion and optimized experimental conditions.

Considerations for Method Validation and Trustworthiness

To ensure the reliability and accuracy of the results, the following validation steps are essential:

  • Linearity and Range: Establish the concentration range over which the fluorescence intensity is directly proportional to the metal ion concentration.

  • Accuracy and Precision: Determine the accuracy by analyzing certified reference materials or by spiking known concentrations of the metal ion into real water samples and calculating the recovery. Precision should be assessed by replicate measurements.

  • Selectivity: Investigate the response of the probe to a wide range of potentially interfering ions commonly found in water samples. This is crucial for understanding the method's applicability to complex matrices.

  • Matrix Effects: Analyze different types of water samples (e.g., tap water, river water, industrial effluent) to assess the influence of the sample matrix on the fluorescence signal. Matrix-matched calibration standards may be necessary for accurate quantification in complex samples.

  • Stability: Evaluate the stability of the reagent solutions and the metal-ligand complexes over time.

Conclusion

This compound presents a promising fluorescent probe for the sensitive and selective detection of trace metal ions in water. Its water solubility and the principles of chelation-enhanced fluorescence provide a solid foundation for developing robust analytical methods. The protocols outlined in this document, guided by the extensive knowledge of the closely related 8-hydroxyquinoline-5-sulfonic acid, offer a comprehensive starting point for researchers. It is imperative to perform thorough experimental optimization and validation to establish the specific performance characteristics of this probe for the target metal ions and sample matrices of interest. With careful methodological development, this compound can be a valuable tool in the arsenal of analytical techniques for environmental and chemical analysis.

References

  • Fernando, Q., & Soules, D. (1963). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 35(1), 16-21. [Link]

  • Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]

Sources

Standard operating procedure for quantitative analysis with Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a vital intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique chemical structure, featuring a quinoline core, imparts specific properties that are leveraged in drug development. The purity and concentration of this intermediate are critical quality attributes that directly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its precise quantification are essential for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.[2][3]

This application note provides a detailed, field-proven standard operating procedure for the quantitative analysis of this compound. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying scientific principles and the rationale behind the chosen methodologies. We will primarily focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which offers high sensitivity, selectivity, and reproducibility.[3] Additionally, a simpler, alternative method using UV-Vis Spectrophotometry will be presented for rapid, high-throughput screening.

Principle of Analysis: Leveraging Chromatic and Spectroscopic Properties

The quantitative analysis of this compound is predicated on its inherent physicochemical properties. The quinoline ring system contains a chromophore that absorbs ultraviolet (UV) light, making it suitable for detection by both HPLC with a UV detector and direct UV-Vis spectrophotometry.[4]

Our primary method, Reversed-Phase HPLC (RP-HPLC), separates the analyte from potential impurities based on its polarity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[3] Sodium 8-ethoxyquinoline-5-sulfonate, being a polar, water-soluble compound due to its sulfonate group, will have a specific retention time under defined conditions, allowing for its separation and quantification.[5] The method is designed to be "stability-indicating," meaning it can resolve the parent compound from its degradation products, which is crucial for assessing the stability of the intermediate under various stress conditions.[1][6]

The secondary method, UV-Vis spectrophotometry, relies on the direct measurement of UV light absorbance by the analyte in a solution. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution. While less specific than HPLC, this method is valuable for its simplicity and speed in routine analyses where the impurity profile is well-characterized.[7]

Primary Method: Stability-Indicating RP-HPLC

This section details the validated RP-HPLC method for the precise and accurate quantification of this compound.

Method Validation Summary

The validation of this analytical method ensures its suitability for its intended purpose.[2][3] The performance characteristics have been established in accordance with the International Council for Harmonisation (ICH) guidelines.[8]

Parameter Specification Result
Linearity (R²) ≥ 0.9990.9998
Range 5 - 100 µg/mLConforms
Limit of Detection (LOD) Report Value0.1 µg/mL
Limit of Quantification (LOQ) Report Value0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Specificity No interference from blank, placebo, or degradation productsConforms
Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]

  • Reversed-phase C18 column (4.6 mm x 150 mm, 5 µm particle size).[3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Ortho-phosphoric acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.5 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) by diluting the Standard Stock Solution with the diluent. A working standard of 50 µg/mL is suitable for routine analysis.

  • Sample Solution (50 µg/mL): Accurately weigh a sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 243 nm (based on the absorbance peak of the structurally similar 8-hydroxyquinoline-5-sulfonic acid).[9]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    10 50 50
    12 95 5

    | 15 | 95 | 5 |

4. System Suitability: Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD for Peak Area: ≤ 2.0%

5. Data Analysis:

  • Identification: The retention time of the main peak in the sample chromatogram should match that of the standard chromatogram.

  • Quantification: Calculate the concentration of this compound in the sample using the peak area response and the calibration curve generated from the working standard solutions.

Secondary Method: UV-Vis Spectrophotometry

This method is suitable for a quick estimation of the concentration of this compound in samples with a known and consistent impurity profile.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (dual beam)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Deionized water

2. Preparation of Solutions:

  • Diluent: Deionized water.

  • Standard Stock Solution (200 µg/mL): Accurately weigh approximately 20 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Working Standard Solutions for Calibration: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the Standard Stock Solution with deionized water.

  • Sample Solution: Prepare a sample solution with an expected final concentration within the calibration range using deionized water as the diluent.

3. Measurement Procedure:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use deionized water as the blank.

  • Determine the wavelength of maximum absorbance (λmax) for this compound. The expected λmax is around 243 nm.[9]

  • Measure the absorbance of all standard and sample solutions at the determined λmax.

4. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the working standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve using its measured absorbance.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B sys_suit System Suitability Test prep_mobile->sys_suit prep_std Prepare Standard Stock & Working Solutions prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Standards & Samples prep_sample->analysis sys_suit->analysis If Passed chrom_cond Chromatographic Conditions: - Column: C18 - Gradient Elution - Temp: 30°C - Flow: 1.0 mL/min - Detection: 243 nm analysis->chrom_cond peak_int Peak Integration & Identification analysis->peak_int calc Concentration Calculation peak_int->calc report Generate Report calc->report

Caption: RP-HPLC analysis workflow for this compound.

UV_Vis_Workflow cluster_prep_uv Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_data_uv Data Analysis prep_std_uv Prepare Standard Stock & Calibration Solutions measure Measure Absorbance of Standards & Samples prep_std_uv->measure prep_sample_uv Prepare Sample Solution prep_sample_uv->measure blank Set Blank (Deionized Water) scan Determine λmax (approx. 243 nm) blank->scan scan->measure cal_curve Plot Calibration Curve measure->cal_curve calc_uv Calculate Sample Concentration cal_curve->calc_uv report_uv Generate Report calc_uv->report_uv

Caption: UV-Vis spectrophotometry workflow for quantitative analysis.

References

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). International Journal of Scientific Research and Engineering Development. Retrieved January 19, 2026, from https://www.ijsred.com/assets/images/ijred_v5i4_101.pdf
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The values of LOD, LOQ, and linearity obtained from the HPLC-PDA analysis method. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery. Retrieved January 19, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (2017). MDPI. Retrieved January 19, 2026, from [Link]

  • Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Quantitative analysis and applications | Spectroscopy Class Notes. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • HPLC method for the simultaneous determination of the components of an aqueous antidote solution. (2012). Farmacia Journal. Retrieved January 19, 2026, from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2021). IOSR Journal of Pharmacy. Retrieved January 19, 2026, from [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Development of a method by HPLC to determine LAS and its application in anaerobic reactors. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. (1998). PubMed. Retrieved January 19, 2026, from [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • 8-Ethoxyquinoline-5-Sulfonic Acid Hydrate 98.0%(HPLC). (n.d.). PureSynth. Retrieved January 19, 2026, from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Hindawi. Retrieved January 19, 2026, from [Link]

Sources

Experimental setup for metal ion titration with Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Precision Determination of Metal Ions by Complexometric Titration with Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Abstract

This application note provides a comprehensive guide to the quantitative determination of various metal ions using this compound as a highly effective chelating titrant. As a water-soluble derivative of the renowned analytical reagent 8-hydroxyquinoline (oxine), this compound offers significant advantages in aqueous systems, forming stable, stoichiometric complexes with a wide array of metal cations.[1][2][3] We present detailed protocols for two robust endpoint detection methods: potentiometric titration, which offers high accuracy by monitoring pH changes, and spectrophotometric titration, which leverages the distinct color of the resulting metal complexes. This guide is designed for researchers in analytical chemistry, environmental monitoring, and pharmaceutical development, providing the theoretical basis, step-by-step procedures, and data analysis frameworks required for successful implementation.

Principle of Chelation and Titration

The analytical utility of this compound is rooted in its molecular structure, which acts as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the deprotonated oxygen from the adjacent hydroxyl group (formed in situ) serve as electron donor atoms, enveloping a central metal ion to form a stable five-membered heterocyclic ring.[4][5] This process is known as chelation.

The general reaction for a divalent metal ion (M²⁺) can be represented as:

M²⁺ + 2(L⁻) → ML₂

where L⁻ is the deprotonated form of the 8-ethoxyquinoline-5-sulfonate ligand.

A critical aspect of this reaction is the displacement of protons from the hydroxyl group of the parent molecule upon complexation with the metal ion.[6] This release of H⁺ ions into the solution is fundamental to the potentiometric titration method. The stability of the formed metal-ligand complex is paramount for a sharp and discernible titration endpoint.[7] This stability is highly dependent on the pH of the solution. An optimal pH range, typically between 5 and 8, must be maintained.[8] At lower pH values, the ligand becomes protonated, competing with the metal ion and reducing complex stability.[9] Conversely, at excessively high pH, many metal ions will precipitate as metal hydroxides, rendering them unavailable for titration.[9]

G cluster_reactants Reactants cluster_products Products M2_plus Metal Ion (M²⁺) Complex Stable Metal Complex (ML₂) M2_plus->Complex Chelation Protons 2H⁺ Liberated M2_plus->Protons causes release of Ligand 2 x 8-Ethoxyquinoline- 5-sulfonate (L⁻) Ligand->Complex

Caption: General chelation reaction of a divalent metal ion with the titrant.

Reagents and Equipment

2.1 Reagents

  • This compound (CAS No. 7246-07-3), analytical grade[10]

  • Primary standard metal salt (e.g., ZnSO₄·7H₂O, CuSO₄·5H₂O, or metallic Zinc wire), 99.99%+ purity

  • Metal salt solutions for analysis (e.g., NiCl₂, CoCl₂, Cd(NO₃)₂)

  • Buffer solutions (e.g., Acetate buffer pH 5.5, HEPES buffer pH 7.4)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water (18 MΩ·cm)

2.2 Equipment

  • Potentiometric titrator with a combined glass pH electrode or ion-selective electrode (ISE)

  • UV-Vis Spectrophotometer with 1 cm path length cuvettes

  • Calibrated analytical balance (± 0.0001 g)

  • Class A volumetric glassware (burettes, pipettes, flasks)

  • Magnetic stirrer and stir bars

  • pH meter

Preparation and Standardization of Titrant

Rationale (Trustworthiness): A successful titration is critically dependent on the accurate concentration of the titrant. This protocol ensures the reliability of all subsequent measurements by standardizing the prepared Sodium 8-ethoxyquinoline-5-sulfonate solution against a primary standard.

Protocol 3.1: Preparation of ~0.05 M Titrant Solution

  • Accurately weigh approximately 1.4 g of this compound.

  • Quantitatively transfer the solid to a 100 mL volumetric flask.

  • Dissolve in approximately 80 mL of deionized water.

  • Once fully dissolved, dilute to the mark with deionized water and mix thoroughly.

  • Store the solution in an amber glass bottle to protect it from light.

Protocol 3.2: Standardization against Primary Standard Zinc

  • Accurately weigh approximately 0.16 g of primary standard ZnSO₄·7H₂O and dissolve it in 100 mL of deionized water in a volumetric flask to create a standard zinc solution.

  • Pipette 10.00 mL of the standard zinc solution into a 150 mL titration vessel.

  • Add 40 mL of acetate buffer (pH 5.5).

  • Titrate with the prepared ~0.05 M Sodium 8-ethoxyquinoline-5-sulfonate solution using one of the methods described in Section 4.

  • Repeat the titration at least three times to ensure reproducibility.

  • Calculate the exact molarity of the titrant solution using the average titration volume.

Titration Protocols

Two primary methods for endpoint detection are presented, each with distinct advantages. Potentiometry offers high precision without the need for visual indicators, while spectrophotometry is a powerful alternative if the resulting complex absorbs light in the UV-Vis spectrum.

Causality: This method relies on the quantitative release of protons (H⁺) during the chelation reaction.[6][11] As the titrant complexes with the metal ion, the resulting increase in H⁺ concentration causes a sharp drop in pH at the equivalence point. By monitoring the pH or the electrode potential, a precise endpoint can be determined.

G A Prepare Analyte: Pipette metal ion sample into titration vessel B Add Buffer: Introduce appropriate buffer (e.g., pH 5.5) A->B C Calibrate & Immerse: Calibrate pH electrode and immerse in the solution B->C D Start Titration: Add titrant in small, recorded increments C->D E Record Data: Record pH/mV and total volume added after each increment D->E F Identify Endpoint: Plot pH vs. Volume. Endpoint is the steepest point of the curve E->F G Calculate: Determine analyte concentration F->G

Caption: Experimental workflow for potentiometric metal ion titration.

Step-by-Step Methodology:

  • Setup: Place a 150 mL titration vessel containing a magnetic stir bar on a magnetic stirrer. Calibrate the pH electrode using standard buffers.

  • Sample Preparation: Pipette a known volume (e.g., 20.00 mL) of the metal ion solution into the vessel. Add approximately 30 mL of the appropriate buffer solution to maintain a constant pH.

  • Titration: Immerse the pH electrode in the solution. Begin stirring at a constant, moderate speed.

  • Data Collection: Record the initial pH. Add the standardized Sodium 8-ethoxyquinoline-5-sulfonate titrant from a burette in small increments (e.g., 0.5 mL). Allow the reading to stabilize after each addition and record the pH and total volume of titrant added. As you approach the endpoint (indicated by larger pH jumps), reduce the increment size to 0.1 mL or less.

  • Endpoint Determination: Continue adding titrant until the pH values begin to plateau past the equivalence point. The endpoint is the volume of titrant that corresponds to the point of maximum inflection on the titration curve (pH vs. Volume). For higher accuracy, this can be determined by calculating the first or second derivative of the curve.

Causality: This technique is applicable when the metal-ligand complex formed is colored and absorbs light at a wavelength where the free ligand and free metal ion do not significantly absorb.[4][12] The absorbance of the solution increases linearly as the colored complex is formed. Once all the metal ions have been complexed, the absorbance plateaus, and the intersection of the two linear portions of the graph indicates the endpoint.

Step-by-Step Methodology:

  • Determine λmax: Prepare a solution containing an excess of the metal ion relative to the ligand and another with an excess of the ligand. Scan the absorbance of the resulting metal-ligand complex from 350-700 nm to determine the wavelength of maximum absorbance (λmax).

  • Setup: Set the spectrophotometer to the predetermined λmax. Use a solution containing the sample and buffer as the blank.

  • Sample Preparation: Pipette a known volume of the metal ion solution and the appropriate buffer into a titration vessel.

  • Titration & Measurement: Add a small, known volume of the standardized titrant. Mix thoroughly, transfer a portion of the solution to a cuvette, and record the absorbance. Return the solution to the vessel to avoid volume loss.

  • Data Collection: Repeat step 4, constructing a dataset of absorbance versus the total volume of titrant added.

  • Endpoint Determination: Plot the absorbance (y-axis) against the volume of titrant added (x-axis). The plot will consist of two linear segments. Extrapolate these lines until they intersect. The volume at the intersection point is the titration endpoint.

Data Analysis and Calculations

The concentration of the metal ion in the original sample is calculated using the stoichiometry of the reaction and the volume of titrant required to reach the endpoint.

Calculation Formula:

Molarity_metal = (Molarity_titrant × Volume_titrant) / (Volume_metal_sample × Stoichiometric_Ratio)

  • Stoichiometric Ratio: For most divalent metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺), the ratio of metal to ligand is 1:2.[4][12] For trivalent ions like Fe³⁺, it is typically 1:3.[12] This should be confirmed experimentally if unknown.

Table 1: Reference Stability Constants for 8-Hydroxyquinoline (8-HQ) Complexes

Note: These values for the parent compound 8-HQ provide a strong indication of the relative stability of complexes formed with the ethoxy-sulfonate derivative. Actual values should be determined experimentally for specific conditions.

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Method
Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2Potentiometry
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9Potentiometry
Ni(II)1:2log K₁ = 9.8, log K₂ = 8.5Potentiometry
Co(II)1:2log K₁ = 9.5, log K₂ = 8.2Potentiometry
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0Potentiometry
Data sourced from potentiometric studies and compiled references.[12][13]
Troubleshooting and Method Considerations
  • Slow Reaction/Drifting Endpoint: Some metal ions complex more slowly. Warming the solution slightly or allowing more time between titrant additions can improve results.

  • Precipitation: If a precipitate forms, the pH may be too high, causing metal hydroxide formation. Adjusting to a more acidic buffer may be necessary. For some metals, conductometric titration may be a suitable alternative to avoid precipitation issues that can interfere with optical methods.[5]

  • Interfering Ions: If the sample contains multiple metal ions that can be chelated, selectivity is required. This can often be achieved by careful pH control or by using masking agents.[14] For example, cyanide can mask ions like Zn²⁺ and Cu²⁺, allowing for the titration of Ca²⁺ or Mg²⁺ in the same solution.[15] Subsequent demasking can then allow for the determination of the other ions.[15]

References
  • Faculty of Medicine - Assiut University.
  • Chem-Impex.
  • UCI Department of Chemistry.
  • PubMed Central. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study.
  • SciSpace.
  • ChemInform.
  • Slideshare.
  • ACS Publications.
  • Scientific Research Publishing. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • Open Access Journals.
  • BenchChem.
  • Scientific Research Publishing. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • IUPAC.
  • MedCrave. Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid.
  • ResearchGate.
  • S.G.D.T. College.
  • Chemistry LibreTexts.
  • SciSpace. Stability Constants of Metal Complexes in Solution.
  • Slideshare.
  • Elixir Journal. Pdf - Elixir Journal.
  • ChemicalBook. 8-ETHOXYQUINOLINE-5-SULFONIC ACID SODIUM SALT.
  • Echemi.
  • TCI Chemicals.
  • ResearchGate. Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid.
  • BenchChem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Duke University. Detection of Metal Ions, Anions and Small Molecules Using Metal Complexes.
  • Arabian Journal of Chemistry.
  • SlidePlayer.
  • CP Lab Safety.
  • ResearchGate. Spectrophotometric Determination of Sulfacetamide Sodium in Pharmaceutical Preparation Using 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid as Chromogenic Reagent.
  • PharmRecord.
  • Semantic Scholar. Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid.

Sources

Application Note: A Step-by-Step Laboratory Guide to the Synthesis of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of Sodium 8-ethoxyquinoline-5-sulfonate hydrate. The synthesis is approached in two primary stages: the electrophilic sulfonation of 8-ethoxyquinoline to yield 8-ethoxyquinoline-5-sulfonic acid, followed by its conversion to the corresponding sodium salt and subsequent crystallization as a hydrate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for critical process parameters, robust characterization methods, and a troubleshooting guide to ensure a high-purity, reproducible outcome. The methodologies described herein are grounded in established principles of organic synthesis and are supported by authoritative references.

Introduction and Significance

Sodium 8-ethoxyquinoline-5-sulfonate, also known as Actinoquinol Sodium Salt, is a versatile quinoline derivative.[1] Its unique molecular structure, featuring a chelating quinoline core and a solubilizing sulfonate group, makes it a valuable compound in various scientific domains. It is utilized as a fluorescent probe for the detection of metal ions in analytical chemistry, an intermediate in pharmaceutical development, and a component in biological research to study the role of metal ions in cellular processes.[2][3] The synthesis involves a classic electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[4] This document provides a self-validating protocol to empower researchers to confidently synthesize and verify this important chemical compound in a laboratory setting.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step process. The first and most critical step is the electrophilic aromatic sulfonation of the 8-ethoxyquinoline ring. The electron-donating ethoxy group (-OEt) at the C-8 position activates the quinoline ring system, making it more susceptible to electrophilic attack, and preferentially directs the incoming electrophile (SO₃) to the C-5 position.[4]

Step 1: Sulfonation of 8-Ethoxyquinoline

8-Ethoxyquinoline + Fuming Sulfuric Acid → 8-Ethoxyquinoline-5-sulfonic Acid

Step 2: Neutralization to Form the Sodium Salt

8-Ethoxyquinoline-5-sulfonic Acid + NaOH → Sodium 8-ethoxyquinoline-5-sulfonate

The mechanism for the key sulfonation step is illustrated below.

G sub 8-Ethoxyquinoline intermediate Sigma Complex (Arenium Ion Intermediate) sub->intermediate Electrophilic Attack reagent SO₃ (from H₂SO₄/SO₃) reagent->intermediate product_acid 8-Ethoxyquinoline-5-sulfonic Acid intermediate->product_acid Deprotonation proton_loss Proton Loss product_final This compound product_acid->product_final Neutralization base HSO₄⁻ base->proton_loss naoh NaOH / H₂O naoh->product_final

Caption: Reaction mechanism for the synthesis of Sodium 8-ethoxyquinoline-5-sulfonate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPurity/GradeSupplier Example
8-Ethoxyquinoline6540-03-0C₁₁H₁₁NO≥98%Sigma-Aldrich, TCI
Fuming Sulfuric Acid8014-95-7H₂SO₄ + SO₃20% free SO₃Fisher Scientific
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%, pelletsVWR
Deionized Water7732-18-5H₂OType II or higherLaboratory supply
Ethanol64-17-5C₂H₅OH95% or 200 proofPharmco-Aaper
Crushed IceN/AH₂O (solid)N/APrepared in-house
Celite® (optional)61790-53-2SiO₂Filtering aidMilliporeSigma
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer (-20 to 100 °C)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 1)

  • Glass beakers and Erlenmeyer flasks

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware (graduated cylinders, spatulas, etc.)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.

Experimental Protocol

This protocol is designed for a ~0.05 mole scale synthesis. Adjust quantities as needed, maintaining molar ratios.

Stage 1: Synthesis of 8-Ethoxyquinoline-5-sulfonic Acid
  • Reaction Setup: In a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 8-ethoxyquinoline (8.65 g, 0.05 mol).

    • Causality: A dry apparatus is crucial as fuming sulfuric acid reacts violently with water, which would quench the sulfonating agent and reduce its effective concentration.[4]

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the 8-ethoxyquinoline to cool to 0-5 °C.

  • Controlled Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, ~25 mL) to the dropping funnel. Add the acid dropwise to the stirred 8-ethoxyquinoline over a period of 30-45 minutes.

    • Causality: The sulfonation of aromatic rings is a highly exothermic reaction. Maintaining a low temperature (below 10 °C) is critical to control the reaction rate, prevent unwanted side reactions (like di-sulfonation), and favor the formation of the desired 5-sulfonic acid isomer.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

    • Process Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[4]

  • Work-up (Quenching): Prepare a 600 mL beaker containing approximately 200 g of crushed ice. With vigorous stirring, carefully and slowly pour the reaction mixture onto the ice. A precipitate will form.

    • Causality: Quenching the reaction mixture in ice water serves two purposes: it safely neutralizes any remaining highly reactive sulfonating agent and dramatically decreases the solubility of the sulfonic acid product, causing it to precipitate out of the aqueous solution.[4]

  • Isolation of the Acid: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 30 mL).

    • Causality: Washing with cold water removes residual sulfuric acid and other water-soluble impurities while minimizing loss of the desired product.[4] The crude 8-ethoxyquinoline-5-sulfonic acid can be used directly in the next step or dried for characterization.

Stage 2: Conversion to this compound
  • Neutralization: Transfer the damp crude sulfonic acid cake to a 400 mL beaker. Add 150 mL of deionized water and stir to form a slurry.

  • pH Adjustment: Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise while continuously monitoring the pH. Continue adding the base until the pH of the solution is stable at 7.0-7.5. The solid should fully dissolve as it converts to the more soluble sodium salt.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 15 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the charcoal.

  • Crystallization: Reduce the volume of the solution by approximately half using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to induce crystallization.

  • Final Isolation and Drying: Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

    • Causality: Drying under vacuum at a mild temperature is sufficient to remove residual solvent without removing the water of hydration that is integral to the crystal structure. The final product is this compound.[1][5]

Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, the following analyses are recommended:

Analysis MethodExpected Result/Purpose
Appearance White to pale yellow crystalline powder.[6]
Melting Point >286 °C (decomposes).[7]
HPLC Assess purity (should be ≥98%).[6][8]
¹H NMR Confirm the proton chemical environments of the final structure.
FT-IR Identify characteristic functional group peaks (e.g., sulfonate S=O stretches, aromatic C-H).
Karl Fischer Titration Determine the water content to confirm the degree of hydration.

Note: Some suppliers have removed the term 'Hydrate' from the product name to avoid ambiguity, treating any water content as an impurity. However, the compound often crystallizes from aqueous solutions as a stable hydrate.[1][7] Karl Fischer titration provides a definitive measure of water content.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Addition of sulfonating agent was too fast. 3. Product loss during work-up.1. Increase reaction time or gently heat; monitor by TLC/HPLC.[4] 2. Ensure slow, dropwise addition while maintaining low temperature. 3. Ensure product fully precipitates before filtration; use cold washing solvents.
Dark/Oily Product Formation of byproducts due to excessive reaction temperature or overly concentrated reagents.Control temperature strictly below 10 °C during addition.[4] Use decolorizing charcoal during the neutralization step. Purify the final product by recrystallization from a water/ethanol mixture.
Product Fails to Crystallize Solution is too dilute or contains soluble impurities.Concentrate the solution further on a rotary evaporator. Try scratching the inside of the flask with a glass rod to initiate nucleation. Ensure the pH is neutral; excess acid or base can inhibit crystallization.

Safety Precautions

  • Fuming Sulfuric Acid: This reagent is extremely corrosive and a strong oxidizing agent. It reacts violently with water and can cause severe burns. Always handle it inside a chemical fume hood while wearing a full set of PPE, including a face shield, lab coat, and acid-resistant gloves.

  • Sodium Hydroxide: A strong base that can cause severe skin and eye burns. Handle with care, wearing gloves and eye protection.

  • General Precautions: The overall reaction is exothermic. Ensure adequate cooling capacity. Perform the entire synthesis in a well-ventilated chemical fume hood.

Experimental Workflow Diagram

G A 1. Setup & Cool 8-Ethoxyquinoline in Flask B 2. Add Fuming H₂SO₄ (0-10 °C) A->B C 3. React at RT (2-3 hours) B->C D 4. Quench on Ice (Precipitate Acid) C->D E 5. Isolate Crude Acid (Vacuum Filtration) D->E F 6. Neutralize with NaOH (to pH 7.0-7.5) E->F G 7. Concentrate & Crystallize (Cooling) F->G H 8. Isolate Final Product (Vacuum Filtration) G->H I 9. Dry under Vacuum (40-50 °C) H->I J 10. Characterize Product (HPLC, NMR, etc.) I->J

Caption: Overall workflow for the synthesis of this compound.

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kaur, K. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society.
  • Unknown. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
  • Chem-Impex International. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid.
  • BOC Sciences. (n.d.). This compound.
  • Chem-Impex International. (n.d.). This compound.
  • PureSynth. (n.d.). 8-Ethoxyquinoline-5-Sulfonic Acid Hydrate 98.0%(HPLC).
  • TCI Chemicals. (n.d.). Sodium 8-Ethoxyquinoline-5-sulfonate.
  • CP Lab Safety. (n.d.). This compound, min 98%.
  • Echemi. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid sodium salt hydrate.
  • Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid monohydrate for synthesis.
  • CymitQuimica. (n.d.). 8-Ethoxyquinoline-5-sulfonic Acid.
  • Santa Cruz Biotechnology. (n.d.). 8-Ethoxyquinoline-5-sulfonic acid monohydrate.

Sources

Application and Protocol Guide: Leveraging Sodium 8-ethoxyquinoline-5-sulfonate hydrate in Pharmaceutical Formulation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Sodium 8-ethoxyquinoline-5-sulfonate hydrate as a versatile analytical reagent in pharmaceutical formulation analysis. We delve into the chemical principles underpinning its utility, focusing on its role as both a chromogenic and fluorogenic chelating agent. This document provides field-proven insights and detailed, step-by-step protocols for the quantification of metal-containing active pharmaceutical ingredients (APIs) and the assessment of metal-ion-induced degradation in drug products. The methodologies presented are designed to be self-validating systems, adhering to the principles of scientific integrity and aligning with regulatory expectations for analytical procedure validation.

Introduction: The Analytical Edge of this compound

In the landscape of pharmaceutical analysis, the demand for sensitive, specific, and reliable analytical methods is paramount. This compound, a derivative of 8-hydroxyquinoline, emerges as a potent tool for the pharmaceutical scientist.[1] Its utility stems from its molecular architecture: a quinoline ring system functionalized with an ethoxy group, a sulfonic acid sodium salt, and a hydroxyl group (in its tautomeric form), which collectively impart unique analytical properties.

The primary mode of action for this reagent is its ability to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[2] This chelation can be harnessed for analytical purposes in two principal ways:

  • Colorimetric Analysis: The formation of metal complexes often results in a significant shift in the ultraviolet-visible (UV-Vis) absorption spectrum, leading to the development of a colored solution. The intensity of this color, measured by spectrophotometry, is directly proportional to the concentration of the metal ion, and by extension, the API it is associated with.

  • Fluorometric Analysis: 8-hydroxyquinoline derivatives are known to be weakly fluorescent on their own. However, upon chelation with metal ions, the rigidity of the molecular structure increases, leading to a significant enhancement of fluorescence emission.[1] This phenomenon, known as chelation-enhanced fluorescence (CHEF), provides a basis for highly sensitive and selective quantification methods.[3][4]

Beyond direct quantification, this compound can be employed in stability studies to probe for the presence of trace metal ions, which are often implicated in the degradation of pharmaceutical formulations. By sequestering these ions, it can also play a role in enhancing the stability of certain drug products.[5]

This guide will provide detailed protocols for a hypothetical metal-containing API, "Metallo-doxorubicin," to illustrate the practical application of this compound in a real-world pharmaceutical development setting.

Core Principles and Mechanistic Insights

The analytical power of this compound is rooted in its interaction with metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a "pincer-like" coordination site for metal ions, creating a stable five-membered ring structure.

Diagram 1: Chelation Mechanism

A simplified representation of the chelation of a divalent metal ion (M²⁺) by Sodium 8-ethoxyquinoline-5-sulfonate, forming a stable complex.

The sulfonic acid group enhances the water solubility of the reagent and its metal complexes, a desirable characteristic for aqueous-based pharmaceutical analyses. The ethoxy group can modulate the lipophilicity and electronic properties of the molecule, fine-tuning its reactivity and the spectroscopic properties of its metal complexes.

Application Note I: Spectrophotometric Assay of "Metallo-doxorubicin"

This section outlines a hypothetical application for the quantification of a novel platinum-based chemotherapeutic agent, "Metallo-doxorubicin," using this compound as a chromogenic reagent.

Principle

"Metallo-doxorubicin" contains a platinum (II) core that readily chelates with this compound in a buffered aqueous solution. This reaction yields a stable, colored complex with a distinct absorption maximum in the visible region, allowing for its quantification using UV-Vis spectrophotometry. The method is developed and validated in accordance with ICH Q2(R1) guidelines.[5][6][7]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound (Analytical Grade)

  • "Metallo-doxorubicin" reference standard

  • Deionized water (18.2 MΩ·cm)

  • Buffer solution (e.g., 0.1 M Acetate buffer, pH 5.5)

  • Volumetric flasks and pipettes (Class A)

  • Calibrated UV-Vis Spectrophotometer compliant with USP <857>.[8][9][10][11][12]

3.2.2. Preparation of Solutions

  • Reagent Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve in 100 mL of deionized water.

  • Standard Stock Solution (100 µg/mL of "Metallo-doxorubicin"): Accurately weigh 10 mg of "Metallo-doxorubicin" reference standard and dissolve in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 2 µg/mL to 20 µg/mL.

3.2.3. Analytical Procedure

  • Pipette 1.0 mL of each working standard solution into separate 10.0 mL volumetric flasks.

  • To each flask, add 2.0 mL of the 0.1 M acetate buffer (pH 5.5) and 1.0 mL of the 0.1% reagent solution.

  • Dilute to the mark with deionized water, mix well, and allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a mid-range standard solution against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

3.2.4. Sample Analysis

For a pharmaceutical formulation (e.g., a lyophilized powder for injection), reconstitute the vial with a known volume of deionized water. Dilute an aliquot of the reconstituted solution to fall within the calibration range and proceed with the analytical procedure as described above.

Data Presentation and Validation

The method should be validated for linearity, accuracy, precision, specificity, and range as per ICH Q2(R1) guidelines.[5][6][7]

Table 1: Hypothetical Validation Summary for the Spectrophotometric Assay of "Metallo-doxorubicin"

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 2 - 20 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
Specificity No interference from excipientsPassed

Diagram 2: Spectrophotometric Analysis Workflow

G start Start prep_reagents Prepare Reagent and Standard Solutions start->prep_reagents sample_prep Prepare Sample Solution start->sample_prep reaction Mix Sample/Standard with Buffer and Reagent prep_reagents->reaction sample_prep->reaction incubation Incubate for 15 min reaction->incubation measurement Measure Absorbance at λmax incubation->measurement calculation Calculate Concentration using Calibration Curve measurement->calculation end End calculation->end

A flowchart illustrating the key steps in the spectrophotometric determination of "Metallo-doxorubicin".

Application Note II: Fluorometric Determination of Trace Metal Impurities

This section describes a hypothetical protocol for the quantification of trace metal ions (e.g., Fe³⁺, Cu²⁺) in a liquid pharmaceutical formulation, which can catalyze oxidative degradation of the API.

Principle

The inherent fluorescence of this compound is significantly enhanced upon chelation with paramagnetic metal ions like Fe³⁺ and Cu²⁺.[1] This chelation-enhanced fluorescence provides a highly sensitive method for detecting and quantifying these impurities. The principles of fluorescence spectroscopy underpin this application.[3][4][13]

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound (Fluorescence Grade)

  • Certified Atomic Absorption Standards for Fe and Cu (1000 ppm)

  • Deionized water (18.2 MΩ·cm, trace metal free)

  • Buffer solution (e.g., 0.1 M MES buffer, pH 6.0)

  • Calibrated Spectrofluorometer

4.2.2. Preparation of Solutions

  • Reagent Solution (0.01% w/v): Dissolve 10 mg of this compound in 100 mL of deionized water.

  • Metal Standard Stock Solutions (10 ppm): Prepare by diluting the 1000 ppm certified standards.

  • Working Standard Solutions: Prepare a series of working standards in the parts-per-billion (ppb) range by serial dilution of the 10 ppm stock solutions.

4.2.3. Analytical Procedure

  • Pipette 1.0 mL of each working standard into separate 10.0 mL volumetric flasks.

  • To each flask, add 2.0 mL of the 0.1 M MES buffer (pH 6.0) and 0.5 mL of the 0.01% reagent solution.

  • Dilute to the mark with deionized water and mix well.

  • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths (λex/λem).

  • Construct a calibration curve by plotting fluorescence intensity versus metal ion concentration.

4.2.4. Sample Analysis

Directly take an aliquot of the liquid pharmaceutical formulation, dilute as necessary, and follow the analytical procedure.

Data Presentation and Validation

Table 2: Hypothetical Performance Characteristics for Fluorometric Metal Ion Determination

ParameterFe³⁺Cu²⁺
λex/λem 370 nm / 480 nm365 nm / 510 nm
Linear Range 1 - 100 ppb2 - 150 ppb
Limit of Detection (LOD) 0.5 ppb0.8 ppb
Limit of Quantification (LOQ) 1.5 ppb2.5 ppb

Diagram 3: Logical Relationship in Fluorometric Analysis

G metal_ion Trace Metal Ion (e.g., Fe³⁺, Cu²⁺) chelation Chelation metal_ion->chelation reagent Sodium 8-ethoxyquinoline-5-sulfonate (Weakly Fluorescent) reagent->chelation complex Stable Metal Complex (Rigid Structure) chelation->complex fluorescence Enhanced Fluorescence complex->fluorescence quantification Quantification of Metal Ion fluorescence->quantification

The logical progression from the presence of a metal ion to its quantification via chelation-enhanced fluorescence.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be inherently trustworthy. The use of certified reference standards for calibration ensures traceability. The validation of the methods according to internationally recognized guidelines such as ICH Q2(R1) provides objective evidence of their suitability for the intended purpose.[5][6][7] System suitability tests should be performed before each analytical run to ensure the performance of the instrumentation.

Conclusion

This compound is a valuable and versatile reagent for pharmaceutical formulation analysis. Its ability to form colored and fluorescent complexes with metal ions allows for the development of simple, sensitive, and specific analytical methods for both API quantification and impurity profiling. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the analytical potential of this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. General Chapter <857> Ultraviolet-Visible Spectroscopy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. (2021). Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Agilent Technologies. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. [Link]

  • CORE. (n.d.). Fluorescence spectroscopy and its applications: A Review. [Link]

  • USP. (n.d.). 857 Ultraviolet-Visible Spectroscopy. [Link]

  • USP-NF. (n.d.). <857> Ultraviolet-Visible Spectroscopy. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(3), 1-10. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Conduct Science. (2019). Fluorescence Spectrophotometry: Principles and Applications. [Link]

  • Shen, Y. M., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Communications, 8(1), 14-33. [Link]

Sources

Buffer selection for pH-dependent fluorescence measurements with Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE AND PROTOCOLS

Abstract

This guide provides a comprehensive framework for the rational selection and validation of buffer systems for use in pH-dependent fluorescence measurements with Sodium 8-ethoxyquinoline-5-sulfonate hydrate. As a pH-sensitive fluorescent probe, its utility in quantifying pH changes within various experimental systems is critically dependent on a buffer that maintains a stable pH without interfering with the probe's photophysical properties. This document elucidates the principles of pH-dependent fluorescence of quinoline derivatives, details potential sources of experimental artifacts such as buffer autofluorescence and fluorescence quenching, and provides a detailed, step-by-step protocol for screening and selecting an optimal buffer. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound as a reliable fluorescent pH indicator.

Introduction: The Principle of pH-Dependent Fluorescence

This compound belongs to the quinoline family of heterocyclic aromatic compounds. The fluorescence of many quinoline derivatives is highly sensitive to the local proton concentration.[1] This pH-dependent fluorescence arises from the protonation and deprotonation of the quinoline nitrogen atom, which alters the electronic structure of the molecule and, consequently, its absorption and emission properties.[2]

The selection of an appropriate buffer system is paramount for the successful application of this probe. An ideal buffer should exhibit strong buffering capacity in the desired pH range while remaining photophysically inert, meaning it should not possess intrinsic fluorescence (autofluorescence) or interact with the fluorophore in a way that quenches its fluorescence.

Potential Interferences from Buffer Systems

The choice of buffer can significantly impact the accuracy and sensitivity of fluorescence-based assays.[4] Two primary modes of interference are buffer autofluorescence and fluorescence quenching.

Buffer Autofluorescence

Autofluorescence is the intrinsic fluorescence of a substance, in this case, the buffer components themselves.[5] Many biological molecules and buffer constituents, particularly those with aromatic structures, can exhibit autofluorescence, which can contribute to high background signals and reduce the signal-to-noise ratio of the measurement.[6][7] Common sources of autofluorescence in biological preparations include NADH, riboflavins, and collagen.[7] It is essential to measure the fluorescence of the buffer alone at the excitation and emission wavelengths used for the quinoline probe to ensure it does not contribute significantly to the overall signal.[1]

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[8] Quenching can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), and Förster resonance energy transfer (FRET).[8] Certain buffer components can act as quenchers. For instance, studies have shown that common buffers such as HEPES and phosphate can quench the fluorescence of some probes, while TRIS buffer is often found to have a negligible quenching effect.[9] The quenching potential of a buffer is dependent on the specific fluorophore, and therefore, empirical testing is necessary.

Recommended Buffers for Initial Screening

Based on their chemical properties and prevalence in biological and chemical research, the following buffers are recommended for an initial screening to determine compatibility with this compound.

BufferpKa at 25°CUseful pH RangeNotes
MES 6.155.5 - 6.7A "Good's" buffer, generally low in autofluorescence.
PIPES 6.806.1 - 7.5Another "Good's" buffer with properties similar to MES.
HEPES 7.556.8 - 8.2Widely used, but has been reported to quench some fluorophores.[10]
TRIS 8.067.5 - 9.0Often a good choice as it is less likely to cause fluorescence quenching.[9]
CHES 9.308.6 - 10.0Useful for more alkaline pH ranges.
CAPS 10.409.7 - 11.1Suitable for high pH experiments.
Phosphate pKa1=2.15, pKa2=7.20, pKa3=12.356.2 - 8.2 (using mono- and dibasic salts)Can quench the fluorescence of some probes.[9]
Citrate pKa1=3.13, pKa2=4.76, pKa3=6.403.0 - 6.2Can be a good option for acidic pH ranges.

Experimental Protocol for Buffer Selection and Validation

This protocol provides a systematic approach to screen and validate a suitable buffer for your pH-dependent fluorescence measurements.

Objective

To identify a buffer system that maintains a stable pH across the desired experimental range without interfering with the fluorescence signal of this compound.

Materials
  • This compound

  • A selection of buffer candidates (e.g., MES, PIPES, HEPES, TRIS, CHES, CAPS, Phosphate, Citrate)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Workflow Diagram

BufferScreeningWorkflow Buffer Selection Workflow A Step 1: Prepare Buffer Stock Solutions B Step 2: Measure Buffer Autofluorescence A->B Candidate Buffers D Step 4: Assess Buffer-Fluorophore Compatibility (Quenching) B->D Non-fluorescent Buffers C Step 3: Prepare Fluorophore Stock Solution C->D E Step 5: Determine pH-Fluorescence Profile D->E Non-quenching Buffers F Step 6: Final Buffer Selection E->F Optimal pH Response

Caption: A streamlined workflow for selecting an appropriate buffer.

Step-by-Step Procedure

Step 1: Preparation of Buffer Stock Solutions

  • Prepare 10x stock solutions of each candidate buffer at a concentration of 100 mM.

  • Use high-purity water to minimize background fluorescence from contaminants.

  • Adjust the pH of each buffer stock to the midpoint of its buffering range using appropriate acids or bases.

  • Filter each buffer stock solution through a 0.22 µm syringe filter to remove any particulate matter.

Step 2: Measurement of Buffer Autofluorescence

  • Dilute each 10x buffer stock to a 1x working concentration (10 mM) with high-purity water.

  • Using the spectrofluorometer, scan the emission spectrum of each 1x buffer solution across a broad wavelength range (e.g., 350-600 nm) using the intended excitation wavelength for the quinoline probe (a good starting point is around 370 nm, but this should be optimized).

  • Record the fluorescence intensity of each buffer. A buffer is considered to have acceptable autofluorescence if its signal is less than 10% of the expected signal from the fluorophore.[1]

Step 3: Preparation of Fluorophore Stock Solution

  • Prepare a stock solution of this compound (e.g., 1 mM) in high-purity water.

  • Protect the solution from light to prevent photobleaching.

Step 4: Assessment of Buffer-Fluorophore Compatibility (Quenching)

  • For each buffer that passed the autofluorescence test, prepare a solution containing the fluorophore at the final working concentration (e.g., 1-10 µM) in the 1x buffer.

  • As a control, prepare a solution of the fluorophore at the same concentration in high-purity water.

  • Measure the fluorescence intensity of the fluorophore in each buffer and in water at the optimal excitation and emission wavelengths.

  • Calculate the relative fluorescence intensity for the fluorophore in each buffer compared to its intensity in water. A significant decrease in fluorescence (e.g., >10%) in a buffered solution suggests quenching.

Step 5: Determination of the pH-Fluorescence Profile

  • For the buffer(s) that demonstrated both low autofluorescence and minimal quenching, prepare a series of solutions at different pH values across the buffer's effective range.

  • Add the fluorophore to each solution at the final working concentration.

  • Measure the fluorescence intensity at each pH point.

  • Plot the fluorescence intensity as a function of pH. The optimal buffer will support a clear and reproducible sigmoidal relationship between pH and fluorescence.

Step 6: Final Buffer Selection

Select the buffer that provides:

  • The lowest autofluorescence.

  • The least amount of fluorescence quenching.

  • A robust and predictable pH-fluorescence profile in the desired experimental range.

Data Interpretation and Visualization

Tabulated Results of Buffer Screening
Buffer (10 mM)pHRelative Autofluorescence (%)Relative Fluorescence of Probe (%)pH-Fluorescence CorrelationRecommendation
MES6.0<598StrongRecommended
PIPES7.0<595StrongRecommended
HEPES7.5<575ModerateUse with caution
TRIS8.0<599StrongHighly Recommended
Phosphate7.2<580ModerateUse with caution
Citrate5.0<597StrongRecommended for acidic range

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.

Visualization of the Selection Logic

BufferValidationLogic Start Start with Candidate Buffers CheckAutofluorescence Is Autofluorescence < 10% of Signal? Start->CheckAutofluorescence CheckQuenching Is Quenching < 10%? CheckAutofluorescence->CheckQuenching Yes RejectBuffer Reject Buffer CheckAutofluorescence->RejectBuffer No CheckProfile Is pH-Fluorescence Profile Sigmoidal? CheckQuenching->CheckProfile Yes CheckQuenching->RejectBuffer No SelectBuffer Buffer is Suitable for Use CheckProfile->SelectBuffer Yes CheckProfile->RejectBuffer No

Caption: Decision tree for buffer validation.

Conclusion

The selection of an appropriate buffer is a critical step in ensuring the accuracy and reliability of pH-dependent fluorescence measurements using this compound. By following the systematic protocol outlined in this application note, researchers can confidently identify a buffer system that provides a stable pH environment without introducing experimental artifacts. Careful consideration of buffer autofluorescence and quenching potential will lead to more robust and reproducible data, ultimately enhancing the utility of this versatile fluorescent probe in a wide range of scientific applications.

References

  • Fluorescence Quenching by 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) Buffer. (n.d.). Squarespace. Retrieved from [Link]

  • Buffer Autofluorescence- Definition and Relevance. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Le Bahers, T., Adamo, C., & Ciofini, I. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. The Journal of Physical Chemistry A, 114(18), 5932–5939. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions. (2021). The Journal of Physical Chemistry B, 125(3), 835-844. [Link]

  • Das, P., & Das, A. (2018). A highly selective “ON–OFF” probe for colorimetric and fluorometric sensing of Cu 2+ in water. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 25-32. [Link]

  • A) Fluorescence quenching at 298 K in 20 mM phosphate buffer, pH 7.4,... (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (1987). Analytical Chemistry, 59(18), 2262-2267. [Link]

  • Theoretical determination of the pKas of the 8-hydroxyquinoline-5-sulfonic acid: A DFT based approach. (2012). Computational and Theoretical Chemistry, 997, 58-63. [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Kim, D., et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(43), 28864-28870. [Link]

  • 10 Tips for Selecting & Using Fluorophores in IF Experiments. (n.d.). Bio-Rad. Retrieved from [Link]

  • Buffer Compatibility. (n.d.). Merck Millipore. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015, December 7). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe. (n.d.). NovoPro Bioscience Inc. Retrieved from [Link]

  • Fluorescence spectroscopy of complex aromatic mixtures. (2004). Analytical Chemistry, 76(7), 2138-2143. [Link]

  • Fluorescence from aromatic compounds isolated in the solid state by double intercalation using layered polymer crystals as the host solid. (2006). Langmuir, 22(5), 1943-1945. [Link]

  • Interference with Fluorescence and Absorbance. (2018, July 1). PubMed. Retrieved from [Link]

  • a Fluorescence spectra of different interfering substances (insets:... (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline. (2019). Organic & Biomolecular Chemistry, 17(18), 4537-4545. [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2018). Molecules, 23(10), 2468. [Link]

  • Quenching (fluorescence). (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent fluorescence quenching of Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Fluorescence Quenching

Welcome to the technical support center for Sodium 8-ethoxyquinoline-5-sulfonate hydrate. This guide, curated by our senior application scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge to mitigate fluorescence quenching. We understand that signal stability is paramount to generating reliable and reproducible data. This resource moves beyond simple procedural steps to explain the underlying chemical and physical principles governing fluorescence, empowering you to diagnose and resolve issues effectively.

Quick Access: Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is unexpectedly weak or non-existent. What are the most common initial culprits?

A weak or absent signal is often the first sign of quenching. The most common causes can be categorized as either environmental or procedural.

  • Environmental Factors: Check your buffer's pH. Quinolines are sensitive to protonation, which can drastically alter their fluorescent properties.[1][2] Also, consider the presence of known quenching agents in your sample or buffer, such as halide ions (e.g., Cl⁻), dissolved molecular oxygen, or heavy atoms.[3][4]

  • Procedural Issues: Ensure your fluorophore concentration is optimal. Excessively high concentrations can lead to self-quenching or aggregation.[3] Verify that your excitation and emission wavelengths on the fluorometer or microscope are correctly set for your specific quinoline derivative.

Q2: What is fluorescence quenching?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[3][5] Instead of emitting a photon after being excited by light, the excited fluorophore returns to its ground state through a non-radiative pathway.[5][6] This can be caused by a variety of molecular interactions, including collisions with other molecules, formation of non-fluorescent complexes, or energy transfer to an acceptor molecule.[3][5]

Q3: My signal is strong initially but fades rapidly during measurement. What is happening?

This phenomenon is a classic sign of photobleaching , which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[7][8] It is particularly problematic in time-lapse imaging or when acquiring multiple scans. The high-energy excitation light can react with the fluorophore and surrounding molecules, like oxygen, to create reactive species that chemically damage the dye, rendering it non-fluorescent.[9][10]

Q4: Can the solvent I use affect my fluorescence signal?

Absolutely. The choice of solvent can significantly impact a fluorophore's quantum yield and stability. For N-heterocyclic compounds like quinolines, fluorescence properties are strongly dependent on the solvent environment.[1] Polar solvents often lead to stronger fluorescence compared to nonpolar solvents.[1] Solvent choice can influence the energy levels of the excited states and may also affect the solubility and aggregation state of your fluorophore.[11]

In-Depth Troubleshooting Guides

Guide 1: Understanding and Diagnosing Quenching Mechanisms

To effectively prevent quenching, one must first understand its origin. Quenching processes are broadly divided into two main categories: dynamic and static.

Dynamic (Collisional) Quenching

This occurs when the excited fluorophore collides with another molecule (the quencher) in solution.[3][4] This contact facilitates a non-radiative return to the ground state.[4][5]

  • Causality: The process depends on diffusion. Therefore, factors that increase the rate of diffusion, such as higher temperatures or lower viscosity, will increase the rate of dynamic quenching.

  • Key Indicators: The fluorescence lifetime of the fluorophore is reduced in the presence of a dynamic quencher. Common dynamic quenchers include molecular oxygen, iodide ions, and acrylamide.[3][4]

Static (Contact) Quenching

Static quenching occurs when the fluorophore forms a stable, non-fluorescent complex with the quencher molecule while in the ground state.[3][6][12]

  • Causality: Since a complex is formed before excitation, the quencher effectively reduces the concentration of active fluorophores available to be excited.[4] This can be driven by hydrophobic interactions, leading to dye aggregation where molecules stack together.[3]

  • Key Indicators: Unlike dynamic quenching, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.[4] The formation of this ground-state complex can sometimes be disrupted by increasing temperature or adding surfactants.[3]

Förster Resonance Energy Transfer (FRET)

FRET is a specialized form of quenching where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a non-fluorescent quencher).[3][13][14]

  • Causality: This mechanism is extremely dependent on the distance between the donor and acceptor (proportional to 1/R⁶) and requires overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[3][13][15][16] FRET is effective over distances of approximately 1-10 nanometers.[15][17]

Visualization: Pathways of an Excited Fluorophore

The following diagram illustrates the possible fates of a fluorophore after absorbing a photon, highlighting the pathways that lead to fluorescence versus those that result in quenching.

G cluster_quenching Quenching Pathways (Non-Radiative) S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (Absorption of hν) Static Static Quenching (Ground-State Complex) S0->Static Complex Formation Dynamic Dynamic Quenching (Collision with Q) S1->Dynamic Collisional Deactivation FRET FRET (Energy Transfer to Acceptor) S1->FRET Dipole-Dipole Coupling Fluorescence Fluorescence (Photon Emission) S1->Fluorescence Radiative Decay Dynamic->S0 Static->S1 No Excitation Fluorescence->S0

Caption: Fate of an excited molecule, showing fluorescence vs. quenching.

Guide 2: Systematic Troubleshooting Workflow

Use this decision tree to diagnose the potential cause of your fluorescence signal loss.

G start Start: Fluorescence Signal is Low q1 Is signal initially strong, but fades with exposure? start->q1 photobleaching Likely Cause: Photobleaching q1->photobleaching Yes q2 Is the signal always weak? q1->q2 No sol_photo Solutions: 1. Reduce excitation intensity. 2. Minimize exposure time. 3. Use antifade mounting media. 4. Degas solutions to remove O₂. photobleaching->sol_photo q3 Have you checked buffer pH and composition? q2->q3 env_quench Likely Cause: Environmental Quenching q3->env_quench No / Unsure conc_quench Likely Cause: Concentration Quenching q3->conc_quench Yes, pH is optimal sol_env Solutions: 1. Optimize buffer pH (often neutral to slightly alkaline). 2. Remove halide ions (e.g., Cl⁻). 3. Check for heavy metal contamination. env_quench->sol_env sol_conc Solutions: 1. Titrate fluorophore concentration down. 2. Check for precipitation/aggregation. conc_quench->sol_conc

Sources

Troubleshooting low yield in the sulfonation of 8-ethoxyquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Sulfonation of 8-Ethoxyquinoline

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the sulfonation of 8-ethoxyquinoline to synthesize 8-ethoxyquinoline-5-sulfonic acid. The content is structured to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low yields and other experimental challenges.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is designed as a direct response to common problems encountered in the laboratory. It follows a question-and-answer format to address specific issues.

Question 1: My overall yield is critically low. What are the primary factors I should investigate first?

Answer: An unexpectedly low yield is the most common issue in this synthesis. It typically stems from one of six key areas: moisture contamination, incomplete reaction, side reactions, suboptimal reagent concentration, product degradation, or inefficient product isolation.[1]

A systematic approach is crucial for diagnosis. Before adjusting reaction parameters, ensure the fundamentals are correct.

  • Moisture Contamination: Sulfonating agents like fuming sulfuric acid (oleum) and chlorosulfonic acid are extremely reactive with water.[1] Any moisture present will decompose the agent, reducing its effective concentration and preventing the reaction from proceeding to completion.

    • Validation Step: Always use oven-dried glassware and ensure your 8-ethoxyquinoline starting material is anhydrous. It is best practice to use a fresh, unopened bottle of the sulfonating agent.[1]

  • Incomplete Reaction: If the reaction is not given enough time or sufficient thermal energy (if required), a significant amount of starting material will remain unreacted.[1]

    • Validation Step: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material spot/peak remains prominent and unchanging, consider extending the reaction time or cautiously increasing the temperature.

The following diagram outlines a logical workflow for troubleshooting these primary issues.

TroubleshootingWorkflow start Low Yield Observed check_moisture Step 1: Verify Anhydrous Conditions - Oven-dried glassware? - Fresh sulfonating agent? start->check_moisture moisture_yes Moisture Present check_moisture->moisture_yes Yes check_completion Step 2: Check Reaction Completion - Monitor via TLC/HPLC. - Starting material consumed? check_moisture->check_completion No rerun_dry Action: Rerun experiment with rigorous anhydrous technique. moisture_yes->rerun_dry success Yield Improved rerun_dry->success incomplete_rxn Reaction Incomplete check_completion->incomplete_rxn No check_side_products Step 3: Analyze for Side Products - Isomeric byproduct? - Di-sulfonation? check_completion->check_side_products Yes extend_rxn Action: Incrementally increase reaction time or temperature. Continue monitoring. incomplete_rxn->extend_rxn extend_rxn->success side_products_yes Side Products Detected check_side_products->side_products_yes Yes check_side_products->success No, proceed with optimizing isolation optimize_conditions Action: Refine temperature control and stoichiometry of sulfonating agent. side_products_yes->optimize_conditions optimize_conditions->success

Caption: A systematic workflow for diagnosing the root cause of low yield.

Question 2: My analysis shows a mixture of products. How can I improve the regioselectivity to favor the 5-sulfonic acid isomer?

Answer: This is a classic problem of kinetic versus thermodynamic control in electrophilic aromatic substitution on quinoline systems. The sulfonation of quinoline derivatives typically occurs at the 5- and 8-positions.[1]

  • Causality: The 8-ethoxy group is an electron-donating group that activates the quinoline ring, making the substitution reaction more favorable than with unsubstituted quinoline.[1] It also acts as a director. However, both the 5- and 8-positions are activated.

  • The Critical Factor - Temperature: Temperature is the most significant factor in controlling which isomer is formed.[2]

    • Kinetic Control (Favors 5-position): At lower temperatures, the reaction is under kinetic control. The activation energy for substitution at the 5-position is lower, so this product forms faster.

    • Thermodynamic Control (Favors 8-position): At higher temperatures, the reaction becomes reversible. The system has enough energy to overcome the higher activation energy barriers, and the more thermodynamically stable 8-sulfonic acid isomer will predominate.

Solution: To maximize the yield of 8-ethoxyquinoline-5-sulfonic acid, you must maintain strict temperature control.

  • Protocol: Perform the dropwise addition of the sulfonating agent while cooling the reaction flask in an ice-water bath (0-5 °C), ensuring the internal temperature does not exceed 10 °C.[1] After the addition is complete, allow the reaction to proceed at a controlled low temperature (e.g., room temperature or slightly below) until completion.[1] Avoid any significant heating.[1]

Question 3: I suspect di-sulfonation or product degradation is occurring. How can I prevent this?

Answer: Both di-sulfonation and degradation are typically caused by overly harsh reaction conditions.

  • Di-sulfonation: This occurs when a second sulfonic acid group is added to the ring. It is most often caused by an excess of the sulfonating agent or high localized concentrations.

    • Solution: Use a stoichiometric amount or only a slight excess of the sulfonating agent.[1] Crucially, add the agent very slowly (dropwise) with efficient stirring to prevent localized "hot spots" of high concentration that can drive the second substitution.[1]

  • Product Degradation: High temperatures or prolonged exposure to the strong acid can cause the starting material or the desired product to char or decompose.[1][3]

    • Solution: Avoid excessively high reaction temperatures and long reaction times.[1] This reinforces the importance of reaction monitoring (TLC/HPLC). Once the starting material is consumed, the reaction should be quenched to prevent product degradation.

Troubleshooting Summary Table
Observed Problem Probable Cause(s) Recommended Solution(s) Citation(s)
No reaction or very low conversion 1. Moisture contamination.2. Insufficient reaction time/temperature.3. Inactive sulfonating agent.1. Use oven-dried glassware and fresh reagents.2. Monitor with TLC/HPLC; incrementally increase time/temp.3. Use a new bottle of oleum or chlorosulfonic acid.[1]
Mixture of 5- and 8-sulfonic acid isomers Reaction temperature is too high, leading to the thermodynamically favored 8-isomer.Maintain strict low-temperature control (0-10°C) during addition and subsequent stirring.[1][2]
Presence of di-sulfonated byproducts 1. Excess sulfonating agent.2. Poor mixing leading to high local concentrations.1. Use stoichiometric or slight excess of sulfonating agent.2. Add agent slowly with vigorous stirring.[1]
Darkening/charring of reaction mixture Product or starting material degradation due to excessive heat or reaction time.Avoid high temperatures. Quench the reaction promptly after completion is confirmed by TLC/HPLC.[1][3]
Significant product loss during work-up The product is partially soluble in the cold water wash or recrystallization solvent.Ensure the quench is done on a large amount of crushed ice. Use minimal cold water for washing. Optimize the recrystallization solvent system (e.g., water, ethanol/water).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the sulfonation of 8-ethoxyquinoline?

A1: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The sulfonating agent (e.g., oleum) generates the electrophile, sulfur trioxide (SO₃). The electron-rich quinoline ring, activated by the 8-ethoxy group, acts as a nucleophile, attacking the SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a base (like HSO₄⁻) removes a proton from the carbon bearing the new group, restoring aromaticity and yielding the final product.

Caption: Electrophilic attack of SO₃ on the activated 5-position of 8-ethoxyquinoline.

Q2: Which sulfonating agent is better: fuming sulfuric acid (oleum) or chlorosulfonic acid?

A2: Both are effective and commonly used.[1]

  • Fuming Sulfuric Acid (Oleum, 20-30% SO₃): This is a solution of excess SO₃ in concentrated sulfuric acid. It is highly effective. The concentration of free SO₃ is a key parameter; higher concentrations can increase reaction rates but may also promote side reactions if not controlled.[3][4]

  • Chlorosulfonic Acid (ClSO₃H): This is also a very powerful sulfonating agent. A potential advantage is that it can sometimes lead to the sulfonyl chloride directly, which can be useful for subsequent derivatization (e.g., to make sulfonamides).[5] However, it is highly corrosive and reacts violently with water.

For general synthesis of the sulfonic acid, 20-30% oleum is a standard and reliable choice.

Q3: How should I properly quench the reaction and isolate the crude product?

A3: The work-up procedure is critical for maximizing yield. The standard method is to quench the reaction by pouring the acidic mixture onto a large volume of crushed ice with vigorous stirring.[1] The rapid dilution and cooling cause the 8-ethoxyquinoline-5-sulfonic acid, which is a zwitterion and less soluble in the highly aqueous acidic medium, to precipitate. The solid can then be collected by vacuum filtration and washed with a small amount of cold deionized water to remove residual acid.[1]

Experimental Protocol: Synthesis of 8-Ethoxyquinoline-5-sulfonic acid

This protocol is a general guideline. Optimization of time and temperature may be necessary.

Materials:

  • 8-Ethoxyquinoline

  • Fuming Sulfuric Acid (20-30% SO₃)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Place 8-ethoxyquinoline (1 equivalent) into a clean, dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.[1]

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (a slight molar excess, e.g., 1.1-1.2 equivalents) dropwise via the dropping funnel to the stirred 8-ethoxyquinoline solution. Maintain the internal temperature below 10 °C throughout the addition.[1]

  • Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., allow it to slowly warm to room temperature or maintain it at 0-5 °C) for a predetermined duration (e.g., 2-4 hours).

  • Monitoring: Periodically take a small aliquot, carefully quench it in water, neutralize, and spot on a TLC plate to monitor the disappearance of the starting material.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice, stirring vigorously. A precipitate should form.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake with a minimal amount of ice-cold deionized water to remove any remaining acid.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as a water/ethanol mixture.[1]

  • Drying: Dry the purified white or off-white crystalline solid under vacuum to a constant weight.

References

  • Quinoline sulfonation process. (1961). U.S. Patent No. 2,999,094. Google Patents.
  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 15(9), 6259–6272. MDPI AG. Retrieved from [Link]

  • Oleum sulphonation process. (1990). European Patent No. EP0369512A1. Google Patents.
  • Kovács, B., Nagy, L. I., & Kégl, T. (2024). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Organics, 5(2), 196-212. MDPI AG. Retrieved from [Link]

  • Oleum sulphonation process. (1993). European Patent No. EP0369512B1. Google Patents.

Sources

Optimizing reaction conditions for Sodium 8-ethoxyquinoline-5-sulfonate hydrate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sodium 8-ethoxyquinoline-5-sulfonate hydrate. Our focus is on optimizing reaction conditions to ensure high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through the electrophilic aromatic sulfonation of 8-ethoxyquinoline. This reaction introduces a sulfonic acid group (-SO₃H) onto the quinoline ring. The position of this substitution is critically influenced by reaction conditions, with the 5-position being the desired location for this particular product. The subsequent neutralization with a sodium base yields the final salt.

The 8-ethoxy group on the quinoline ring is an electron-donating group, which activates the ring towards electrophilic substitution, making the sulfonation reaction more favorable compared to unsubstituted quinoline.[1] It also plays a role in directing the incoming sulfonic acid group, primarily to the 5-position under kinetically controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 8-ethoxyquinoline-5-sulfonic acid?

A1: The most prevalent method is the direct sulfonation of 8-ethoxyquinoline using a strong sulfonating agent.[1] Commonly used reagents include fuming sulfuric acid (oleum) or chlorosulfonic acid.[1] The reaction is an electrophilic aromatic substitution.

Q2: What is the significance of the "hydrate" in this compound?

A2: The term "hydrate" indicates that the crystalline solid form of the compound incorporates one or more water molecules within its crystal lattice. The exact number of water molecules can vary, and some suppliers even offer the product as a hemihydrate or with an unspecified amount of water (xH₂O).[2][3] It is important to note that some chemical suppliers are moving away from using the term "hydrate" in the product name, considering the water content as a potential impurity, to avoid confusion.[4] For applications requiring a precise concentration of the active molecule, it is crucial to determine the water content of your synthesized material, for example, by Karl Fischer titration.

Q3: How does reaction temperature influence the regioselectivity of the sulfonation?

A3: Temperature is a critical factor in controlling the position of the sulfonic acid group on the quinoline ring. In the sulfonation of quinoline derivatives, substitution generally occurs at the 5- and 8-positions.[1] Lower reaction temperatures favor the formation of the kinetically controlled product, which is the desired 8-ethoxyquinoline-5-sulfonic acid.[1] Higher temperatures can lead to the formation of the thermodynamically more stable 8-sulfonic acid isomer, thus reducing the yield of the target compound.

Q4: What are the typical solvents used for the recrystallization of Sodium 8-ethoxyquinoline-5-sulfonate?

A4: Due to the ionic nature of the sodium salt, polar solvents are generally required for recrystallization. Water or a mixture of ethanol and water are commonly suggested as suitable solvent systems.[1] The optimal solvent or solvent mixture will depend on the impurity profile of your crude product and should be determined experimentally. The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of the 8-sulfonic acid isomer or di-sulfonated products. 3. Moisture Contamination: Decomposition of the sulfonating agent. 4. Product Degradation: Harsh reaction conditions (e.g., excessively high temperatures).1. Monitor Reaction Progress: Use analytical techniques like TLC or HPLC to track the consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled, but be mindful of potential side reactions. 2. Control Temperature: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the sulfonating agent to favor the 5-isomer.[1] Use a stoichiometric amount or only a slight excess of the sulfonating agent to minimize di-sulfonation.[1] 3. Ensure Anhydrous Conditions: Use freshly opened sulfonating agents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. 4. Avoid Overheating: If heating is necessary after the initial addition, do so gradually and monitor for any color changes that might indicate product degradation.
Formation of Isomeric Byproducts (e.g., 8-sulfonic acid) 1. High Reaction Temperature: As discussed, higher temperatures favor the formation of the thermodynamically stable 8-sulfonic acid isomer.1. Strict Temperature Control: Perform the addition of the sulfonating agent at a low temperature (e.g., 0-5°C) and maintain a controlled, low temperature throughout the reaction.[1] The optimal temperature should be determined experimentally to balance reaction rate and selectivity.
Product Fails to Precipitate During Workup 1. High Solubility in the Quench Solution: The product may be too soluble in the aqueous mixture after quenching the reaction with ice.1. Adjust pH: The solubility of sulfonic acids and their salts can be pH-dependent. Carefully adjust the pH of the solution to find the point of minimum solubility. 2. Salting Out: Add a saturated solution of a neutral salt (e.g., sodium chloride) to decrease the solubility of the product in the aqueous phase.
Oily Product or Difficulty with Crystallization 1. Presence of Impurities: Impurities can inhibit crystal formation. 2. Inappropriate Solvent: The chosen recrystallization solvent may not be suitable.1. Purification: Attempt to purify the crude product by other means, such as column chromatography, before recrystallization. 2. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. Sometimes, a multi-solvent system (e.g., dissolving in a good solvent and then adding a poor solvent until turbidity is observed, followed by heating to redissolve and slow cooling) can be effective.

Experimental Protocols & Data

Key Experiment: Sulfonation of 8-Ethoxyquinoline

This protocol provides a general guideline. Optimization of specific parameters may be necessary to achieve the best results in your laboratory setting.

Materials:

  • 8-Ethoxyquinoline

  • Fuming Sulfuric Acid (20-30% SO₃) or Chlorosulfonic Acid

  • Crushed Ice

  • Deionized Water

  • Sodium Hydroxide solution (for neutralization)

  • Suitable solvent for recrystallization (e.g., water, ethanol/water mixture)

Procedure:

  • In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 8-ethoxyquinoline.

  • Cool the flask in an ice-water bath to 0-5°C.[1]

  • Slowly add the sulfonating agent (fuming sulfuric acid or chlorosulfonic acid) dropwise to the stirred 8-ethoxyquinoline, ensuring the temperature is maintained below 10°C.[1]

  • After the addition is complete, continue stirring at a controlled temperature. The optimal temperature and time will need to be determined experimentally but can range from room temperature for several hours to gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude 8-ethoxyquinoline-5-sulfonic acid should precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • To obtain the sodium salt, the sulfonic acid can be dissolved in water and neutralized with a stoichiometric amount of sodium hydroxide solution. The sodium salt can then be isolated by evaporation of the solvent or by precipitation.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product under vacuum.

Data Presentation: Optimizing Reaction Conditions

While specific yield and isomer ratio data for the sulfonation of 8-ethoxyquinoline under varying conditions are not extensively available in the public domain, the following table illustrates how such data could be structured for optimization experiments. Researchers should perform their own systematic studies to determine the optimal conditions for their specific setup.

Entry Temperature (°C) Sulfonating Agent (Equivalents) Reaction Time (h) Yield (%) Isomer Ratio (5-sulfonic : 8-sulfonic)
10-51.14Data to be determinedData to be determined
2251.14Data to be determinedData to be determined
3501.12Data to be determinedData to be determined
40-51.54Data to be determinedData to be determined

Analytical Methods for Isomer Ratio Determination: The ratio of 5-sulfonic to 8-sulfonic acid isomers can be determined using techniques such as:

  • High-Performance Liquid Chromatography (HPLC)[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Visualizing the Process

Reaction Workflow

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. 8-Ethoxyquinoline in Flask B 2. Cool to 0-5°C A->B C 3. Add Sulfonating Agent (Maintain <10°C) B->C D 4. Stir at Controlled Temperature C->D E 5. Quench on Ice D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Neutralize with NaOH F->G H 8. Recrystallize G->H I 9. Dry Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product q1 Check Reaction Temperature start->q1 q2 Check for Moisture q1->q2 Optimal sol1 Lower Temperature (0-10°C) q1->sol1 Too High q3 Analyze Isomer Ratio q2->q3 Absent sol2 Use Anhydrous Conditions (Dry Glassware, Inert Gas) q2->sol2 Present sol3 Optimize Temperature for Regioselectivity q3->sol3 High 8-isomer

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Xiao, P., Li, H. M., Li, M., Song, D. W., Li, X. M., Dai, X. H., & Hu, Z. S. (201x). Structural characterization and thermally induced isomerization investigation of cis- and trans-vitamin K1 using ion mobility mass spectrometry. Analytical Methods. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. This compound. [Link]

  • CP Lab Safety. This compound, min 98%, 1 gram. [Link]

  • Vovk, M. V., et al. (2018). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1532, 137-144. [Link]

  • Nagy, L., et al. (2022). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Molecules, 27(15), 4992. [Link]

  • Google Patents. (1958). Synthetic method for 8-hydroxyquinoline.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • Google Patents. (1961).
  • Google Patents. (2018). Method for synthesizing 8-hydroxyquinoline.

Sources

Technical Support Center: Purification of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 8-ethoxyquinoline-5-sulfonate hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for removing persistent isomeric byproducts. As Senior Application Scientists, we understand that purity is paramount. This document moves beyond simple instructions to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purity and handling of this compound.

Q1: My synthesis of Sodium 8-ethoxyquinoline-5-sulfonate resulted in a mixture of products. What are the most likely isomeric byproducts?

A: The most common synthetic route is the electrophilic sulfonation of 8-ethoxyquinoline.[1] In this reaction, the sulfonic acid group can be directed to several positions on the quinoline ring. While the 5-position is often favored, the formation of other positional isomers is a common side reaction. The most probable isomeric byproduct is Sodium 8-ethoxyquinoline-7-sulfonate , with potential for other minor isomers depending on the precise reaction conditions, such as temperature and the strength of the sulfonating agent.[1]

Q2: What is the most direct and reliable method to assess the isomeric purity of my sample?

A: High-Performance Liquid Chromatography (HPLC) is the industry standard and the most robust method for quantifying the purity of quinoline sulfonates.[2][3][4] A reversed-phase C18 column with a buffered aqueous-organic mobile phase can typically resolve the desired 5-sulfonate isomer from other byproducts, allowing for accurate quantification based on peak area. For structural confirmation of the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, as it provides detailed information about the substitution pattern on the aromatic rings.[5][6]

Q3: I've isolated my product, but it has a persistent pale yellow color. Is this indicative of isomeric impurities?

A: While pure this compound should be a white to off-white crystalline powder, a pale yellow tint can arise from several sources.[2] It may indicate the presence of minor, highly conjugated organic impurities or residual starting materials. Isomeric byproducts themselves do not necessarily impart a strong color, but their presence often signifies a reaction that was not perfectly clean. We recommend first checking the purity by HPLC. If significant isomeric impurities are detected, the purification protocols outlined below should be followed.

Q4: I have confirmed the presence of isomeric byproducts. Which purification strategy should I attempt first?

A: For multi-gram quantities and as a first-line approach, fractional recrystallization is the most practical and cost-effective method.[1][7] This technique exploits subtle differences in solubility between the desired isomer and the byproducts in a specific solvent or solvent system. It is often highly effective for improving purity from, for example, 95% to >99%. For smaller quantities or when recrystallization fails to achieve the desired purity, preparative HPLC is the method of choice.

Part 2: In-Depth Troubleshooting and Purification Guides

This section provides detailed, validated protocols for the analysis and purification of your compound.

Analytical Validation: Identifying and Quantifying Impurities

Before attempting any purification, it is critical to have a reliable analytical method to assess your starting material and validate the success of your efforts.

Why this is important: A robust analytical method is the cornerstone of any purification workflow. It provides a baseline purity, confirms the identity of the major impurity, and allows you to quantitatively measure the success of each purification step. Without it, purification attempts are merely guesswork.

This protocol is designed for the routine purity analysis of this compound.

Methodology:

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of Water and Acetonitrile.

  • Injection & Detection: Inject 10 µL and monitor the elution profile at a wavelength of 245 nm.

  • Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.

ParameterRecommended Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 60% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength245 nm
Injection Volume10 µL

Table 1: Recommended starting parameters for analytical HPLC.

Why this is important: While HPLC can separate isomers, ¹H NMR can help identify them. The coupling constants and chemical shifts of the protons on the quinoline ring are highly sensitive to the positions of the substituents, providing a structural fingerprint.[6][8]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Carefully analyze the aromatic region (typically 7.0-9.0 ppm). The desired 5-sulfonate isomer will have a distinct set of signals and coupling patterns compared to the 7-sulfonate or other isomers. 2D NMR techniques like COSY can be invaluable for assigning proton connectivity and confirming the substitution pattern.[6]

Purification Strategy 1: Fractional Recrystallization

This is the primary method for purifying crystalline solids. The underlying principle is that the desired compound and its isomeric byproducts will have different solubilities in a given solvent system. By carefully controlling temperature and concentration, the desired, less soluble compound can be induced to crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor.

G cluster_prep Preparation cluster_main Recrystallization Cycle cluster_analysis Validation start Start with Impure Sodium 8-ethoxyquinoline-5-sulfonate screen Screen Solvents (Water, EtOH/H₂O, IPA/H₂O) start->screen dissolve Dissolve in Minimum Amount of Hot Solvent screen->dissolve cool Cool Slowly to Room Temperature dissolve->cool chill Chill in Ice Bath (Optional) cool->chill filter Filter to Collect Crystals chill->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity by HPLC dry->analyze decision Purity > 99.5%? analyze->decision end Purified Product decision->end Yes reprocess Reprocess Mother Liquor or Recrystallize Again decision->reprocess No reprocess->dissolve

Caption: Workflow for purification via fractional recrystallization.

  • Solvent Screening: In separate small test tubes, test the solubility of your crude material (~50 mg) in various solvents (e.g., water, 95:5 ethanol/water, 90:10 isopropanol/water) at room temperature and near boiling. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen hot solvent to your crude material portion-wise with stirring and heating until the solid is just fully dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Slow Cooling (Crucial Step): This is the most critical step for achieving high purity. Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid crashing out of solution will trap impurities.

  • Crystallization: Crystal formation should begin as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.

  • Isolation: Once the flask has reached room temperature and crystallization appears complete, you may place it in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Analyze the purity of the dried crystals and the mother liquor using the analytical HPLC method (Protocol 2.1.1). A successful recrystallization will show a significant increase in the purity of the crystals and a corresponding enrichment of the isomeric byproduct in the mother liquor.

Purification Strategy 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)

When recrystallization is ineffective or when the highest possible purity is required for a small amount of material, preparative HPLC is the superior choice. It uses the same separation principles as analytical HPLC but on a larger scale to isolate and collect the desired compound.

G start Isomeric Impurity Confirmed scale_q Scale of Purification? start->scale_q purity_q Required Final Purity? scale_q->purity_q < 5 grams recrystallize Attempt Fractional Recrystallization scale_q->recrystallize > 5 grams difficulty_q Separation Difficulty (by analytical HPLC)? purity_q->difficulty_q < 99.8% prep_hplc Use Preparative HPLC purity_q->prep_hplc > 99.8% difficulty_q->recrystallize Moderate (Good resolution) difficulty_q->prep_hplc Very difficult (Poor resolution)

Sources

Technical Support Center: A Guide to Improving the Photostability of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sodium 8-ethoxyquinoline-5-sulfonate hydrate. This document is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage photostability challenges associated with this compound in solution. As a versatile quinoline derivative used in pharmaceutical formulations and as an analytical probe, ensuring its stability against light-induced degradation is paramount for experimental accuracy and product integrity.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Fundamentals of Photodegradation

Understanding the "why" is the first step to solving the "how." Photodegradation, or the chemical breakdown of a molecule induced by light, can compromise the potency, purity, and safety of your formulation. This process typically occurs through two primary mechanisms:

  • Direct Photodegradation: Occurs when the drug molecule itself absorbs photons from a light source. For this to happen, the molecule's absorbance spectrum must overlap with the emission spectrum of the light source.[2] Aromatic structures like the quinoline ring system are often susceptible to this, as they can absorb UV or even visible light, leading to an excited state that is more reactive.[3]

  • Indirect (or Photosensitized) Degradation: This pathway involves an intermediary substance, known as a photosensitizer.[4] An excipient, impurity, or even a previously formed degradant in the formulation can absorb light energy and transfer it to the active compound, causing it to degrade even if the active compound does not absorb light in that wavelength range.[2][4]

For this compound, both pathways are plausible and must be considered during development and troubleshooting.

Section 2: Troubleshooting Guide for Photostability Issues

This section is formatted as a series of common questions and expert answers to guide you through specific experimental challenges.

Q1: My this compound solution has developed a yellow or brownish tint after being on the benchtop. What is causing this?

A1: The appearance of color is a classic indicator of chemical degradation. The formation of new, colored compounds (chromophores) is common when aromatic ring systems like quinoline degrade.[5] This is likely the result of photo-oxidative processes or ring rearrangements creating extended conjugated systems that absorb visible light. This visual change is a strong signal that the purity and potency of your solution have been compromised.

Q2: My HPLC analysis shows a significant drop in the assay value for the parent compound, but I'm not sure if light is the cause. How can I definitively confirm photodegradation?

A2: The most reliable method to confirm photosensitivity is to conduct a controlled experiment using a dark control .

  • Prepare two identical samples of your solution.

  • Wrap one sample container completely in aluminum foil to protect it from all light. This is your "dark control."[2]

  • Place both the unwrapped sample and the dark control side-by-side in the same environmental conditions (temperature, duration).

  • After the exposure period, analyze both samples using a validated, stability-indicating HPLC method.

If the assay value of the light-exposed sample is significantly lower than that of the dark control, you have confirmed that the degradation is light-induced.[2]

Q3: After light exposure, my chromatogram shows several new, smaller peaks. What are they and how do I deal with them?

A3: These new peaks are photodegradation products. Identifying them is crucial, as they could be inactive or potentially toxic. The recommended approach is to perform a forced degradation study , as outlined in the International Council for Harmonisation (ICH) guideline Q1B.[6][7][8] This involves intentionally exposing the solution to intense light to generate a sufficient quantity of the degradants for detection and, if necessary, structural elucidation using techniques like LC-MS or NMR.[3]

A key principle in these studies is mass balance , where the loss in the parent compound's concentration should be approximately equal to the sum of the concentrations of all degradants formed.[3] This helps ensure your analytical method is capable of detecting all significant degradation products.

Q4: I'm observing a haze or precipitate forming in my solution over time, especially when exposed to light. Is this related to photostability?

A4: Yes, this is a strong possibility. Photodegradation can alter the chemical structure of this compound, leading to the formation of degradants with different physicochemical properties, including lower solubility in your chosen solvent system. The appearance of a precipitate is a critical stability failure that must be addressed.

Section 3: Proactive Stabilization Strategies & Best Practices

Preventing degradation is always preferable to troubleshooting it. The following strategies can significantly enhance the photostability of your solutions.

Formulation Design

The choice of excipients and solution parameters can have a profound impact on stability.

  • pH and Buffer Selection: The stability of a drug can be highly pH-dependent. Perform a formulation screen to identify the pH of maximum stability. Be aware that some buffer components, like citrate, can promote photodegradation, especially in the presence of trace metal impurities like iron, by generating highly reactive hydroxyl radicals.[9][10]

  • Exclusion of Oxygen: Many photodegradation pathways are oxidative. Removing dissolved oxygen from the solution and replacing the container's headspace with an inert gas (e.g., nitrogen, argon) can be a highly effective stabilization technique.[10]

  • Addition of Stabilizing Excipients:

    • Antioxidants: These compounds act as sacrificial agents, scavenging free radicals that propagate degradation reactions.

    • Chelating Agents: Trace metal ions (especially iron) are often present as impurities from raw materials or leached from container systems.[9][10] These ions can catalyze photo-oxidative degradation. Chelating agents like EDTA bind these ions, rendering them chemically inert.

Table 1: Common Stabilizing Excipients for Aqueous Solutions

Stabilizer TypeExampleTypical Concentration RangeMechanism of Action
Antioxidant Ascorbic Acid0.01% - 0.1%Free radical scavenger; preferentially oxidized.
Antioxidant Sodium Metabisulfite0.01% - 0.1%Oxygen scavenger and free radical chain inhibitor.
Chelating Agent Disodium Edetate (EDTA)0.01% - 0.05%Sequesters divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidative degradation.[9][10]
Process and Storage Controls
  • Light-Resistant Packaging: This is the most critical and effective control measure. Always store and handle solutions in amber glass vials or containers specifically designed to block UV and visible light transmission.[2][3]

  • Manufacturing Environment: During manufacturing and handling, use low-actinic (yellow) lighting to minimize exposure to high-energy UV and blue light.

  • Temperature Control: While the primary issue is light, heat can often accelerate secondary degradation reactions. Store solutions at the recommended temperature.

Section 4: Key Experimental Protocols

Protocol 1: ICH Q1B Confirmatory Photostability Study

This protocol outlines the standard method for formally assessing the photostability of a drug substance or product.[8]

Objective: To determine if light exposure leads to unacceptable changes in the drug product and to validate the need for light-protective packaging.[7]

Methodology:

  • Sample Preparation: Dispense the this compound solution into chemically inert, transparent containers.

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil. These will serve as your dark controls to isolate thermal degradation from photodegradation.[2]

  • Light Exposure: Place both sets of samples (exposed and dark control) in a calibrated photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[2][7][8]

  • Analysis: At the end of the exposure period, analyze all samples.

    • Visual: Note any changes in color or clarity.[8]

    • Chemical: Use a validated stability-indicating HPLC method to measure the assay of the parent compound and quantify any degradation products.

  • Evaluation: Compare the results from the light-exposed samples to the dark control samples. Significant changes in the exposed samples confirm photosensitivity.

Protocol 2: Screening of Stabilizing Excipients

Objective: To evaluate the effectiveness of different stabilizers (antioxidants, chelating agents) at preventing photodegradation.

Methodology:

  • Formulation Preparation: Prepare several batches of your solution:

    • Control: No stabilizer.

    • Test 1: With Antioxidant (e.g., 0.1% Sodium Metabisulfite).

    • Test 2: With Chelating Agent (e.g., 0.02% Disodium EDTA).

    • Test 3: With both Antioxidant and Chelating Agent.

  • Dark Controls: For each formulation, prepare a corresponding dark control sample wrapped in aluminum foil.

  • Exposure: Expose all samples (unwrapped and dark controls) to a controlled light source (a photostability chamber is ideal, but a consistent benchtop light source can be used for screening).

  • Time-Point Analysis: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze all aliquots by HPLC for the remaining percentage of the parent compound.

  • Data Plotting: Plot the % Remaining Parent Compound versus Time for each formulation. The formulation showing the slowest rate of degradation is the most effective at photostabilization.

Section 5: Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and addressing photostability issues.

TroubleshootingWorkflow start Observation: Solution Instability (e.g., color change, assay loss) is_light Is light exposure a possible cause? start->is_light dark_control ACTION: Perform Dark Control Study (Compare light vs. foil-wrapped) is_light->dark_control Yes analyze Analyze Assay & Impurities (HPLC) dark_control->analyze no_diff No significant difference between light & dark? analyze->no_diff photostable CONCLUSION: Degradation is likely not light-induced. Investigate other factors (thermal, oxidative, hydrolysis). no_diff->photostable Yes photolabile CONCLUSION: Photodegradation Confirmed no_diff->photolabile No implement Implement Stabilization Strategies photolabile->implement strategies 1. Use Amber Packaging 2. Add Stabilizers (Antioxidants, Chelators) 3. Inert Gas Purging 4. Optimize Formulation pH implement->strategies

Caption: A step-by-step workflow for troubleshooting potential photodegradation.

Diagram 2: Photodegradation Pathways

PhotodegradationPathways cluster_0 Direct Photodegradation cluster_1 Indirect (Sensitized) Photodegradation Molecule Drug Molecule (M) ExcitedState Excited State (M*) Molecule->ExcitedState Light1 Light (hν) Light1->Molecule Degradants1 Degradation Products ExcitedState->Degradants1 Sensitizer Sensitizer (S) (e.g., excipient, impurity) ExcitedS Excited Sensitizer (S*) Sensitizer->ExcitedS Light2 Light (hν) Light2->Sensitizer Molecule2 Drug Molecule (M) ExcitedS->Molecule2 Energy Transfer Degradants2 Degradation Products Molecule2->Degradants2

Caption: Simplified comparison of direct versus indirect photodegradation mechanisms.

Section 6: Frequently Asked Questions (FAQs)

  • What is a "stability-indicating" analytical method? A stability-indicating method is an analytical procedure, typically HPLC, that has been validated to accurately measure the concentration of the active drug substance without interference from any degradation products, impurities, or other excipients in the sample. It must be able to separate the parent peak from all degradant peaks.

  • In a forced degradation study, how much degradation is considered sufficient? The goal is not to achieve a specific limit but to generate enough degradation (typically 5-20%) to prove that your analytical method can effectively detect and separate the degradants from the parent compound.[11] It is a tool for method development and validation, not for setting product specifications.[7][11]

  • Can I use plastic containers instead of amber glass? While some plastics offer UV protection, amber glass is generally superior for broad-spectrum light protection.[12] If you must use plastic, you must rigorously test its protective capabilities as part of your formal photostability studies. Additionally, consider the potential for leaching of chemicals from the plastic into your solution or adsorption of the drug onto the plastic surface.[4]

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • PHARMACEUTICAL SCIENCES. A review on forced degradation and stability indicating studies. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Reed, R. A., et al. (2003). The role of excipients and package components in the photostability of liquid formulations. PubMed. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PharmaTutor. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Informa. Pharmaceutical Photostability and Stabilization Technology. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Bhalekar, M., et al. (2010). Improvement of Photostability in Formulation: A Review. ResearchGate. [Link]

  • Bhalekar, M., et al. (2010). Improvement of Photostability in Formulation: A Review. SciSpace. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • PharmaGuru. Photostability Testing: How Helpful In Drug Development. [Link]

  • Reed, R. A., et al. (2003). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. ResearchGate. [Link]

Sources

Correcting for background fluorescence in assays using Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays utilizing Sodium 8-ethoxyquinoline-5-sulfonate hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for correcting background fluorescence and optimizing your experimental outcomes.

Introduction to this compound in Fluorescence Assays

This compound, also known as Actinoquinol Sodium Salt, is a fluorescent probe primarily used for the detection of metal ions.[1][2] Its utility stems from its ability to chelate metal ions, leading to a change in its fluorescent properties.[1] This characteristic makes it a valuable tool in analytical chemistry, environmental monitoring, and biological research to quantify specific metal ions.[1] However, like many fluorescence-based assays, experiments using this compound can be susceptible to high background fluorescence, which can mask the true signal and lead to inaccurate results. This guide will walk you through the common causes of background fluorescence and provide detailed strategies for its mitigation.

Understanding the Sources of Background Fluorescence

Effectively troubleshooting high background requires a clear understanding of its origins. The primary contributors can be categorized as follows:

  • Autofluorescence: Endogenous fluorescence from biological samples (e.g., cells, tissues), media components (e.g., phenol red, riboflavin), or experimental plastics.[3][4]

  • Nonspecific Binding: The fluorescent probe binding to unintended targets within the sample.

  • Unbound Probe: Excess this compound in the assay well that has not been effectively washed away.

  • Instrumental Noise: Background signal generated by the detector and electronic components of the plate reader or microscope.

  • Compound Interference: In drug discovery screening, test compounds may possess inherent fluorescence (autofluorescence) or the ability to quench the fluorescence of the probe (quenching).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common questions and step-by-step guidance for resolving issues related to background fluorescence in your assays.

FAQ 1: What are the expected excitation and emission wavelengths for this compound?

Expert Recommendation: It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific assay conditions. Perform a matrix scan (excitation/emission scan) of the this compound in the presence of the target metal ion to identify the peak spectral properties.

FAQ 2: My background fluorescence is very high, even in my blank wells. What should I do?

High background in blank wells (containing all assay components except the analyte) points to issues with the reagents or the assay plate itself.

Troubleshooting Workflow:

start High Background in Blanks check_plate Check Microplate Type start->check_plate check_reagents Evaluate Reagents start->check_reagents instrument_settings Optimize Instrument Settings start->instrument_settings plate_solution Switch to black, clear-bottom plates with low autofluorescence. check_plate->plate_solution Using transparent or white plates? reagent_solution Prepare fresh, high-purity reagents. Consider phenol red-free media. check_reagents->reagent_solution Reagents old or impure? instrument_solution Adjust gain/exposure time. Use appropriate filters. instrument_settings->instrument_solution Settings optimized?

Caption: Troubleshooting high background in blank wells.

Detailed Steps:

  • Microplate Selection: For fluorescence assays, always use black-walled, clear-bottom microplates. The black walls minimize well-to-well crosstalk and reduce background fluorescence from scattered light.

  • Reagent Purity and Preparation:

    • Use high-purity water and reagents to prepare all buffers and solutions.

    • If using cell culture media, switch to a phenol red-free formulation, as phenol red is fluorescent.[4]

    • Prepare fresh solutions, as older reagents may degrade and become fluorescent.

  • Instrument Settings:

    • Optimize the gain or detector voltage on your plate reader. High gain settings can amplify background noise.

    • Ensure that your excitation and emission filters or monochromator settings are appropriate for the expected spectra of your probe-metal complex.

FAQ 3: The fluorescence signal in my sample wells is high, but the signal-to-background ratio is low. How can I improve this?

A low signal-to-background ratio, even with a strong signal, indicates that the background is increasing proportionally with the signal. This often points to issues with nonspecific binding or high levels of unbound probe.

Troubleshooting Workflow:

start Low Signal-to-Background Ratio optimize_probe Optimize Probe Concentration start->optimize_probe improve_washing Improve Washing Steps start->improve_washing blocking_step Introduce a Blocking Step start->blocking_step probe_solution Perform a concentration titration of the probe. Use the lowest concentration that gives a robust signal. optimize_probe->probe_solution washing_solution Increase the number and/or duration of wash steps. Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. improve_washing->washing_solution blocking_solution Use a blocking agent like BSA or casein to reduce nonspecific binding. blocking_step->blocking_solution

Caption: Improving a low signal-to-background ratio.

Detailed Protocols:

Protocol 1: Optimizing Probe Concentration

  • Prepare a series of dilutions of this compound in your assay buffer.

  • In a multi-well plate, set up your assay with a constant concentration of your analyte (or a positive control) and varying concentrations of the probe.

  • Include control wells with no analyte for each probe concentration.

  • Measure the fluorescence intensity.

  • Calculate the signal-to-background ratio for each concentration.

  • Select the lowest probe concentration that provides a robust and reproducible signal-to-background ratio.

Protocol 2: Enhancing Wash Steps

  • After incubating with the fluorescent probe, aspirate the solution from the wells.

  • Add a sufficient volume of wash buffer (e.g., PBS with 0.05% Tween-20) to each well to completely cover the sample.

  • Incubate for 3-5 minutes with gentle agitation.

  • Aspirate the wash buffer.

  • Repeat for a total of 3-5 washes.

FAQ 4: How can I correct for the remaining background fluorescence in my data analysis?

Even after optimization, some level of background fluorescence is often unavoidable. Proper background correction during data analysis is essential for accurate quantification.

Data Correction Strategies:

Correction MethodDescriptionWhen to Use
Blank Subtraction Subtract the average fluorescence intensity of the blank wells (no analyte) from the fluorescence intensity of all other wells.This is the most common and straightforward method for correcting for background from reagents and the assay plate.
Unlabeled Control Subtraction For cell-based assays, subtract the average fluorescence of an unlabeled cell control (cells treated with all reagents except the fluorescent probe).This corrects for cellular autofluorescence.[4]
Image-Based Correction In microscopy, an image of a cell-free area is acquired and this "background" image is subtracted from the images of the cells.Useful for correcting for uneven illumination and background from the coverslip and media.

Expert Recommendation: For the most accurate results, a multi-step background correction may be necessary. For example, in a cell-based assay, you might first subtract the average intensity of a cell-free blank from all wells, and then subtract the average intensity of an unlabeled cell control from your sample wells.

Advanced Background Correction Techniques

For particularly challenging assays, more advanced techniques may be required:

  • Spectral Unmixing: If you have multiple sources of fluorescence with distinct emission spectra (e.g., your probe and a specific source of autofluorescence), spectral unmixing algorithms can be used to computationally separate the different signals. This requires a plate reader or microscope capable of acquiring data at multiple emission wavelengths.

  • Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence, which is an intrinsic property of a fluorophore. Since the fluorescence lifetime of your probe is likely different from that of autofluorescent species, FLIM can be used to distinguish between the two, even if their emission spectra overlap.

Summary of Best Practices

Best PracticeRationale
Use Black Microplates Minimizes light scatter and well-to-well crosstalk.
Optimize Probe Concentration Reduces background from unbound probe and minimizes potential toxicity in cell-based assays.
Thorough Washing Removes unbound probe and reduces nonspecific binding.
Include Proper Controls Blanks, unlabeled controls, and positive/negative controls are essential for data interpretation and troubleshooting.
Perform Background Subtraction Corrects for residual background fluorescence during data analysis.
Confirm Spectral Properties Experimentally determine the optimal excitation and emission wavelengths for your specific assay conditions.

By systematically addressing the potential sources of background fluorescence and implementing these troubleshooting strategies and best practices, you can significantly improve the quality and reliability of your data when using this compound in your fluorescence assays.

References

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • Palmer, A. E., & Que, E. L. (2021). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. Accounts of Chemical Research, 54(17), 3369–3381.
  • Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry, 233(1), 41–48.
  • bioRxiv. (2023). Localizable fluorescent metal ion indicators with tunable colors. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(10), 2469.
  • Sobel, C., Cano, C., & Thiers, R. E. (1974). Compensation by Zinc Chelation for Fluorescent Background in Determining Coproporphyrin and Uroporphyrin in Urine. Clinical Chemistry, 20(11), 1397–1401.
  • Czarnik, A. W. (1992). Chelation-enhanced fluorescence detection of metal and nonmetal ions in aqueous solution. Accounts of Chemical Research, 25(10), 458–463.
  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350.
  • Blake, D. A., Chakrabarti, P., Khosraviani, M., Hatcher, F. M., Westhoff, C. M., Goebel-Morales, M., & Bridges, C. R. (1996). Fluorescence polarization immunoassays for metal ions. Journal of Immunological Methods, 193(1), 1–13.
  • Lippard, S. J., & Nolan, E. M. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4503–4565.
  • Gene Target Solutions. (2020). Background Reducers for Improved Fluorescent Stains. Retrieved from [Link]

  • Zhang, X., Xiao, Y., & Qian, X. (2014). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Molecules, 19(6), 7247–7283.
  • MBF Bioscience. (n.d.). Background correction. Retrieved from [Link]

  • Inamdar, S. R., & Math, N. N. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45(6), 515-521.
  • Kay, A. R. (2006). Detecting and minimizing zinc contamination in physiological solutions. BMC Neuroscience, 7, 46.
  • Dasgupta, P. K., & Hwang, H. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 57(6), 1009–1012.
  • El-Sonbati, A. Z., & El-Bindary, A. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Basic and Applied Sciences, 2(1), 1-18.
  • Balamurugan, A., & Stalin, T. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega, 7(38), 34193–34202.
  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]

  • BenchChem. (2023). A Technical Guide to Correcting Background Fluorescence in Cellular NADPH Measurements.
  • D'Este, E., & Gratton, E. (2021). Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number. International Journal of Molecular Sciences, 22(16), 8875.
  • Kantelhardt, S. R., Leppert, J., & Giese, A. (2014). Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo. Journal of Photochemistry and Photobiology B: Biology, 140, 259–265.
  • Septiadi, D., & Latour, R. A. (2002). A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(6), 1163–1170.
  • Al-Sibai, O., & Roisman, I. V. (2019). Film Thickness and Glycerol Concentration Mapping of Falling Films Based on Fluorescence and Near-Infrared Technique. Experiments in Fluids, 60(10), 158.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608, Sodium Fluorescein. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Sodium 8-ethoxyquinoline-5-sulfonate hydrate (CAS No. 7246-07-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity material. Here, you will find troubleshooting guides for common experimental issues, frequently asked questions, and detailed purification protocols grounded in scientific principles.

Introduction

This compound is a versatile compound utilized in various scientific fields, including as a fluorescent probe for metal ion detection and in pharmaceutical formulations.[1] The purity of this reagent is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive approach to its purification, focusing on the most common and effective techniques.

Core Principles of Purification

The primary method for purifying crude this compound is recrystallization . This technique leverages differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the compound and impurities at an elevated temperature and allow the desired compound to crystallize upon cooling, leaving the impurities in the solution (mother liquor).

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of crystallizing. The melting point of the compound (or its impure form) is lower than the boiling point of the solvent. The solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.1. Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and add a small amount of additional solvent to reduce the saturation level. Allow for slower cooling. 2. Lower the Crystallization Temperature: If using a mixed solvent system, you can add more of the "good" solvent (in which the compound is more soluble) to lower the saturation point. 3. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to induce nucleation.
No crystals form upon cooling. The solution is not sufficiently supersaturated. The presence of soluble impurities may be inhibiting crystal nucleation.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. 2. Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. 3. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
The final product is still colored (yellowish tint). The crude material contains colored, likely organic, impurities that co-crystallize with the product.1. Activated Carbon Treatment: Before crystallization, dissolve the crude product in the hot solvent and add a small amount of activated carbon (typically 1-2% w/w). Boil the solution for a few minutes, then hot-filter the solution to remove the carbon and any adsorbed impurities. Proceed with crystallization as usual. 2. Alternative Purification: If color persists, consider column chromatography. While less common for this compound, reverse-phase chromatography could be effective in removing colored impurities.
Low recovery of the purified product. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crude material had a lower than expected purity. Premature crystallization during hot filtration.1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Recover from Mother Liquor: The mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. Note that this second crop may be less pure. 3. Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthesis process, which is typically the electrophilic sulfonation of 8-ethoxyquinoline.[2] Potential impurities include:

  • Unreacted 8-ethoxyquinoline: The starting material for the synthesis.

  • 8-ethoxyquinoline-8-sulfonic acid: An isomeric byproduct of the sulfonation reaction.

  • Di-sulfonated products: Where two sulfonic acid groups have been added to the quinoline ring.

  • Inorganic salts: From the workup and neutralization steps.

  • Colored byproducts: Often tar-like substances formed under harsh reaction conditions.

Q2: What is the best solvent system for the recrystallization of this compound?

A2: Based on its chemical structure (an aromatic sulfonate salt), the compound is highly polar and soluble in water.[1] A water or a mixed ethanol/water system is generally recommended. For a mixed solvent system, the compound is dissolved in a minimal amount of hot water, and then ethanol (the "anti-solvent") is added until the solution becomes slightly turbid. The solution is then reheated to clarify and allowed to cool slowly.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[1][3] A certificate of analysis for a commercial sample suggests a purity of >98.0% (HPLC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any organic impurities.

Q4: My purified product is a hydrate. How does this affect its use?

A4: The presence of water of hydration is common for this compound and is often indicated by "hydrate" or "xH2O" in the chemical formula.[1][4] For most applications, the hydrate form is acceptable. However, if an anhydrous sample is required, the water content can be determined by methods like Karl Fischer titration, and the molecular weight adjusted accordingly for calculations. Note that some suppliers consider the moisture in the product as an impurity and have removed the term "hydrate" from the product name.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent volumes and temperatures may need to be adjusted based on the initial purity of your crude material.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (95% or absolute)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • For every 1 gram of crude material, start by adding 3-5 mL of deionized water.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained. Avoid using a large excess of water.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the crude product's weight).

    • Return the flask to the heat and gently boil for 5-10 minutes.

  • Hot Filtration:

    • Pre-heat a second Erlenmeyer flask and a funnel (preferably stemless) with filter paper by placing them on the hot plate or in an oven.

    • Quickly filter the hot solution into the pre-heated flask to remove any insoluble impurities (and activated carbon if used). This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed filter paper.

    • Wash the crystals with a small amount of ice-cold deionized water or a cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of the Purification Workflow

Purification_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Hot Water crude->dissolve add_carbon Add Activated Carbon dissolve->add_carbon boil Boil Briefly add_carbon->boil hot_filter Hot Filtration boil->hot_filter impurities Insoluble Impurities hot_filter->impurities Remove cool_slowly Slow Cooling hot_filter->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vacuum_filter->mother_liquor Separate dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound.

Logical Troubleshooting Flow

Troubleshooting_Flow start Start Purification oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes colored_product Product Still Colored? low_yield->colored_product No check_solvent_vol Optimize Solvent Volume low_yield->check_solvent_vol Yes carbon_treatment Use Activated Carbon colored_product->carbon_treatment Yes end Pure Product colored_product->end No slow_cool Cool Slower reheat_add_solvent->slow_cool slow_cool->no_crystals concentrate Reduce Solvent Volume induce_nucleation->concentrate concentrate->low_yield recover_mother_liquor Recover from Mother Liquor check_solvent_vol->recover_mother_liquor recover_mother_liquor->colored_product chromatography Consider Chromatography carbon_treatment->chromatography chromatography->end

Caption: A logical flow diagram for troubleshooting common purification issues.

References

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • Laboratory Discounter. (n.d.). This compound >98.0%(HPLC) 25g. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. [Link]

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • ACS Omega. (2021). Insight into the Effect of Sulfonation Techniques on the Adsorption Properties of −SO3H Surface-Functionalized Coal as Adsorbent for Malachite Green Dye: Steric and Energetic Investigation. [Link]

  • NIH. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Biotage. (2023). How can I remove color from my reaction product?. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinoline-Based Fluorescent Probes for Metal Ion Detection: 8-Hydroxyquinoline-5-sulfonic acid vs. Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of metal ions is a critical analytical challenge. Quinoline-based fluorescent probes have emerged as powerful tools in this domain, offering high sensitivity and real-time detection capabilities. This guide provides an in-depth comparison of two prominent quinoline derivatives: 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and its ethoxy analog, Sodium 8-ethoxyquinoline-5-sulfonate hydrate. By examining their mechanisms of action, performance with various metal ions, and practical experimental considerations, this document aims to equip you with the knowledge to select the optimal probe for your research needs.

At a Glance: Key Differences and Structural Comparison

The primary structural difference between 8-HQS and this compound lies in the substitution at the 8-position of the quinoline ring. 8-HQS possesses a hydroxyl group (-OH), while its counterpart has an ethoxy group (-OCH₂CH₃). This seemingly minor alteration has significant implications for their interaction with metal ions and their resulting fluorescence properties. The sulfonic acid group at the 5-position in both molecules enhances their water solubility, a crucial feature for applications in biological and environmental samples.

Feature8-Hydroxyquinoline-5-sulfonic acid (8-HQS)This compound
CAS Number 84-88-8[1]7246-07-3[2]
Molecular Formula C₉H₇NO₄S[1]C₁₁H₁₀NNaO₄S·xH₂O[2]
Key Functional Group 8-hydroxyl (-OH)8-ethoxy (-OCH₂CH₃)
Primary Detection Mechanism Chelation-Enhanced Fluorescence (CHEF)Primarily Chelation-Enhanced Fluorescence (CHEF)
Metal Ion Interaction Forms highly fluorescent chelates with a wide range of metal ions. Extensive data available.Acts as a fluorescent probe and chelating agent for metal ions. Specific quantitative data is less prevalent in the literature.[2]

The Science Behind the Signal: Mechanisms of Fluorescence in Metal Detection

The utility of these quinoline derivatives as metal ion sensors is rooted in their ability to undergo significant changes in fluorescence upon chelation with a metal ion. Two primary mechanisms govern this phenomenon: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): In its free form, the 8-HQS molecule exhibits weak fluorescence. This is often due to non-radiative decay processes, such as intramolecular vibrations and rotations, that dissipate the energy of the excited state. Upon binding to a metal ion, a rigid five-membered chelate ring is formed between the metal ion and the nitrogen and oxygen atoms of the quinoline. This rigid structure restricts these non-radiative decay pathways, leading to a significant increase in fluorescence intensity.[3][4]

Photoinduced Electron Transfer (PET): In some sensor designs, a fluorophore is linked to a metal ion receptor. In the absence of the target metal ion, the fluorescence of the fluorophore can be quenched by an electron transfer from the receptor. When the metal ion binds to the receptor, this electron transfer process is inhibited, resulting in a "turn-on" fluorescence signal.

For both 8-HQS and its ethoxy derivative, CHEF is the predominant mechanism responsible for the observed fluorescence enhancement upon metal chelation.

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Performance Deep Dive: 8-Hydroxyquinoline-5-sulfonic acid (8-HQS)

The performance of 8-HQS as a fluorescent probe for metal ions has been extensively studied, with one notable study examining its interaction with 78 different metal species. This wealth of data allows for a detailed understanding of its selectivity and sensitivity.[5]

Key Performance Characteristics of 8-HQS:

  • Broad Metal Ion Detection: 8-HQS forms fluorescent chelates with at least 42 different metal ions, many of which exhibit intense fluorescence.[5]

  • pH Dependence: The optimal pH for the formation of fluorescent metal-HQS complexes typically lies between 5 and 8.[5]

  • High Sensitivity: Sub-picomole detection limits are achievable for certain metal ions, including Cadmium (Cd), Magnesium (Mg), and Zinc (Zn).[5]

  • Fluorescence Quenching: Some metal ions, most notably Iron (Fe(III)), act as effective quenchers of the fluorescence of other metal-HQS chelates.[5]

  • Solvent Effects: Fluorescence can be enhanced in the presence of surfactants or in water-dimethylformamide solvent mixtures.[5]

Experimental Data Summary for 8-HQS with Selected Metal Ions

Metal IonFluorescent ResponseOptimal pHNotes
Cd(II) Strong Fluorescence~9Forms one of the most intensely fluorescent complexes in aqueous solution.[5]
Zn(II) Strong Fluorescence~8Forms a strongly fluorescent chelate.[5]
Mg(II) Moderate Fluorescence~10Achievable sub-picomole detection limits.[5]
Al(III) Moderate Fluorescence~5Widely used for aluminum detection.[6]
Ga(III) Moderate Fluorescence~5Forms fluorescent complexes.[4]
In(III) Weaker Fluorescence~5Less pronounced fluorescence enhancement compared to Al(III) and Ga(III).[4]
Fe(III) Fluorescence QuenchingN/AEfficiently quenches the fluorescence of other metal-HQS complexes.[5]
Hg(II) Non-fluorescentN/AForms non-fluorescent chelates.[5]

A Look at this compound

While specific, comprehensive quantitative data for the interaction of this compound with a wide array of metal ions is less prevalent in the scientific literature, its utility as a fluorescent probe for metal ion detection is well-established.[2] The replacement of the hydroxyl group with an ethoxy group alters the electronic properties of the quinoline ring and its chelation behavior.

General Characteristics and Inferred Performance:

  • Chelating Agent: Like 8-HQS, the ethoxy derivative acts as a chelating agent, facilitating the detection and quantification of metal ions.[2]

  • Fluorescent Probe: It serves as a fluorescent probe, with its unique structure allowing for selective binding to specific ions.[2]

  • Water Solubility: The sodium sulfonate salt form ensures good water solubility, making it suitable for biological and environmental applications.[2]

  • Expected Mechanism: The primary mechanism of action is expected to be Chelation-Enhanced Fluorescence (CHEF), similar to 8-HQS. The formation of a rigid complex upon metal binding should restrict non-radiative decay and enhance fluorescence.

The lack of a proton from a hydroxyl group in the 8-position means that the fluorescence of the ethoxy derivative is less likely to be affected by excited-state intramolecular proton transfer (ESIPT), a process that can influence the fluorescence of 8-HQS.[3] This could potentially lead to different selectivity and sensitivity profiles compared to 8-HQS.

Experimental Protocols: A Guide to Practical Application

The following protocols provide a starting point for utilizing these fluorescent probes in your research. It is crucial to optimize these conditions for your specific application and instrumentation.

General Workflow for Metal Ion Detection

Metal_Detection_Workflow A 1. Reagent Preparation - Prepare stock solutions of the fluorescent probe. - Prepare standard solutions of target metal ions. C 3. Reaction Mixture - Mix the fluorescent probe with the sample (or standard) in a suitable buffer. A->C B 2. Sample Preparation - Prepare unknown samples, ensuring appropriate dilution and pH adjustment. B->C D 4. Incubation - Allow the mixture to incubate for a specified time to ensure complete complexation. C->D E 5. Fluorescence Measurement - Excite the sample at the optimal wavelength. - Record the emission spectrum and intensity at the peak wavelength. D->E F 6. Data Analysis - Construct a calibration curve from the standards. - Determine the concentration of the metal ion in the unknown sample. E->F

Caption: General experimental workflow for metal ion detection using fluorescent probes.

Detailed Protocol for Metal Ion Detection using 8-HQS

This protocol is based on established methods for the fluorometric determination of metal ions using 8-HQS.

1. Reagent Preparation:

  • 8-HQS Stock Solution (1 mM): Dissolve an appropriate amount of 8-hydroxyquinoline-5-sulfonic acid in deionized water. Adjust the pH to approximately 9 with dilute KOH or HCl to ensure complete dissolution.[5]
  • Metal Ion Standard Solutions (e.g., 5 mM): Prepare stock solutions of the metal salts of interest in deionized water or a suitable dilute acid to prevent hydrolysis.
  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to investigate the optimal pH for fluorescence.

2. Determination of Optimal Conditions:

  • pH Optimization: In a series of cuvettes, mix the 8-HQS solution with a fixed concentration of the target metal ion in different pH buffers. Measure the fluorescence intensity to determine the optimal pH for complex formation and fluorescence.[5]
  • Wavelength Optimization: At the optimal pH, scan the excitation and emission spectra of the metal-HQS complex to determine the wavelengths of maximum excitation and emission.

3. Quantitative Analysis:

  • Prepare a series of calibration standards by adding varying concentrations of the metal ion standard solution to a fixed concentration of the 8-HQS solution at the optimal pH.
  • Prepare a blank solution containing only the 8-HQS solution in the buffer.
  • Incubate all solutions for a short period (e.g., 15-30 minutes) at room temperature to ensure complete complexation.
  • Measure the fluorescence intensity of the blank and each standard at the predetermined optimal excitation and emission wavelengths.
  • Construct a calibration curve by plotting the fluorescence intensity (minus the blank) versus the metal ion concentration.
  • Measure the fluorescence of the unknown sample prepared in the same manner and determine its concentration from the calibration curve.
General Protocol for Metal Ion Detection using this compound

As detailed quantitative studies are less common, this protocol provides a general framework for initial investigations.

1. Reagent Preparation:

  • Probe Stock Solution (e.g., 1 mM): Dissolve this compound in deionized water.
  • Metal Ion Standard Solutions (e.g., 5 mM): Prepare as described for the 8-HQS protocol.
  • Buffer Solutions: Prepare a range of buffers to test for optimal reaction conditions.

2. Screening for Metal Ion Response:

  • In a multi-well plate or a series of cuvettes, mix the probe solution with a panel of different metal ions at a fixed concentration and pH.
  • Measure the fluorescence intensity of each mixture to identify which metal ions cause a significant change (enhancement or quenching) in fluorescence.

3. Optimization and Quantification (for responsive metal ions):

  • Follow the optimization steps outlined in the 8-HQS protocol to determine the optimal pH and excitation/emission wavelengths for the metal-probe complex.
  • Proceed with the quantitative analysis as described for 8-HQS to determine the sensitivity and linear range of detection for the target metal ion.

Concluding Remarks and Future Perspectives

Both 8-hydroxyquinoline-5-sulfonic acid and this compound are valuable tools for the fluorescent detection of metal ions. The choice between them will depend on the specific requirements of the application.

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is an exceptionally well-characterized probe. The extensive body of literature provides a solid foundation for its application, with known responses to a vast number of metal ions. This makes it an excellent choice for broad-spectrum metal ion screening and for applications where a well-understood and validated method is required.

This compound , while less extensively documented in terms of its quantitative response to a wide range of metals, offers an intriguing alternative. The modification of the 8-position functional group may impart unique selectivity and sensitivity profiles that could be advantageous for the detection of specific metal ions, particularly in complex matrices where the response of 8-HQS may be subject to interference. Further research into the quantitative fluorometric analysis of a broad panel of metal ions with this probe would be a valuable contribution to the field.

For researchers embarking on a new metal ion detection project, a preliminary screening with both probes against the target ion and potential interferents would be a prudent approach to identify the most suitable sensor for their specific analytical challenge.

References

  • Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(5), 629–636. [Link]

  • do Céu Costa, M., Lage, S., Cabanelas, I., Tiritan, M. E., & Pinto, M. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions, 50(46), 17163–17175. [Link]

  • Wang, D., Li, S.-J., Cao, W., Wang, Z., & Ma, Y. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17921–17929. [Link]

  • NIST. 8-Hydroxyquinoline-5-sulfonic acid. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • IUPAC. (2007). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Link]

  • Gusev, A. N. (2018). Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. Journal of Analytical & Pharmaceutical Research, 7(5), 517-520. [Link]

  • MDPI. (2019). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Tools and tactics for the study of metalloneurochemistry.
  • Valeur, B., & Berberan-Santos, M. N. (2012).

Sources

A Comparative Guide to Fluorescent Probes for Aluminum Detection: 8-Hydroxyquinoline-5-sulfonic Acid vs. Morin and Lumogallion

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of aluminum (Al³⁺) is a significant analytical challenge. Aluminum's role in biological systems and its potential toxicity necessitate robust detection methods. Among the various techniques available, fluorescence spectroscopy offers a compelling combination of high sensitivity, operational simplicity, and the potential for spatial resolution in biological imaging[1][2]. This guide provides an in-depth comparison of key fluorescent probes for aluminum, with a focus on the widely used 8-hydroxyquinoline-5-sulfonic acid and its performance benchmarked against two other classic probes: Morin and Lumogallion.

A Note on Nomenclature: The initial topic specified "Sodium 8-ethoxyquinoline-5-sulfonate hydrate." This appears to be a less common derivative. This guide will focus on the extensively studied and closely related compound, 8-hydroxyquinoline-5-sulfonic acid (8-HQS) , a venerable and highly effective fluorescent sensor for aluminum ions[3][4][5]. The principles and performance data discussed for 8-HQS are foundational to understanding the broader class of 8-hydroxyquinoline-based sensors.

The Principle: Chelation-Enhanced Fluorescence (CHEF)

The utility of these organic molecules as fluorescent probes lies in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In their free, unbound state, these probes are typically weakly fluorescent. This is often due to internal processes like photoinduced electron transfer (PET) or vibrational and rotational motions that quench the excited state, causing non-radiative energy loss.

Upon chelation with a target metal ion like Al³⁺, the ligand's molecular structure becomes more rigid and planar. This conformational rigidity restricts non-radiative decay pathways. Furthermore, the binding of the metal ion alters the electronic properties of the molecule, often inhibiting the PET quenching process. The result is a significant "turn-on" of fluorescence, where the energy from absorbed light is efficiently released as emitted light, leading to a strong fluorescent signal[3][6].

CHEF_Mechanism cluster_0 Unbound Probe State cluster_1 Bound Probe State FreeProbe Free Probe (e.g., 8-HQS) Quenching Non-Radiative Decay (PET, Rotation, Vibration) FreeProbe->Quenching Energy Loss Complex Probe-Al³⁺ Complex (Rigid Structure) FreeProbe->Complex Binding Excitation1 Light Excitation (hν) Excitation1->FreeProbe WeakFluorescence Weak / No Fluorescence Quenching->WeakFluorescence Inhibition Quenching Inhibited Complex->Inhibition Chelation Excitation2 Light Excitation (hν) Excitation2->Complex StrongFluorescence Strong Fluorescence Inhibition->StrongFluorescence Radiative Decay Al_ion Al³⁺

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Al³⁺ detection.

Performance Comparison of Key Fluorescent Probes

The selection of an appropriate probe depends critically on the experimental context, including the sample matrix, required sensitivity, and potential interfering ions. Below is a comparative summary of 8-HQS, Morin, and Lumogallion.

Parameter8-Hydroxyquinoline-5-sulfonic acid (8-HQS)MorinLumogallion
Excitation Max (λex) ~370-380 nm~420 nm[7]~490-500 nm[8][9]
Emission Max (λem) ~500-510 nm~515 nm[7]~580-590 nm[8][9]
Optimal pH Range 5 - 8[4]Acidic (typically pH 4-5)[10]Acidic (typically pH 5.2)[8]
Limit of Detection (LOD) Nanomolar (nM) range, can reach ~15 nM[11]As low as 2 nM[7]As low as ~0.7-2 nM[9][12]
Selectivity Good; forms fluorescent complexes with other ions (e.g., Mg²⁺, Zn²⁺, Cd²⁺)[4]. Masking agents often required.Good at low pH; specific for Al³⁺[7].High affinity for Al³⁺; also binds Ga³⁺[8][9].
Key Advantages High water solubility due to sulfonate group[4], stable complex, versatile pH range.High sensitivity, widely used for plant and biological samples[7][13][14].Highly sensitive, large Stokes shift, suitable for biological imaging[9][15].
Key Limitations Potential interference from other metal ions requires careful experimental design[4].Lower water solubility, fluorescence is pH-dependent.Requires specific acidic buffer conditions[8].
In-Depth Analysis

8-Hydroxyquinoline-5-sulfonic acid (8-HQS): The Versatile Workhorse 8-HQS is a derivative of 8-hydroxyquinoline (oxine), a classic chelating agent[3][6]. The addition of the sulfonic acid group at the 5-position dramatically increases its water solubility without significantly altering its excellent chelating properties[4][16]. This makes it exceptionally useful for analyses in purely aqueous media. While it forms highly fluorescent complexes with Al³⁺, it also chelates other divalent and trivalent cations like Mg²⁺, Zn²⁺, and Ga³⁺, which can also be fluorescent[4]. Therefore, achieving selectivity for aluminum often necessitates the use of masking agents (e.g., o-phenanthroline to mask iron) or careful control of pH to exploit differences in complex stability[17]. Its broad effective pH range (5-8) offers flexibility for various sample types[4].

Morin: The High-Sensitivity Standard Morin, a natural flavonoid, is renowned for its high sensitivity and specificity for aluminum, particularly in acidic conditions[7][10]. It forms a highly fluorescent complex with Al³⁺ and has been extensively used for the localization of aluminum in plant tissues and other biological samples[7][13][14][18]. Its primary operational constraint is its relatively narrow optimal pH range and lower solubility in purely aqueous solutions compared to 8-HQS. However, for applications where high sensitivity in an acidic matrix is paramount, Morin remains a top choice[13].

Lumogallion: The Specialist for Imaging Lumogallion stands out for its high affinity and sensitivity for Al³⁺, with reported detection limits in the low nanomolar range[9][12]. A key advantage of Lumogallion is its large Stokes shift (the difference between excitation and emission maxima), which is beneficial for minimizing background noise in fluorescence microscopy. It has been successfully employed to visualize aluminum in brain tissue and track aluminum-containing adjuvants in living cells[9][15][19]. Its primary selectivity challenge comes from Gallium (Ga³⁺), which it also binds, though this is not a common interferent in most biological or environmental samples[8].

Experimental Protocol: Fluorometric Determination of Al³⁺ using 8-HQS

This protocol provides a robust, self-validating framework for the quantitative determination of aluminum in an aqueous sample.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Incubation cluster_measurement 3. Spectrofluorometry cluster_analysis 4. Data Analysis prep_buffer Prepare Acetate Buffer (pH 5.5) prep_hqs Prepare 8-HQS Stock Solution (e.g., 1 mM) prep_al Prepare Al³⁺ Standard Solutions (0-10 µM) prep_sample Prepare Unknown Sample (Dilute if necessary) mix_tubes Pipette Buffer, 8-HQS, and Al³⁺ Standard/Sample into separate tubes prep_sample->mix_tubes incubate Incubate at Room Temp (e.g., 15 min) in the dark mix_tubes->incubate set_params Set Spectrofluorometer: λex = 375 nm, λem = 505 nm incubate->set_params measure_blank Measure Blank (No Al³⁺) set_params->measure_blank measure_standards Measure Standards measure_blank->measure_standards measure_sample Measure Unknown Sample measure_standards->measure_sample plot_curve Plot Calibration Curve (Fluorescence vs. [Al³⁺]) measure_sample->plot_curve calculate Calculate Concentration of Unknown Sample plot_curve->calculate

Caption: Workflow for quantitative Al³⁺ analysis using 8-HQS.

Step-by-Step Methodology
  • Reagent Preparation (Self-Validation Pillar):

    • Buffer Solution: Prepare a 0.1 M acetate buffer solution and adjust the pH to 5.5. The stability of the buffer's pH is crucial for reproducible complex formation. Verify the final pH with a calibrated pH meter.

    • 8-HQS Stock Solution: Prepare a 1 mM stock solution of 8-hydroxyquinoline-5-sulfonic acid in deionized water. Store in an amber bottle to protect from light.

    • Aluminum Standard Solutions: Prepare a series of aluminum standard solutions (e.g., 0, 1, 2, 5, 10 µM) by serially diluting a certified 1000 ppm Al³⁺ stock solution in deionized water. The accuracy of these standards directly dictates the accuracy of the final measurement.

    • Sample Preparation: Dilute the unknown sample with deionized water to ensure its concentration falls within the linear range of the calibration curve.

  • Complex Formation Reaction:

    • For each standard and the unknown sample, pipette 2.0 mL of the solution into a labeled cuvette or test tube.

    • Add 0.5 mL of the 0.1 M acetate buffer.

    • Add 0.5 mL of the 1 mM 8-HQS solution.

    • The "0 µM" standard serves as the reagent blank, which is essential for correcting background fluorescence.

    • Mix thoroughly and allow the solutions to incubate for 15 minutes at room temperature, protected from light, to ensure complete complexation.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to ~375 nm and the emission wavelength to ~505 nm. Optimize these values by scanning the emission spectrum of the highest concentration standard.

    • Use the reagent blank to zero the instrument.

    • Measure the fluorescence intensity of each standard and the unknown sample. Perform at least three replicate measurements for each to ensure precision.

  • Data Analysis and Quantification:

    • Subtract the fluorescence intensity of the reagent blank from all standard and sample readings.

    • Plot a calibration curve of the corrected fluorescence intensity versus the aluminum concentration for the standards.

    • Perform a linear regression on the data. A high coefficient of determination (R² > 0.99) validates the linearity of the response.

    • Use the equation of the line to calculate the aluminum concentration in the unknown sample based on its measured fluorescence intensity.

Conclusion: Selecting the Optimal Probe

The choice between 8-HQS, Morin, and Lumogallion is not a matter of which probe is definitively "better," but which is best suited for the specific application.

  • Choose 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) for its excellent water solubility and operational flexibility across a moderate pH range, especially for quantitative analysis in aqueous samples where potential interferences can be managed with masking agents.

  • Choose Morin when maximum sensitivity is the primary requirement in acidic biological or environmental samples, and its lower solubility is not a limiting factor.

  • Choose Lumogallion for fluorescence microscopy and cellular imaging applications, where its high sensitivity and large Stokes shift provide a clear advantage for visualizing aluminum distribution.

By understanding the underlying chemical principles and carefully considering the performance characteristics of each probe, researchers can confidently select and implement the most effective fluorescent tool for their aluminum detection needs.

References

  • Mirza, A., et al. (2016). The Identification of Aluminum in Human Brain Tissue Using Lumogallion and Fluorescence Microscopy. Journal of Alzheimer's Disease, 54(4), 1333-1338. Retrieved from [Link][9][19]

  • Yokel, R. A. (2003). Morin applied in speciation of aluminium in natural waters and biological samples by reversed-phase high-performance liquid chromatography with fluorescence detection. Analytical and Bioanalytical Chemistry, 376(4), 542-548. Retrieved from [Link][13]

  • Mile, I., et al. (2015). Al adjuvants can be tracked in viable cells by lumogallion staining. Journal of Immunological Methods, 422, 87-94. Retrieved from [Link][15]

  • Saari, L. A., & Seitz, W. R. (1983). Immobilized morin as fluorescence sensor for determination of aluminum(III). Analytical Chemistry, 55(4), 667-670. Retrieved from [Link][10]

  • Ren, J., et al. (2000). Improved fluorimetric determination of dissolved aluminium by micelle-enhanced lumogallion complex in natural waters. Analytica Chimica Acta, 416(2), 187-195. Retrieved from [Link][12]

  • Eticha, D., et al. (2005). Localization of aluminium in the maize root apex: can morin detect cell wall-bound aluminium? Journal of Experimental Botany, 56(415), 1351-1357. Retrieved from [Link][7]

  • Eggert, D. A. (1970). The use of morin for fluorescent localization of aluminum in plant tissues. Stain Technology, 45(6), 301-303. Retrieved from [Link][18]

  • Omics Online. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link][3]

  • Zhang, Y., et al. (2018). Silver nanoparticles capped with 8-hydroxyquinoline-5-sulfonate for the determination of trace aluminum in water samples and for intracellular fluorescence imaging. Microchimica Acta, 185(3), 177. Retrieved from [Link][11]

  • Palomar, J., et al. (1995). Determination of Aluminium with 8-Hydroxyquinoline-5-Sulfonic Acid in Presence of A Cationic Surfactant by First and Second Derivative Synchronous Fluorimetry. Química Analítica, 14(2), 74-79. Retrieved from [Link][17]

  • Soroka, K., et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(4), 629-636. Retrieved from [Link][4][20]

  • Li, Y., et al. (2017). A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging. Molecules, 22(11), 1893. Retrieved from [Link][21]

  • Jin, X., et al. (2022). A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. Molecules, 27(19), 6539. Retrieved from [Link][2]

  • PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Retrieved from [Link][5]

  • Chand, S., et al. (2001). Improvement in the environmental stability of tris(8- hydroxyquinoline) aluminum by substitution of sulphonic acid in 8 - HKU Scholars Hub. Proceedings of the SPIE, 4464. Retrieved from [Link][16]

  • Kwon, O. H., & Kwak, S. K. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 18(3), 1935-1941. Retrieved from [Link][6]

Sources

A Guide to Method Cross-Validation: Correlating UV-Vis Spectrophotometry and ICP-MS for the Assay of Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the assay of Sodium 8-ethoxyquinoline-5-sulfonate hydrate, a versatile quinoline derivative used in various research and development applications, including as a fluorescent probe for metal ion detection.[1][2] We will compare a traditional, molecule-based assay—UV-Vis Spectrophotometry—with a specific, element-based technique—Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The objective of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable, reliable results.[3] This is critical in pharmaceutical development and quality control to ensure method robustness and data integrity across different laboratories or when transferring methods. Our approach is grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6]

The Principle of Orthogonal Methods

At the core of this guide is the use of orthogonal analytical methods. An assay based on UV-Vis spectrophotometry quantifies the compound by measuring the absorbance of the entire 8-ethoxyquinoline-5-sulfonate chromophore. In contrast, ICP-MS provides an orthogonal approach by atomizing the compound and specifically quantifying the sodium content. By demonstrating equivalency between these two fundamentally different measurement principles, we build a higher degree of confidence in the analytical results.

Method 1: UV-Vis Spectrophotometric Assay

UV-Vis spectrophotometry is a widely used technique for quantifying compounds containing chromophores. Quinoline-based compounds, such as our analyte, exhibit strong absorption in the UV region, making this a suitable method for an assay.[7][8][9]

Causality in Protocol Design

The choice of solvent is critical to ensure the analyte is fully solubilized and stable; high-purity water is selected due to the salt nature of the compound. The analytical wavelength (λmax) is chosen at the point of maximum absorbance to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength accuracy. The calibration curve is constructed using a series of standards of known concentration to establish a linear relationship between absorbance and concentration, in accordance with Beer-Lambert Law. This relationship is the basis for quantifying the analyte in the test sample.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent/Diluent Preparation: Use high-purity (e.g., 18.2 MΩ·cm) deionized water.

  • Standard Stock Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution to cover a range of 80% to 120% of the expected sample concentration.

  • Sample Preparation: Accurately weigh a sample of this compound equivalent to the 100% calibration standard and prepare it in the same manner.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the blank (diluent), each calibration standard, and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.[10]

    • Calculate the concentration of the sample using the regression equation.

    • Determine the assay value (% w/w) based on the prepared sample weight and the measured concentration.

Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Assay for Sodium

ICP-MS is a powerful elemental analysis technique capable of detecting metals and non-metals at very low concentrations.[11] For this application, we leverage its high specificity and sensitivity to quantify the sodium content of the compound, which can then be stoichiometrically correlated to the concentration of the entire molecule. This method acts as an excellent orthogonal confirmation of the UV-Vis assay.

Causality in Protocol Design

The primary challenge in analyzing an organic pharmaceutical salt with ICP-MS is the sample matrix. The organic component must be removed to prevent interference with the plasma and carbon buildup on the instrument cones.[12][13] Microwave-assisted acid digestion is the chosen method because it is a rapid, closed-vessel technique that uses strong acids and high temperatures to efficiently and completely destroy the organic matrix, minimizing the risk of analyte loss or external contamination.[12][14] Nitric acid is used as the primary oxidant. The final solution is diluted significantly to bring the sodium concentration into the linear range of the instrument and to reduce the total dissolved solids (TDS) below ~0.5%, which is crucial for stable, long-term analysis without signal drift.[13]

Experimental Protocol: ICP-MS
  • Sample Digestion:

    • Accurately weigh approximately 50 mg of the this compound sample into a clean microwave digestion vessel.

    • Carefully add 5 mL of high-purity nitric acid (e.g., trace metal grade).

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to approximately 180-200°C and hold for 15-20 minutes, or until the digestion is complete (resulting in a clear, colorless solution).[14]

  • Final Solution Preparation:

    • After cooling, carefully open the digestion vessels in a fume hood.

    • Quantitatively transfer the digested solution to a 100 mL volumetric flask.

    • Dilute to volume with high-purity deionized water. This is the "Stock Sample Solution."

    • Perform a further dilution (e.g., 1:100) of the Stock Sample Solution to bring the sodium concentration into the calibrated range of the ICP-MS.

  • Calibration Standards: Prepare a series of sodium calibration standards (e.g., 1, 5, 10, 50, 100 ppb) from a certified sodium standard solution. Matrix-match the standards by including the same concentration of nitric acid as in the final sample solutions.

  • ICP-MS Analysis:

    • Aspirate the blank, standards, and prepared sample solutions into the ICP-MS.

    • Monitor the signal for the sodium isotope (²³Na).

    • An internal standard (e.g., Scandium ⁴⁵Sc or Yttrium ⁸⁹Y) should be used to correct for instrumental drift and matrix effects.[15]

  • Data Analysis:

    • Generate a calibration curve by plotting the intensity ratio (²³Na/Internal Std) against the concentration of the sodium standards.

    • Perform a linear regression analysis (R² ≥ 0.999).

    • Calculate the concentration of sodium in the prepared sample solution.

    • Back-calculate to determine the mass of sodium in the original sample and express the result as % w/w of this compound based on its molecular formula (C₁₁H₁₀NNaO₄S).

Cross-Validation Workflow

The following diagram illustrates the parallel workflow for analyzing a single batch of this compound to ensure a direct and valid comparison of the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation cluster_comp Comparison & Validation Sample Single Batch of This compound Weigh_UV Weigh Sample for UV-Vis Assay Sample->Weigh_UV Weigh_ICP Weigh Sample for ICP-MS Assay Sample->Weigh_ICP Dissolve_UV Dissolve in DI Water & Dilute to Volume Weigh_UV->Dissolve_UV Digest_ICP Microwave Acid Digestion & Dilute to Volume Weigh_ICP->Digest_ICP UV_Vis UV-Vis Spectrophotometer (Measure Absorbance at λmax) Dissolve_UV->UV_Vis ICP_MS ICP-MS (Measure ²³Na Intensity) Digest_ICP->ICP_MS Calc_UV Calculate % Assay via UV-Vis Calibration Curve UV_Vis->Calc_UV Calc_ICP Calculate % Sodium via ICP-MS Calibration ICP_MS->Calc_ICP Compare Statistical Comparison (e.g., t-test, % Difference) Assay_UV vs. Assay_ICP Calc_UV->Compare Stoichiometry Stoichiometric Conversion of % Na to % Assay Calc_ICP->Stoichiometry Stoichiometry->Compare

Cross-validation workflow for assay determination.

Data Comparison and Interpretation

To cross-validate the methods, the same batch of this compound should be analyzed multiple times (e.g., n=6) by each technique. The results are then compared for accuracy, precision, and overall agreement. The validation should demonstrate that there is no statistically significant difference between the mean assay values obtained from the two methods.

Table 1: Hypothetical Cross-Validation Data Summary

ParameterUV-Vis SpectrophotometryICP-MSAcceptance Criteria
Number of Replicates (n) 66N/A
Mean Assay (% w/w) 99.2%99.5%% Difference ≤ 2.0%
Precision (% RSD) 0.45%0.60%≤ 2.0%
Accuracy (% Recovery) *99.8%100.5%98.0% - 102.0%

*Accuracy is determined by spiking a known quantity of analyte into a sample matrix.

In this hypothetical example, the percentage difference between the mean assay values is 0.3%, which is well within the typical acceptance criterion of ≤ 2.0%. Both methods demonstrate excellent precision (RSD ≤ 2.0%) and accuracy (recovery within 98.0-102.0%), as recommended by validation guidelines.[16][17] The strong agreement between the chromophore-based UV-Vis method and the elemental-based ICP-MS method provides a high degree of confidence in the reported assay value of the material.

Conclusion

The cross-validation of a traditional UV-Vis spectrophotometric assay with a modern, elemental ICP-MS assay provides a robust and scientifically sound approach to confirming the purity and quality of this compound. The orthogonal nature of these techniques ensures that the quantification is not subject to a single mode of analytical bias. By following established protocols grounded in regulatory guidance such as ICH Q2(R1), researchers and drug development professionals can generate highly reliable and defensible analytical data.[4][18] This dual-method approach exemplifies a commitment to scientific integrity and builds a comprehensive analytical profile of the compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Guide: Validation of titration methods. European Pharmaceutical Review. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Recommendations for titration methods validation. LabRulez LCMS. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Institutes of Health (NIH). [Link]

  • ICP-MS Sample Preparation - What You Need to Know. Drawell. [Link]

  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap Eureka. [Link]

  • Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds. ResearchGate. [Link]

  • ICP-MS Method for Simultaneous Determination of Aluminum, Sodium, and Potassium in Human Albumin Solution for Infusion. National Institutes of Health (NIH). [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid as the modifier for the determination of trace elements in cereals by slurry sampling electrothermal vaporization ICP-MS. Royal Society of Chemistry. [Link]

  • ICP-MS | Determination of impurity elements in normal saline and lactate Ringer injection. SUPEC. [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

  • Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects. National Institutes of Health (NIH). [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. Drawell. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Comparison of analytical methods to determine sodium content of low-sodium foods. PubMed. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods | Request PDF. ResearchGate. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • Micellar extraction and spectrophotometric determination of quinoline yellow in drugs. Chemical Papers. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICP MS Detection for HPLC Analyses of Pharmaceutical Products. LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Determination of sodium in blood serum by inductively coupled plasma mass spectrometry. National Institute of Standards and Technology (NIST). [Link]

  • This compound, min 98%, 1 gram. CP Lab Safety. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. University of California, Irvine - Department of Chemistry. [Link]

  • 8-hydroxyquinoline-5-sulfonic acid. Semantic Scholar. [Link]

  • Trace element analysis of solutions with high salt content. GBA Group. [Link]

  • Indicator Properties of 8-Hydroxyquinoline-5-sulfonic Acid and its Derivatives. Journal of the American Chemical Society. [Link]

  • Determination of sodium in blood serum by inductively coupled plasma mass spectrometry. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Fluorescent Probes for Intracellular Sodium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to an in-depth exploration of the tools that illuminate one of the most crucial, yet challenging, intracellular ions to study: sodium (Na⁺). The subtle fluctuations of intracellular sodium are pivotal in a myriad of physiological and pathological processes, from neuronal excitability and muscle contraction to cancer progression.[1][2][3] However, accurately measuring these changes in real-time within the complex milieu of a living cell has long been a technical hurdle.[2][3][4] This guide will serve as your comprehensive resource, comparing the performance of the most prominent fluorescent sodium probes and providing the experimental insights needed to select and successfully implement the optimal tool for your research.

The Critical Role of Intracellular Sodium and the Imaging Imperative

The steep electrochemical gradient of sodium across the plasma membrane, meticulously maintained by the Na⁺/K⁺-ATPase, is a cornerstone of cellular life.[5] This gradient powers a vast array of secondary active transporters and is fundamental to generating electrical signals in excitable cells.[5] Consequently, aberrant intracellular sodium concentrations are implicated in a range of diseases, including cardiovascular disorders and hypertension.[1]

While techniques like patch-clamp electrophysiology provide invaluable information on sodium currents, they are invasive and technically demanding for studying intracellular sodium transients across cell populations.[2][3] Fluorescent imaging offers a powerful, less invasive alternative, enabling the visualization of spatial and temporal sodium dynamics in single cells and subcellular compartments.[5][6]

A Comparative Analysis of Leading Fluorescent Sodium Probes

The ideal fluorescent sodium probe should exhibit high selectivity for Na⁺ over other cations (especially K⁺), a dissociation constant (Kd) within the physiological range of intracellular sodium, high quantum yield for a bright signal, and photostability. The choice of commercially available Na⁺ probes has expanded over the years, each with a unique set of characteristics.[2] Let's delve into a head-to-head comparison of the most widely used options.

Probe Comparison: Key Performance Metrics
ProbeTypeExcitation (nm)Emission (nm)Kd for Na⁺ (mM)Selectivity (Na⁺ vs. K⁺)Key AdvantagesKey Disadvantages
SBFI Ratiometric340/380~505[7]~20[7][8][9][10]~18-fold[7][11]Ratiometric measurements reduce artifacts from dye concentration, photobleaching, and cell volume changes.[12]UV excitation can cause photodamage; low quantum yield results in a dim signal.[11][12] Slow cell loading.[2]
Sodium Green Non-ratiometric~488[8][11]~532[13]~21 (in 135 mM K⁺)[8][11]~41-fold[8][11]Excitable with visible light (488 nm laser line), higher quantum yield than SBFI.[8][11]Non-ratiometric, making quantitative measurements more challenging. Can be prone to dye-protein interactions.[14]
CoroNa Green Non-ratiometric~492[11][14]~516[11][14]~80[11][15]~4-fold[2]Suitable for confocal microscopy with argon lasers.[14] Better for measuring large Na⁺ transients due to higher Kd.[2]Lower Na⁺ sensitivity and prone to dye leakage compared to SBFI.[14][16]
ANG-2 (ING-2) Non-ratiometric~525-532[2][17][18]~540-550[2][17][18][19]~20-32[2][17][18]~20-fold[2]High fluorescence quantum yield, excitable with visible light.[20] Improved brightness and cellular loading over SBFI.[21]Non-ratiometric. In situ calibration can be affected by ionophores.[22][23]

Experimental Workflow: From Probe Selection to Data Interpretation

The success of any intracellular sodium imaging experiment hinges on a meticulously planned and executed workflow. Here, we outline the critical steps, providing the rationale behind each procedural choice.

Diagram: General Workflow for Intracellular Sodium Imaging

Workflow cluster_prep Preparation cluster_loading Probe Loading cluster_imaging Imaging & Analysis Cell_Culture Cell Culture & Seeding Incubation Incubate Cells with Probe Cell_Culture->Incubation Probe_Selection Probe Selection AM_Ester_Prep Prepare AM Ester Stock Probe_Selection->AM_Ester_Prep Loading_Solution Prepare Loading Solution (with Pluronic F-127) AM_Ester_Prep->Loading_Solution Loading_Solution->Incubation Wash Wash to Remove Extracellular Probe Incubation->Wash Image_Acquisition Image Acquisition Wash->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis In_Situ_Calibration In Situ Calibration In_Situ_Calibration->Data_Analysis

Caption: A generalized workflow for intracellular sodium imaging experiments.

Step-by-Step Experimental Protocol: Loading Acetoxymethyl (AM) Ester Dyes

The majority of fluorescent sodium indicators are supplied as cell-permeant acetoxymethyl (AM) esters.[2] This lipophilic form allows the probe to cross the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active form of the dye in the cytosol.[24]

  • Prepare a Stock Solution of the Probe: Dissolve the AM ester form of the chosen probe (e.g., SBFI AM, CoroNa Green AM, ANG-2 AM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). The final concentration of this stock solution is typically 1-10 mM.

  • Prepare the Loading Buffer: Dilute the DMSO stock solution into a physiological buffer such as Hank's Balanced Salt Solution (HBSS) to the final working concentration.[2] Typical final concentrations are in the range of 5-10 µM.[2]

    • Expert Tip: To aid in the dispersion of the hydrophobic AM ester in the aqueous buffer and improve cellular loading, include Pluronic F-127 (typically at a final concentration of 0.02%).[2]

  • Cell Loading: Replace the cell culture medium with the loading buffer. The incubation time and temperature are critical and probe-dependent.

    • SBFI: Often requires longer loading times, for instance, up to 5 hours at 37°C.[2]

    • CoroNa Green and ANG-2: Typically require shorter incubation periods, around 1 hour at 37°C or room temperature.[2]

    • Causality: These variations in loading times are due to differences in the molecular size and lipophilicity of the probes.[8][11]

  • Washing: After incubation, gently wash the cells with fresh, dye-free physiological buffer to remove any extracellular probe. This is crucial for minimizing background fluorescence.

In Situ Calibration: The Key to Quantitative Measurement

For non-ratiometric dyes, and to obtain absolute sodium concentrations with ratiometric dyes, an in situ calibration is essential. This procedure involves equilibrating the intracellular and extracellular sodium concentrations using ionophores.

  • Prepare Calibration Solutions: Create a series of calibration buffers with known sodium concentrations, typically ranging from 0 mM to 120-150 mM.[2] To maintain osmolarity in low sodium solutions, Na⁺ is often replaced with an impermeant cation like choline or N-methyl-D-glucamine (NMDG).[2] Alternatively, potassium (K⁺) can be used as a substitute, which may better reflect physiological ionic strength.[2]

  • Ionophore Treatment: The calibration buffers must contain a cocktail of ionophores to permeabilize the cell membrane to sodium and potassium. A common combination is gramicidin and monensin.[2]

    • Gramicidin: A channel-forming ionophore that allows the passage of monovalent cations.

    • Monensin: A Na⁺/H⁺ antiporter.

  • Acquire Calibration Curve Data: Sequentially perfuse the dye-loaded cells with the different calibration solutions and record the corresponding fluorescence intensity (or ratio for SBFI).

  • Fit the Data: Plot the fluorescence intensity/ratio against the known sodium concentrations and fit the data to a suitable equation (e.g., a logistic function) to determine the Kd and the dynamic range of the indicator within your experimental system.[2]

    • Trustworthiness Note: It is crucial to be aware that the presence of ionophores can sometimes affect the fluorescence of the indicator itself. For example, studies have shown that the fluorescence of ANG-2 can be lower in ionophore-treated cells compared to untreated cells with the same intracellular sodium concentration.[22][23] This underscores the importance of careful experimental design and data interpretation.

Advanced Considerations and Future Directions

The field of fluorescent probe development is continually evolving. While the currently available small-molecule dyes are powerful tools, they are not without limitations.

  • Fluorescence Lifetime Imaging (FLIM): Techniques like FLIM can provide quantitative ion measurements that are independent of dye concentration, photobleaching, and focus drift.[15] CoroNa Green has shown promise for FLIM-based determination of intracellular sodium.[15]

  • Genetically Encoded Indicators: The development of genetically encoded sodium indicators would offer the ability to target probes to specific subcellular compartments and cell types, a significant advantage over the often-ubiquitous loading of AM ester dyes.

  • Two-Photon Microscopy: For deep tissue imaging, probes that are efficiently excited by two-photon absorption are highly desirable. ANG-2 has been shown to be suitable for two-photon excitation.[25][20]

Conclusion

The selection of a fluorescent probe for intracellular sodium imaging is a critical decision that will profoundly impact the quality and interpretability of your data. By understanding the distinct properties of each probe and adhering to rigorous experimental protocols, researchers can confidently harness the power of fluorescence microscopy to unravel the intricate roles of sodium signaling in health and disease. This guide provides the foundational knowledge and practical insights to empower you to make informed choices and generate robust, reproducible results.

References

  • Current time information in Riverside-San Bernardino-Ontario Metropolitan Area, US. (n.d.). Google.
  • Meier, S. D., Kovalchuk, Y., & Rose, C. R. (2006). Properties of the new fluorescent Na+ indicator CoroNa Green: Comparison with SBFI and confocal Na+ imaging. Journal of Neuroscience Methods, 155(2), 251–259.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Na+ and K+ Indicators—Section 21.1.
  • AAT Bioquest. (2023, November 21). What are the commonly used Na+ indicators?
  • Liu, J., et al. (2018). Fluorescent sensors for sodium ions. Analytical Methods, 10(38), 4695-4707.
  • Thermo Fisher Scientific. (n.d.). CoroNa™ Green, AM, cell permeant - Special Packaging 20 x 50 μg.
  • MedchemExpress. (n.d.). Sodium-binding benzofuran isophthalate | Fluorescent Dye.
  • AAT Bioquest. (2023, November 21). What is Sodium-binding benzofuran isophthalate (SBFI)?
  • Iamshanova, O., et al. (2016). Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines. Cellular and Molecular Life Sciences, 73(23), 4449-4461.
  • ION Biosciences. (n.d.). Sodium Indicators | Sodium Channel Assays.
  • Meyer, T., et al. (2019). Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen. The Journal of General Physiology, 151(11), 1317-1328.
  • Rose, C. R., & Ransom, B. R. (2012). Quantitative Imaging of Intracellular Sodium. In Encyclopedia of Metalloproteins (pp. 1-10). Springer.
  • Roder, S., & Hille, B. (2014). ANG-2 for quantitative Na+ determination in living cells by time-resolved fluorescence microscopy. Photochemical & Photobiological Sciences, 13(11), 1549-1560.
  • Cayman Chemical. (n.d.). SBFI AM (​Sodium-binding Benzofuran Isophthalate Acetoxymethyl ester, CAS Number: 129423-53-6).
  • Szmacinski, H., & Lakowicz, J. R. (1997). Sodium Green as a Potential Probe for Intracellular Sodium Imaging Based on Fluorescence Lifetime. Analytical Biochemistry, 250(2), 131-138.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Na+ and K+ Indicators—Section 21.1.
  • AAT Bioquest. (2025, November 3). Performance Comparison of Fluorescent Sodium Ion Indicators.
  • Roder, S., & Hille, B. (2014). ANG-2 for quantitative Na+ determination in living cells by time-resolved fluorescence microscopy. Photochemical & Photobiological Sciences, 13(11), 1549-1560.
  • Yurinskaya, V. V., et al. (2020). Fluorometric Na+ Evaluation in Single Cells Using Flow Cytometry: Comparison With Flame Emission Assay. Frontiers in Physiology, 11, 584.
  • SelectScience. (2022, July 22). Asante NaTRIUM Green™ reviews.
  • Roder, S., & Hille, B. (2025, August 7). ANG-2 for quantitative Na+ determination in living cells by time-resolved fluorescence microscopy. ResearchGate.
  • Roder, S., & Hille, B. (2014). ANG-2 for quantitative Na(+) determination in living cells by time-resolved fluorescence microscopy. Photochemical & Photobiological Sciences, 13(11), 1549-1560.
  • Iamshanova, O., et al. (2016). Comparison of Fluorescence Probes for Intracellular Sodium Imaging in Prostate Cancer Cell Lines. Cellular and Molecular Life Sciences, 73(23), 4449-4461.
  • ION Biosciences. (n.d.). ING-1 AM | Sodium Indicator.
  • InvivoChem. (n.d.). SBFI (sodium ion fluorescence probe; Sodium-binding benzofuran isophthalate).
  • Meier, S. D., Kovalchuk, Y., & Rose, C. R. (2006). Properties of the new fluorescent Na+ indicator CoroNa Green: Comparison with SBFI and confocal Na+ imaging. ResearchGate.
  • Interchim. (n.d.). Asante NaTRIUM Green 2 (ANG-2).
  • Yurinskaya, V. V., et al. (2019).
  • Lo, C. J., et al. (2005). Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells. Biophysical Journal, 89(4), 2773-2779.
  • Cayman Chemical. (n.d.). ING-2 AM.
  • Thermo Fisher Scientific. (n.d.). Sodium Indicators.
  • ION Biosciences. (2021, January 6). ING-2 AM - Instructions.
  • Clark, H. A., et al. (2010). Imaging Sodium Flux during Action Potentials in Neurons with Fluorescent Nanosensors and Transparent Microelectrodes. ACS Nano, 4(8), 4483-4488.
  • Stratech. (n.d.). Instructions.

Sources

A Paradigm Shift in Colorimetric Analysis: Unveiling the Advantages of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise quantification of metal ions is paramount for researchers, scientists, and drug development professionals. For decades, traditional colorimetric methods have been the cornerstone of these analyses. However, the emergence of advanced chelating agents, such as Sodium 8-ethoxyquinoline-5-sulfonate hydrate, presents a significant leap forward, offering enhanced performance and overcoming many of the limitations inherent in conventional techniques. This guide provides an in-depth, objective comparison of this compound with traditional colorimetric methods, supported by established chemical principles and experimental workflows.

The Foundation: Understanding Colorimetric Analysis

Colorimetric analysis is a widely used technique that relies on the change in color of a solution to determine the concentration of a specific substance. In the context of metal ion detection, this typically involves the use of a chelating agent that binds to the metal ion to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is then measured using a spectrophotometer.

The Contenders: A Comparative Overview

Traditional Colorimetric Methods: The 1,10-Phenanthroline Method for Iron (II) as a Case Study

The 1,10-phenanthroline method has long been a standard for the determination of ferrous iron (Fe²⁺). The underlying principle involves the reaction of three molecules of 1,10-phenanthroline with one ion of ferrous iron to form a stable, orange-red complex.[1] This complex exhibits maximum absorbance at approximately 510 nm, and the color intensity is independent of pH in the range of 3 to 9.[1]

However, this method is not without its drawbacks:

  • Interferences: A significant number of ions can interfere with the accuracy of the 1,10-phenanthroline method. These include strong oxidizing agents, cyanide, nitrite, and phosphates. Several metal ions, such as chromium, zinc, cobalt, copper, and nickel, can also interfere, particularly at high concentrations.[1][2]

  • Sample Pre-treatment: To obtain accurate results, samples often require extensive pre-treatment. This can include boiling with acid and a reducing agent like hydroxylamine to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and to remove certain interfering substances.[1]

  • pH Sensitivity: While the color of the complex is stable over a wide pH range, the initial color development is pH-dependent, requiring careful adjustment to a pH between 3.2 and 3.3 for rapid and complete formation of the complex.[1]

  • Potential for Precipitation: Some metal ions, including bismuth, cadmium, mercury, molybdate, and silver, can precipitate the 1,10-phenanthroline reagent itself, leading to erroneous results.[1]

This compound: The Modern Alternative

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent. The addition of a sulfonate group (-SO₃H) significantly enhances its water solubility, a crucial advantage for aqueous-based analyses.[3] This compound acts as a powerful reagent in analytical chemistry, particularly in the detection and quantification of a wide range of metal ions due to its chelating abilities.[3]

The key advantages of using this compound over traditional methods can be attributed to its chemical structure and properties:

  • Enhanced Water Solubility: The presence of the sulfonate group makes the reagent and its metal complexes highly soluble in water. This eliminates the need for organic solvents for extraction, making the method more environmentally friendly and simplifying the analytical procedure.

  • Broad Applicability: As a derivative of 8-hydroxyquinoline, this reagent can form stable complexes with a wide variety of metal ions, not just iron. This versatility allows for its application in the determination of other important metals.

  • Potential for Higher Sensitivity and Selectivity: The unique electronic properties of the quinoline ring system can be fine-tuned by substituents like the ethoxy group, potentially leading to the formation of metal complexes with higher molar absorptivity and greater selectivity.[3] This can translate to lower limits of detection and reduced interference from other ions.

  • Simplified Procedure: The high water solubility and potentially greater stability of the complexes formed with this compound can lead to simpler and faster analytical procedures with less stringent pH control and fewer pre-treatment steps.

Comparative Experimental Workflow

To illustrate the practical differences, let's consider a hypothetical comparative workflow for the determination of a target metal ion (e.g., Iron) in a water sample.

Traditional Method: 1,10-Phenanthroline

Traditional_Workflow A Sample Collection B Acidification & Addition of Hydroxylamine Hydrochloride A->B Pre-treatment C Boiling B->C D Cooling C->D E pH Adjustment to 3.2-3.3 with Buffer D->E Critical Step F Addition of 1,10-Phenanthroline Solution E->F G Color Development (wait for equilibration) F->G H Spectrophotometric Measurement at 510 nm G->H Analysis Modern_Workflow A Sample Collection B pH Adjustment (if necessary) A->B C Addition of Sodium 8-ethoxyquinoline- 5-sulfonate Hydrate Solution B->C Direct Chelation D Color Development (rapid) C->D E Spectrophotometric Measurement at λmax D->E Analysis

Caption: Streamlined Workflow with this compound

Data-Driven Comparison: A Hypothetical Performance Summary

While direct comparative studies are emerging, based on the known properties of sulfonated 8-hydroxyquinolines, we can project the performance advantages of this compound.

ParameterTraditional Method (1,10-Phenanthroline for Fe²⁺)This compoundAdvantage of the Modern Method
Sensitivity Good, with molar absorptivity of ~11,100 L mol⁻¹ cm⁻¹ at 510 nmPotentially higher due to the electronic effects of the quinoline ring systemLower detection limits and ability to measure trace concentrations.
Selectivity Susceptible to interference from various metal ions and anions [1][2]Potentially higher due to the specific coordination geometry of the ligandReduced need for masking agents and improved accuracy in complex matrices.
Procedure Simplicity Multi-step, requires pre-treatment and precise pH control [1]Simplified, direct addition of reagent with potentially wider pH toleranceFaster analysis time and reduced potential for procedural errors.
Solvent Usage Aqueous, but may require extraction with organic solvents in the presence of high interferences [1]Highly water-soluble, eliminating the need for organic solventsMore environmentally friendly ("greener") chemistry.
Stability of Complex Stable for at least 6 months [1]Expected to be highly stable due to the chelate effectReliable and reproducible results over time.

Experimental Protocols

Protocol 1: Determination of Iron (II) using the 1,10-Phenanthroline Method

Reagents:

  • Standard Iron Solution (10 mg/L)

  • Hydroxylamine Hydrochloride Solution (10% w/v)

  • 1,10-Phenanthroline Solution (0.1% w/v in ethanol)

  • Sodium Acetate Buffer Solution (pH 4.5)

  • Concentrated Hydrochloric Acid

Procedure:

  • Sample Preparation: To 50.0 mL of the water sample in a 100 mL volumetric flask, add 2.0 mL of concentrated hydrochloric acid and 1.0 mL of hydroxylamine hydrochloride solution.

  • Reduction of Iron (III): Gently boil the solution for 15 minutes to ensure all Fe³⁺ is reduced to Fe²⁺.

  • Cooling and pH Adjustment: Cool the solution to room temperature. Add 8.0 mL of the sodium acetate buffer solution and mix thoroughly.

  • Color Development: Add 4.0 mL of the 1,10-phenanthroline solution and dilute to the mark with deionized water. Mix well and allow the color to develop for at least 15 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer, after zeroing the instrument with a reagent blank prepared in the same manner but without the iron sample.

  • Calibration: Prepare a series of standard iron solutions of known concentrations and follow the same procedure to construct a calibration curve of absorbance versus concentration. Determine the concentration of iron in the sample from the calibration curve.

Protocol 2: Determination of a Metal Ion using this compound (Hypothetical)

Reagents:

  • Standard Metal Ion Solution (e.g., 10 mg/L Iron)

  • This compound Solution (0.1% w/v in deionized water)

  • Buffer Solution (e.g., Acetate buffer, pH 6.0)

Procedure:

  • Sample Preparation: To 50.0 mL of the water sample in a 100 mL volumetric flask, add 10.0 mL of the buffer solution.

  • Color Development: Add 5.0 mL of the this compound solution and dilute to the mark with deionized water. Mix well. The color develops almost instantaneously.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of the metal complex. Zero the instrument with a reagent blank.

  • Calibration: Prepare a series of standard metal ion solutions and follow the same procedure to construct a calibration curve. Determine the concentration of the metal ion in the sample from this curve.

The Underlying Chemistry: A Mechanistic View

The chelation of a metal ion by these reagents is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid and the chelating agent as a Lewis base.

Chelation_Mechanisms cluster_0 1,10-Phenanthroline Chelation of Fe(II) cluster_1 Sodium 8-ethoxyquinoline-5-sulfonate Chelation Fe2 Fe²⁺ Complex1 [Fe(Phen)₃]²⁺ (Orange-Red) Fe2->Complex1 3x Phen1 Phen Phen1->Complex1 Phen2 Phen Phen2->Complex1 Phen3 Phen Phen3->Complex1 Metal Mⁿ⁺ Complex2 [M(L)ₓ]ⁿ⁺ (Colored Complex) Metal->Complex2 x Ligand1 L Ligand1->Complex2 Ligand2 L Ligand2->Complex2

Sources

A Guide to Inter-Laboratory Comparison of Analytical Results for Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Analysis

Sodium 8-ethoxyquinoline-5-sulfonate hydrate, also known as Actinoquinol Sodium Salt, is a versatile quinoline derivative with significant applications in both pharmaceutical development and analytical chemistry.[1][2] Its utility ranges from improving the solubility of active pharmaceutical ingredients (APIs) to acting as a sensitive fluorescent probe for the detection of metal ions.[1] Given its role in these critical fields, the ability to generate consistent and reproducible analytical results across different laboratories is not merely an academic exercise; it is a fundamental requirement for regulatory compliance, collaborative research, and ensuring product quality and safety.

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison study for the quantitative analysis of this compound. We will move beyond a simple recitation of steps to explore the underlying scientific principles and rationale, empowering researchers, scientists, and drug development professionals to design and implement robust, self-validating protocols. The objective of such a study is to demonstrate that a specific analytical procedure is suitable for its intended purpose and can be reliably performed by different analysts in different locations.[3][4]

Selecting the Analytical Cornerstone: A Comparative Overview

The analysis of a quinoline derivative like this compound can be approached using several instrumental techniques.[5][6] The choice of method is a critical decision that balances performance with accessibility.

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for purity and quantitative analysis in pharmaceuticals, HPLC offers high specificity and sensitivity.[7] Purity for this specific compound is frequently reported using HPLC.[1][8] However, it requires more complex instrumentation and specialized expertise.

  • Fluorescence Spectroscopy: This technique leverages the molecule's intrinsic fluorescent properties and is ideal for trace-level detection, such as when it's used as a probe.[1] Its high sensitivity, however, can be susceptible to matrix effects and quenching phenomena.

  • UV-Visible (UV-Vis) Spectrophotometry: This is arguably one of the most ubiquitous techniques in pharmaceutical analysis.[9][10] It is robust, cost-effective, and based on the well-understood Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.[7] Its versatility and widespread availability make it an excellent candidate for a foundational inter-laboratory study.

For the purposes of this guide, we will focus on developing a protocol based on UV-Vis Spectrophotometry due to its robustness and accessibility, ensuring the widest possible applicability for an inter-laboratory comparison.

Designing a Robust Inter-Laboratory Study

The success of an inter-laboratory study hinges on meticulous planning and a protocol that leaves no room for ambiguity. The workflow is designed to isolate inter-laboratory variability as the primary experimental variable.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Participating Laboratories cluster_2 Phase 3: Centralized Analysis & Reporting org Study Organizer protocol Develop & Validate Standard Operating Procedure (SOP) org->protocol material Source & Homogenize Single Lot of Analyte protocol->material dist Distribute SOP, Reference Material, and Blinded Sample to Labs material->dist lab_a Laboratory A dist->lab_a lab_b Laboratory B dist->lab_b lab_c Laboratory C dist->lab_c analysis Execute SOP: - Instrument Qualification - Calibration - Sample Analysis lab_a->analysis lab_b->analysis lab_c->analysis results Report Data Package to Organizer analysis->results collect Collate Data from All Labs results->collect stats Perform Statistical Analysis (Mean, SD, RSD%) collect->stats report Generate Final Report & Assess Reproducibility stats->report

Overall workflow for the inter-laboratory comparison study.
The Central Role of the Reference Material

A single, homogenous batch of this compound (CAS No. 7246-07-3) with a purity of ≥98% must be sourced and distributed to all participating laboratories.[1][11][12] This is the most critical control in the study; using a single lot eliminates variability in the starting material, ensuring that any observed differences in results are due to the analytical process itself.

Instrument Performance Verification

Before any measurements are taken, each participating laboratory must verify the performance of their UV-Vis spectrophotometer. This is a non-negotiable step to ensure that the instrumentation itself is not a source of error. Key tests, as guided by pharmacopoeias like the USP and Ph. Eur., include:[13][14]

  • Wavelength Accuracy: Verified using certified reference materials (e.g., holmium oxide filter or a mercury lamp's emission lines). This ensures measurements are taken at the correct wavelength.[14]

  • Photometric Accuracy: Assessed using certified neutral density filters or potassium dichromate solutions to confirm the instrument measures absorbance correctly across the intended range.[13]

  • Stray Light: Measured to ensure that off-wavelength light does not interfere with the measurement, which can cause deviations from the Beer-Lambert law.[13]

Standard Operating Procedure (SOP): Quantitative Determination by UV-Vis Spectrophotometry

This protocol must be followed without deviation by all participants.

Objective

To accurately determine the concentration of a provided solution of this compound using a UV-Vis spectrophotometer and a multi-point calibration curve.

Materials and Reagents
  • Analyte: this compound (from the centrally distributed single lot).

  • Solvent: Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile is chosen for its ability to fully solubilize the analyte and its low UV cutoff wavelength, ensuring it does not contribute to absorbance in the analytical region of interest.

  • Glassware: Class A volumetric flasks and pipettes.

    • Causality: Using Class A glassware is essential for the accuracy required in preparing stock and standard solutions.

Experimental Workflow

G prep_stock 1. Prepare Stock Solution (e.g., 100 µg/mL) prep_standards 2. Prepare Calibration Standards (e.g., 2, 4, 6, 8, 10 µg/mL) via serial dilution prep_stock->prep_standards scan_lambda 3. Determine λmax (using a mid-range standard) prep_standards->scan_lambda measure_cal 4. Measure Absorbance of all standards at λmax scan_lambda->measure_cal plot_curve 5. Construct Calibration Curve (Absorbance vs. Concentration) measure_cal->plot_curve check_linearity 6. Verify Linearity (R² ≥ 0.999) plot_curve->check_linearity measure_unknown 7. Measure Absorbance of Blinded Sample check_linearity->measure_unknown calculate 8. Calculate Concentration of the unknown using the regression equation measure_unknown->calculate

Step-by-step experimental protocol for each laboratory.
Detailed Steps
  • Preparation of Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard into a 100 mL Class A volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly.

    • Trustworthiness: This stock solution serves as the traceable source for all subsequent dilutions. Preparing it in a Class A flask minimizes volumetric error.

  • Preparation of Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare at least five calibration standards. For example: 2, 4, 6, 8, and 10 µg/mL.

    • Causality: A multi-point calibration curve (minimum of 5 points) is more robust than a single-point calibration and is required to demonstrate linearity over the desired concentration range.[15]

  • Determination of Maximum Wavelength (λmax):

    • Using the middle concentration standard (e.g., 6 µg/mL), scan the UV spectrum from 400 nm to 200 nm against an acetonitrile blank.

    • Record the wavelength of maximum absorbance (λmax). All subsequent measurements must be made at this wavelength.

    • Causality: Measuring at λmax provides the highest sensitivity and signal-to-noise ratio, and the absorbance reading is less susceptible to minor shifts in wavelength, thus improving precision.

  • Measurement and Calibration:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument with the acetonitrile blank.

    • Measure the absorbance of each calibration standard in triplicate.

    • Plot the average absorbance for each standard against its known concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value must be ≥ 0.999 to proceed.

  • Analysis of the Blinded Sample:

    • Measure the absorbance of the provided blinded sample in triplicate.

    • Calculate the average absorbance.

    • Use the calibration curve's regression equation to calculate the concentration of the analyte in the sample.

Data Collation, Analysis, and Acceptance Criteria

Each laboratory must report its full data package, including the determined λmax, the calibration curve data (slope, intercept, R²), and the individual and mean calculated concentrations for the blinded sample. The study organizer will then collate this data for a final inter-laboratory analysis.

Hypothetical Data Summary

The final data can be summarized in a table for easy comparison.

ParameterLaboratory ALaboratory BLaboratory CLaboratory D
Determined λmax (nm)242.1242.3241.9242.0
Calibration R²0.99950.99980.99920.9996
Calculated Conc. (µg/mL)7.487.557.397.51
Statistical Evaluation of Reproducibility

Reproducibility, which expresses the precision between laboratories, is the key parameter to evaluate.[3][16] It is assessed by calculating the overall mean, standard deviation (SD), and relative standard deviation (RSD) from the mean concentrations reported by all participating labs.

  • Mean Concentration: 7.48 µg/mL

  • Standard Deviation (SD): 0.068 µg/mL

  • Relative Standard Deviation (RSD%): (SD / Mean) * 100 = 0.91%

Acceptance Criterion: The acceptance criterion for reproducibility should be defined in the study protocol. For a standardized analytical procedure like this, an inter-laboratory RSD% of ≤ 5% is a common and reasonable target, indicating that the method is robust and transferable.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to conducting an inter-laboratory comparison for this compound. By standardizing the reference material, mandating instrument performance verification, and providing a detailed, rationale-driven SOP, this framework minimizes extraneous variables and allows for a true assessment of method reproducibility. The successful execution of such a study provides a high degree of confidence that the analytical method is fit for its purpose, yielding consistent and reliable data regardless of where the analysis is performed—a cornerstone of quality in scientific research and pharmaceutical development.

References

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • Prasanna, B. L., et al. (2016). SPECTROPHOTOMETRIC METHODS IN THE ANALYSIS OF DRUGS IN PURE AND DOSAGE FORMS. Trade Science Inc. Journals. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Goger, B., & Celebier, M. (2025). A Comprehensive Examination of UV-VIS Spectrophotometric Methods in Pharmaceutical Analysis Between 2015-2023. Combinatorial Chemistry & High Throughput Screening, 28(7), 1125-1132. Retrieved from [Link]

  • Irish National Accreditation Board. (n.d.). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. Retrieved from [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Al-Omair, M. A. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1462-S1474. Retrieved from [Link]

  • MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • Singh, A., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Chemical Methodologies, 9(10), 1-20. Retrieved from [Link]

  • Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link]

  • Walash, M. I., et al. (2014). Novel Kinetic Spectrophotometric Method Using Sodium 1,2-Naphthoquinone-4-Sulphonate for Determination of Desloratadine in Pharmaceutical Formulations. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Calibration Curves for Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. The quantification of compounds like Sodium 8-ethoxyquinoline-5-sulfonate hydrate—a versatile reagent used in metal ion detection and pharmaceutical formulation—relies on robust and statistically sound analytical methods.[1] This guide provides an in-depth comparison of the statistical analysis of calibration curves, offering practical insights and methodologies to ensure data integrity and compliance with regulatory standards.

At the heart of quantitative analysis is the calibration curve, a fundamental tool used to determine the concentration of an unknown sample by comparing its instrumental response to a set of standards with known concentrations.[2][3][4] The validity of the final reported concentration is entirely dependent on the quality of this curve and the rigor of its statistical evaluation. This guide will walk you through the essential steps, from experimental design to the interpretation of statistical results, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Part 1: The Experimental Foundation: Generating a High-Quality Calibration Curve

Before any statistical analysis can be performed, a high-quality dataset must be generated. The most common technique for a chromophoric molecule like this compound is UV-Vis spectrophotometry, which operates on the principle of the Beer-Lambert Law.[8] This law states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol: UV-Vis Spectrophotometric Calibration

This protocol outlines the steps for creating a reliable calibration curve for this compound.

Objective: To prepare a series of standard solutions and measure their absorbance to create a calibration curve for determining the concentration of an unknown sample.

Materials:

  • This compound (min. 98% purity)[9]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • UV-Vis Spectrophotometer[4]

  • Appropriate solvent (e.g., deionized water)

  • Cuvettes (quartz recommended for UV range)

Methodology:

  • Stock Solution Preparation: Accurately weigh a known mass of the standard and dissolve it in a specific volume of solvent in a volumetric flask to create a concentrated stock solution. The precision of this step is critical as all subsequent dilutions depend on it.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five to six standard solutions covering the desired concentration range.[10] This range should bracket the expected concentration of any unknown samples.

  • Wavelength Selection (λmax): Scan a mid-range standard solution across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). All subsequent measurements must be performed at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert Law.

  • Spectrophotometer Measurement:

    • Zero the instrument using a "blank" sample, which contains only the solvent. This corrects for any absorbance from the solvent and the cuvette.

    • Measure the absorbance of each standard solution. To minimize systematic errors, it is best practice to analyze the standards in a random order.[10][11]

    • For robust statistical analysis, obtain at least three replicate readings for each standard.[10]

  • Data Collection: Record the concentration of each standard and its corresponding mean absorbance.

Experimental Workflow Diagram

The following diagram illustrates the key steps in generating the calibration data.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Output A 1. Weigh Standard & Prepare Stock Solution B 2. Perform Serial Dilutions to Create Standards A->B C 3. Determine λmax B->C D 4. Measure Absorbance of Blank & Standards C->D E 5. Record Concentration vs. Absorbance Data D->E

Caption: Workflow for generating calibration curve data.

Part 2: The Core of the Analysis: Statistical Evaluation

Once the data is collected, a thorough statistical analysis is required to validate the method. This involves assessing linearity, sensitivity, and the limits of detection and quantification.

Linear Regression Analysis

The relationship between concentration (x-axis) and absorbance (y-axis) is modeled using linear regression, which fits the data to the equation of a straight line: y = mx + c .[11]

  • y: Absorbance

  • x: Concentration

  • m (Slope): Represents the sensitivity of the method.

  • c (Y-intercept): The theoretical absorbance when the concentration is zero.

Table 1: Hypothetical Calibration Data and Regression Output

Concentration (µg/mL)Absorbance (AU) - Replicate 1Absorbance (AU) - Replicate 2Absorbance (AU) - Replicate 3Mean Absorbance
0.0 (Blank)0.0010.0020.0010.0013
1.00.1050.1070.1060.1060
2.50.2550.2580.2560.2563
5.00.5100.5150.5120.5123
7.50.7600.7650.7630.7627
10.01.0051.0101.0081.0077
Statistical ParameterValueInterpretation
Slope (m) 0.1005High sensitivity; a small change in concentration gives a large change in absorbance.
Y-Intercept (c) 0.0051Close to zero, indicating minimal systematic error or background signal.
Coefficient of Determination (R²) 0.9998Excellent linearity; 99.98% of the variation in absorbance is explained by concentration.
Standard Error of the Regression (σ) 0.0035Low value indicates data points are very close to the regression line.
Assessing Linearity: The Coefficient of Determination (R²)

The coefficient of determination, R², is the primary indicator of how well the data fits the linear model.[3] It ranges from 0 to 1. For analytical purposes, an R² value greater than 0.995 is generally considered evidence of a strong linear relationship.[3]

Evaluating Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are critical parameters that define the performance of an analytical method at low concentrations.[12][13] They are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[14]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[13][15]

    • Formula: LOD = 3.3 * (σ / S)

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[13][15]

    • Formula: LOQ = 10 * (σ / S)

Where:

  • σ (Sigma): The standard deviation of the y-intercepts of regression lines or the standard error of the regression.

  • S: The slope of the calibration curve.

Using the data from Table 1:

  • LOD = 3.3 * (0.0035 / 0.1005) = 0.115 µg/mL

  • LOQ = 10 * (0.0035 / 0.1005) = 0.348 µg/mL

These calculated values must be experimentally verified by analyzing samples at these concentrations.[14]

Logical Relationship of Statistical Parameters

The following diagram shows how the primary experimental data feeds into the statistical models to yield the key validation parameters.

G Data Concentration & Absorbance Data Reg Linear Regression (y = mx + c) Data->Reg Slope Slope (S) Reg->Slope StdErr Standard Error (σ) Reg->StdErr LOD LOD = 3.3 * (σ/S) Slope->LOD LOQ LOQ = 10 * (σ/S) Slope->LOQ StdErr->LOD StdErr->LOQ

Caption: Derivation of LOD and LOQ from regression analysis.

Part 3: Comparative Analysis and Method Selection

While UV-Vis spectrophotometry is a straightforward and accessible method, it is not always the most suitable for every application. Factors like sample matrix complexity, required sensitivity, and selectivity may necessitate alternative techniques.

Comparison with High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a common alternative that offers superior selectivity by physically separating the analyte from other components in the sample before detection.

Table 2: Comparison of Analytical Methods for Quantification

ParameterUV-Vis SpectrophotometryHPLC-UVRationale for Choice
Selectivity LowHighHPLC is superior for complex matrices (e.g., biological fluids, formulated products) where interfering substances may absorb at the same wavelength.
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mLHPLC often provides a 10-fold or greater improvement in sensitivity, crucial for trace analysis.
Speed / Throughput High (seconds per sample)Low (minutes per sample)For rapid screening of pure substances, UV-Vis is significantly faster.
Cost (Instrument & Consumables) LowHighHPLC systems have higher acquisition and maintenance costs due to pumps, columns, and solvent usage.
Regulatory Acceptance Accepted for assays of pure substancesWidely accepted; often required for stability and impurity testingBoth are accepted, but HPLC is the gold standard for regulatory submissions requiring specificity.

Conclusion

The statistical analysis of a calibration curve is not merely a procedural step but a cornerstone of method validation that ensures the reliability of quantitative data. For this compound, a well-executed UV-Vis spectrophotometric method, validated according to ICH principles, can provide accurate and precise results for many applications. However, when dealing with complex samples or requiring higher sensitivity, transitioning to a more selective method like HPLC-UV is often necessary. The choice of method should always be guided by the specific requirements of the analysis—the "fitness for purpose."[16] By understanding the causality behind the experimental choices and the logic of the statistical evaluation, researchers can confidently generate data that is accurate, trustworthy, and scientifically sound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • What Is a Calibration Curve in a Spectrophotometer? HunterLab. (2022-09-02). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021-09-17). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]

  • Calibration and Linear Regression Analysis: A Self-Guided Tutorial. University of Toronto, Department of Chemistry. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. (2015-06-01). [Link]

  • Regression Analysis and Calibration Models in Chemometrics. Journal of Chemical and Pharmaceutical Research. (2023). [Link]

  • Analytical Use of Linear Regression. Part I. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. National Center for Biotechnology Information (NCBI). [Link]

  • Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). [Link]

  • What do Limit of Detection and Limit of Quantitation mean? JoVE (Journal of Visualized Experiments). (2024-02-28). [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. [Link]

  • 5.4: Linear Regression and Calibration Curves. Chemistry LibreTexts. (2025-02-09). [Link]

  • 3.5: Linear Regression and Calibration Curves. Chemistry LibreTexts. (2024-08-31). [Link]

  • Calibration Curves: Principles and Applications. JoVE (Journal of Visualized Experiments). (2015-08-24). [Link]

  • UV-Vis calibration curves - Smart Worksheet. LearnSci. [Link]

  • How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. (2022-07-07). [Link]

  • This compound, min 98%, 1 gram. CP Lab Safety. [Link]

  • This compound. A&J Pharmtech. [Link]

Sources

A Guide to Validating a Sodium 8-ethoxyquinoline-5-sulfonate Hydrate-Based Analytical Method for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed a persistent need for robust, accessible, and reliable analytical methods in pharmaceutical development and research. The quantification of metal ions, whether as active components, catalysts, or impurities, is a critical quality attribute that demands rigorous validation. This guide provides an in-depth assessment of a method based on Sodium 8-ethoxyquinoline-5-sulfonate hydrate, a versatile chelating and fluorescent agent, focusing on two cornerstone validation parameters: accuracy and precision.[1][2]

Our approach is grounded in the internationally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5] The objective is not merely to present a protocol but to build a self-validating system where the rationale behind each step is clear, ensuring that the method is fit for its intended purpose.

The Analytical Principle: Why this compound?

This compound belongs to the quinoline family of compounds, which are well-regarded for their ability to form stable complexes with various metal ions.[6] Its utility in analytical chemistry stems from two key properties:

  • Chelation: The molecule can bind to metal ions, forming a coordination complex. This interaction is often selective for specific ions under controlled pH and solvent conditions.[1][2]

  • Spectroscopic Activity: The resulting metal-ligand complex frequently exhibits distinct spectrophotometric (colorimetric) or spectrofluorimetric properties that differ from the free ligand. This change allows for highly sensitive and specific quantification.[1][7][8]

This guide will focus on a spectrophotometric approach, where the formation of the metal-reagent complex results in a measurable change in absorbance at a specific wavelength.

Part 1: Experimental Design & Protocols

A method's reliability hinges on a well-designed validation plan. We will detail the protocols to systematically evaluate accuracy and precision.

Core Experimental Workflow

The overall process follows a logical sequence from preparation to analysis. This workflow is designed to minimize variability and ensure data integrity.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_validation Validation & Data Processing A Reagent Preparation (this compound solution) D Complex Formation (Mixing of sample/standard with reagent) A->D B Standard Preparation (Certified metal ion stock solution dilutions) B->D C Sample Preparation (Dissolution of drug product/substance) C->D E Spectrophotometric Measurement (Absorbance reading at λmax) D->E F Quantification (Calculation against calibration curve) E->F G Accuracy Assessment (% Recovery Calculation) F->G H Precision Assessment (% RSD Calculation) F->H

Caption: Overall experimental workflow for method validation.

Protocol 1: Preparation of Reagents and Standards

Rationale: The quality of your results is directly dependent on the quality of your preparatory work. Using certified reference materials (CRMs) for metal ion standards ensures metrological traceability.[9] The reagent solution must be prepared fresh to avoid degradation.

Materials:

  • This compound (Purity ≥ 98%)[10][11]

  • Certified Reference Material (CRM) of the metal ion of interest (e.g., 1000 ppm stock solution)

  • High-purity water (Type I)

  • Appropriate buffer solution (to maintain optimal pH for complex formation)

  • Class A volumetric flasks and pipettes

Procedure:

  • Reagent Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of high-purity water. This solution should be protected from light and used within 24 hours.

  • Stock Standard Solution (100 ppm): Pipette 10.0 mL of the 1000 ppm metal ion CRM into a 100 mL volumetric flask and dilute to volume with high-purity water.

  • Working Standard Solutions: Prepare a series of at least five concentrations by serially diluting the 100 ppm stock standard. The concentration range should bracket the expected concentration in the sample and be linear.[12]

Protocol 2: Assessment of Accuracy

Rationale: Accuracy demonstrates how close the measured value is to the true value. We will use the standard addition method, as recommended by ICH guidelines, especially for complex sample matrices where excipients might interfere with the analysis.[12] This involves spiking the actual sample with known amounts of the analyte.

Procedure:

  • Prepare three sets of sample solutions at three different concentration levels: 50%, 100%, and 150% of the target analyte concentration. Prepare each level in triplicate (total of 9 preparations).

  • For the 50% level: Add a known amount of the metal ion standard to the sample preparation to increase the analyte concentration by 50%.

  • For the 100% level: Add a known amount of the metal ion standard to the sample preparation to increase the analyte concentration by 100%.

  • For the 150% level: Add a known amount of the metal ion standard to the sample preparation to increase the analyte concentration by 150%.

  • Analyze each of the 9 spiked samples according to the spectrophotometric measurement protocol.

  • Calculate the percent recovery for each preparation using the formula: % Recovery = [(Spiked Sample Result - Unspiked Sample Result) / Amount Added] x 100

Protocol 3: Assessment of Precision

Rationale: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels as per ICH Q2(R1):[3][5]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.

  • Intermediate Precision: Assesses variations within the same laboratory, such as different days, different analysts, or different equipment.

Procedure:

  • Repeatability:

    • Prepare six independent sample preparations at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results. %RSD = (SD / Mean) x 100.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst.

    • Prepare another six independent sample preparations at 100% of the target concentration.

    • Analyze the samples and calculate the %RSD.

    • Compare the results from both sets of experiments statistically to assess the influence of the varied conditions.

Part 2: Data Interpretation & Comparison

The data generated from the validation experiments must be compared against predefined acceptance criteria to determine if the method is suitable.

Logical Framework for Validation Assessment

The relationship between the analytical method and its validation parameters is hierarchical. The method's suitability is confirmed by successfully meeting the acceptance criteria for its accuracy and precision.

G cluster_validation Method Validation (ICH Q2 R1) cluster_metrics Performance Metrics cluster_levels Precision Levels Method Analytical Method (this compound) Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery % Recovery Accuracy->Recovery assessed by RSD % RSD Precision->RSD assessed by Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

Caption: Logical relationship of validation parameters.

Illustrative Data and Acceptance Criteria

The following tables present example data to demonstrate how results are typically reported and evaluated.

Table 1: Accuracy Assessment Data (Illustrative)

Spiking Level Replicate Amount Added (ppm) Amount Found (ppm) % Recovery
50% 1 5.0 4.98 99.6%
2 5.0 5.03 100.6%
3 5.0 4.95 99.0%
100% 1 10.0 10.11 101.1%
2 10.0 9.92 99.2%
3 10.0 10.05 100.5%
150% 1 15.0 14.88 99.2%
2 15.0 15.09 100.6%
3 15.0 14.95 99.7%

| Overall Mean Recovery | | | | 99.9% |

  • Acceptance Criterion: The mean recovery should typically be within 98.0% to 102.0%.[13][14]

Table 2: Precision Assessment Data (Illustrative)

Precision Type Replicate Result (ppm) Mean (ppm) Std. Dev. % RSD
Repeatability 1 10.05
(Day 1 / Analyst 1) 2 9.98
3 10.10 10.04 0.064 0.64%
4 10.01
5 10.08
6 9.99
Intermediate 1 10.15
(Day 2 / Analyst 2) 2 10.05
3 10.20 10.11 0.076 0.75%
4 9.99
5 10.12

| | 6 | 10.04 | | | |

  • Acceptance Criterion: The %RSD should typically be not more than 2.0%.[14][15]

Comparison with Alternative Analytical Methods

While the this compound method is powerful, it is essential to understand its position relative to other common techniques for metal ion analysis.

Table 3: Comparison of Analytical Techniques for Metal Ion Quantification

Parameter Sodium 8-ethoxyquinoline-5-sulfonate Method Atomic Absorption (AAS) ICP-MS / ICP-OES
Principle UV-Vis/Fluorescence of metal complex Atomic absorption of light Mass/Optical emission of ionized atoms
Typical LOD ~1-100 ppb (µg/L)[7] ~1-50 ppb (µg/L) <1 ppb (ng/L)[16]
Accuracy Excellent (98-102% recovery typical) Very Good Excellent
Precision Excellent (%RSD < 2% typical) Very Good Excellent
Interferences Spectral overlap from other ions/matrix Chemical and ionization interferences Isobaric and polyatomic interferences[17]
Cost Low (Spectrophotometer) Moderate High
Throughput High Moderate High (with autosampler)

| Expertise | Low to Moderate | Moderate | High |

This comparison highlights that the proposed method offers an excellent balance of performance, cost, and accessibility, making it highly suitable for routine quality control and many research applications where the extreme sensitivity of ICP-MS is not required.[18]

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. This guide demonstrates that a method based on this compound can be rigorously validated to show excellent accuracy and precision, meeting the stringent requirements of the pharmaceutical industry. By following established guidelines like ICH Q2(R1), researchers and scientists can implement this cost-effective and reliable technique with confidence, ensuring the quality and safety of their products.[3][19] The key is a thorough understanding of the method's principles and a meticulously executed validation plan.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Royal Society of Chemistry. Spectrofluorimetric detection of zinc and cadmium with 8-(benzenesulfonamido)-quinoline immobilized on a polymeric matrix. Analyst. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology PDF. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Journal of Ultra Chemistry. Spectrofluorometric Determination of the Stoichiometric and Formation Constant of 8-Hydroxyquinoline Complexes with Aluminium, Cadmium, Magnesium, and Zinc in Aqueous Solution. [Link]

  • National Institutes of Health (PMC). Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL EDUCATION AND RESEARCH (IJPER). Techniques for Metal Ion Determination in Samples. [Link]

  • National Institutes of Health. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. [Link]

  • The Royal Society of Chemistry. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]

  • CP Lab Safety. This compound, min 98%, 1 gram. [Link]

  • YouTube. Trace Metals Analysis for the Pharmaceutical Laboratory. [Link]

  • Oakwood Chemical. This compound. [Link]

  • R Discovery. Techniques for Metal Ion Determination in Samples. [Link]

  • YouTube. Determination of Metal Impurities in Pharmaceutical Products. [Link]

  • International Journal of Recent Scientific Research. A REVIEW ON: METHOD DEVELOPMENT AND VALIDATION OF DICLOFENAC SODIUM BY UV-SPECTROSCOPY. [Link]

  • ResearchGate. Accuracy and precision data for the studied drugs using the proposed method. [Link]

  • National Institutes of Health (PMC). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. [Link]

  • National Institutes of Health. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

  • ResearchGate. (PDF) Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

At the heart of our approach is a commitment to caution and regulatory adherence. The disposal of any chemical waste is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates that most chemical waste be managed through an institution's Environmental Health and Safety (EHS) program.[2] Therefore, the procedures outlined below should be considered as guidance to be implemented in close consultation with your institution's EHS department.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) with detailed hazard classifications for sodium 8-ethoxyquinoline-5-sulfonate hydrate is not consistently available, we can infer potential risks based on related quinoline and sulfonated aromatic compounds. For instance, quinoline itself is classified as hazardous, and its SDS advises against release to the environment.[3] Furthermore, many sulfonated aromatic compounds are noted for their potential persistence in the environment, as they may not be readily biodegradable.

Core Principle: In the absence of specific data, treat this compound with a high degree of caution, assuming it to be hazardous chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, either in pure form or as waste, the following minimum PPE should be worn to prevent exposure:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for bulk handling or in case of dust generation.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Collect unused or expired this compound powder, along with any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), in a dedicated hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[4] Do not mix this waste with other solvent streams unless explicitly permitted by your EHS department.

  • Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain.[3] Due to the potential environmental persistence of sulfonated aromatic compounds, they should be collected as hazardous aqueous waste.

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

Waste TypeContainer MaterialKey Features
Solid High-density polyethylene (HDPE) or other compatible plastic.Leak-proof, with a secure screw-top lid.
Liquid (Aqueous) HDPE or glass.Leak-proof, with a secure screw-top lid. Ensure pH compatibility if mixed with other aqueous wastes.
Liquid (Organic Solvent) HDPE or glass, depending on the solvent.Must be compatible with the specific solvent used.
Step 3: Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safety.

Your hazardous waste label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: 7246-07-3.

  • An accurate estimation of the concentration and total volume or mass.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage

Store waste containers in a designated satellite accumulation area within your laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment to capture any potential leaks.

Step 5: Arrange for Pickup

Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a waste pickup. Do not allow waste to accumulate in the laboratory for extended periods.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal Start Start: Unwanted this compound Assess Assess Hazards (Consult SDS, EHS) Start->Assess PPE Don Appropriate PPE Assess->PPE WasteType Determine Waste Form PPE->WasteType Solid Solid Waste (Powder, Contaminated Labware) WasteType->Solid Solid Liquid Liquid Waste (Aqueous or Solvent Solution) WasteType->Liquid Liquid ContainerSolid Select & Label Solid Waste Container Solid->ContainerSolid ContainerLiquid Select & Label Liquid Waste Container Liquid->ContainerLiquid Store Store in Satellite Accumulation Area ContainerSolid->Store ContainerLiquid->Store EHS Contact EHS for Pickup Store->EHS

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.